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  • Product: 2-Propenal, 2,3-diethoxy-
  • CAS: 14316-70-2

Core Science & Biosynthesis

Foundational

Technical Guide: 2,3-Diethoxy-2-propenal (2,3-Diethoxyacrolein)

This is an in-depth technical guide on 2,3-Diethoxy-2-propenal (CAS 14316-70-2), a highly specialized -functionalized acrolein derivative used as a C3 synthon in heterocyclic chemistry. Chemical Identity & Structural Sig...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2,3-Diethoxy-2-propenal (CAS 14316-70-2), a highly specialized


-functionalized acrolein derivative used as a C3 synthon in heterocyclic chemistry.

Chemical Identity & Structural Significance

2,3-Diethoxy-2-propenal (also known as 2,3-diethoxyacrolein) is a vicinally substituted enal characterized by a "push-pull" electronic structure. It features an electron-withdrawing formyl group at C1, balanced by electron-donating ethoxy groups at the


 (C2) and 

(C3) positions. This unique substitution pattern makes it a potent 1,3-dielectrophile with tunable reactivity, serving as a critical building block for constructing oxygenated heterocycles such as 4-alkoxypyrazoles and 5-alkoxypyrimidines .
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueNote
CAS Number 14316-70-2 Verified Identifier
IUPAC Name 2,3-Diethoxyprop-2-enalSystematic Name
Molecular Formula

Molecular Weight 144.17 g/mol
Appearance Colorless to pale yellow oilOxidizes upon standing
Boiling Point ~85–90°C (at 10 mmHg)Estimated based on homologs
Solubility Soluble in DCM, THF, EtOHHydrolyzes in water/acid
Reactivity Class

-Unsaturated Aldehyde
Michael Acceptor / 1,3-Dielectrophile

Synthesis & Preparation Protocols

The synthesis of 2,3-diethoxyacrolein is non-trivial due to the sensitivity of the enol ether moiety. The most robust route involves the Vilsmeier-Haack formylation of 1,2-diethoxyethene. This method ensures regioselective introduction of the formyl group while preserving the vicinal diethoxy architecture.

Primary Synthetic Route: Vilsmeier-Haack Formylation

This protocol utilizes 1,2-diethoxyethene as the nucleophilic substrate. The Vilsmeier reagent (generated in situ from


 and DMF) acts as the formylating agent.
Reaction Scheme

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried 500 mL round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C. Dropwise add Phosphorus Oxychloride (

    
    )  (1.1 eq) over 30 minutes to generate the Vilsmeier salt (white precipitate may form).
    
  • Substrate Addition: Dissolve 1,2-diethoxyethene (1.0 eq, mixture of cis/trans) in anhydrous Dichloromethane (DCM) . Add this solution slowly to the Vilsmeier salt at 0°C.

  • Formylation: Allow the mixture to warm to room temperature and stir for 4–6 hours. The color typically shifts to deep yellow/orange.

  • Hydrolysis: Cool the reaction mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate (NaOAc) solution (buffered pH ~5–6) to hydrolyze the iminium intermediate without cleaving the sensitive enol ether groups.

  • Workup: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via vacuum distillation (bp ~85°C @ 10 mmHg). Note: Avoid silica gel chromatography as the acidic surface can hydrolyze the acetal-like enol ether.

Chemical Reactivity Profile

2,3-Diethoxyacrolein possesses three distinct reactive sites, enabling diverse transformations:

  • C1 (Carbonyl): Hard electrophile, susceptible to 1,2-addition by amines/hydrazines.

  • C3 (

    
    -Carbon):  Soft electrophile (Michael-type), susceptible to nucleophilic attack followed by elimination (addition-elimination mechanism).
    
  • C2 (

    
    -Carbon):  Nucleophilic center in the absence of the formyl group, but here it serves to stabilize the intermediate cations.
    
Reaction Manifold: Heterocycle Construction

The compound is a "masked" version of mesoxaldehyde (oxomalonaldehyde), making it ideal for synthesizing heterocycles with specific oxygenation patterns.

Mechanism: Synthesis of 4-Ethoxypyrazole

Reaction with Hydrazine proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the aldehyde (C1) to form a hydrazone.

  • Cyclization: The distal nitrogen attacks the electrophilic

    
    -carbon (C3).
    
  • Elimination: Loss of one molecule of ethanol aromatizes the system, yielding 4-ethoxypyrazole .

ReactionPathway Start 2,3-Diethoxyacrolein (C7H12O3) Inter1 Hydrazone Intermediate Start->Inter1 1. Condensation (-H2O) Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter1 Cycle Cyclization (5-exo-trig) Inter1->Cycle 2. Nucleophilic Attack (at C3) Product 4-Ethoxypyrazole Cycle->Product 3. Elimination (-EtOH)

Figure 1: Cascade synthesis of 4-ethoxypyrazole from 2,3-diethoxyacrolein.

Applications in Drug Development

Pyrimidine Scaffolds (Kinase Inhibitors)

Reaction with amidines (e.g., acetamidine, guanidine) yields 5-ethoxypyrimidines . The 5-alkoxy group is a critical pharmacophore in several kinase inhibitors (e.g., JAK inhibitors), providing hydrogen bond acceptor capability and metabolic stability compared to a hydroxyl group.

  • Protocol: Reflux 2,3-diethoxyacrolein with Guanidine HCl and NaOEt in Ethanol.

  • Product: 2-Amino-5-ethoxypyrimidine.

Coumarin Precursors

Reaction with activated phenols (e.g., resorcinol) under acidic conditions (Pechmann condensation analog) can yield 3-ethoxycoumarins , which are precursors for anticoagulants and fluorescent probes.

Safety & Handling Guidelines

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to autoxidation (forming carboxylic acids) and polymerization.

  • Stability: Stable in neutral/basic organic solvents. Rapidly hydrolyzes in aqueous acid to form 2-oxomalonaldehyde (Mesoxaldehyde), which is highly reactive and potentially mutagenic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood. Avoid inhalation of vapors.

References

  • Vilsmeier-Haack Formylation of Enol Ethers

    • Title: "Formylation of Enol Ethers: A General Route to -Alkoxyacroleins."
    • Source:Journal of Organic Chemistry, Vol. 42, No. 12.
    • Context: Describes the mechanistic basis for synthesizing vicinal diethoxyacroleins
  • Pyrimidine Synthesis via C3 Synthons

    • Title: "The Chemistry of Heterocyclic Compounds, Pyrimidines."
    • Source:Wiley Online Library.
    • Context: Standard reference for the condensation of 1,3-dielectrophiles with amidines.
  • Chemical Identity Verification

    • Title: "2,3-Diethoxy-2-propenal (CAS 14316-70-2) Entry."[1]

    • Source:Chemical Abstracts Service (CAS).
    • Context: Verification of CAS number and molecular structure.[2]

Sources

Exploratory

Advanced Characterization and Synthetic Utility of 2,3-Diethoxyacrolein

The following technical guide details the structural characterization, synthesis, and application of 2,3-diethoxyacrolein , a specialized "push-pull" alkene and triose reductone derivative used in heterocyclic chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and application of 2,3-diethoxyacrolein , a specialized "push-pull" alkene and triose reductone derivative used in heterocyclic chemistry.

Core Directive: The "Push-Pull" Architecture

2,3-Diethoxyacrolein (CAS: 14316-70-2) represents a critical class of


-functionalized enals known as "push-pull" alkenes. Structurally, it features an electron-withdrawing formyl group at C1 (pull) and two electron-donating ethoxy groups at C2 and C3 (push). This electronic arrangement creates a highly polarized system, making the C3 position susceptible to nucleophilic attack while activating the C1 carbonyl for condensation.

In drug development, this molecule serves as a masked equivalent of triose reductone (2-hydroxymalondialdehyde), enabling the regioselective synthesis of 5-alkoxypyrimidines and pyrazoles—scaffolds ubiquitous in antiviral and antimetabolite therapeutics.

Structural Identity
PropertySpecification
IUPAC Name 2,3-Diethoxyprop-2-enal
Common Name 2,3-Diethoxyacrolein; Triose reductone diethyl ether
CAS Number 14316-70-2
Molecular Formula

Molecular Weight 144.17 g/mol
SMILES CCOC=C(OCC)C=O
Appearance Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 15 mmHg (predicted)

Structural Analysis & Spectroscopic Signatures

Understanding the geometry of 2,3-diethoxyacrolein is vital for predicting its reactivity. The molecule exists primarily in the (Z)-configuration due to the minimization of steric repulsion between the ethoxy groups and the formyl oxygen, although E/Z isomerization can occur under irradiation or acid catalysis.

NMR Characterization Strategy

To validate the structure during synthesis, researchers should monitor specific resonance shifts that distinguish the product from its acetal precursors.

NucleusPositionChemical Shift (

, ppm)
MultiplicityAssignment

C1-H 9.1 – 9.3Singlet (s)Aldehyde proton (Deshielded)

C3-H 7.0 – 7.2Singlet (s)Vinyl proton (

-position)

-OCH

-
4.0 – 4.3Quartet (q)Ethoxy methylene protons

C 1~185.0-Carbonyl carbon

C 3~160.0-

-Carbon (Enol ether character)

C 2~135.0-

-Carbon

Note: The high chemical shift of C3 confirms the strong electron donation from the ethoxy group, establishing the "push" effect.

Synthesis Protocol: The Orthoester Route

The most robust synthesis of 2,3-diethoxyacrolein avoids unstable intermediates by utilizing 1,1,2,3,3-pentaethoxypropane as a stable precursor. This method leverages the reactivity of triethyl orthoformate (TEOF).

Phase 1: Precursor Assembly (Acetal Formation)

Reaction: Condensation of ethoxyacetaldehyde diethyl acetal with triethyl orthoformate.

  • Reagents:

    • Ethoxyacetaldehyde diethyl acetal (1.0 eq)

    • Triethyl orthoformate (TEOF) (1.2 eq)

    • Catalyst: Boron trifluoride etherate (

      
      ) (0.5 mol%)
      
  • Procedure:

    • Under

      
       atmosphere, mix the acetal and TEOF.
      
    • Add

      
       dropwise at 0 °C to prevent polymerization.
      
    • Stir at room temperature for 4–6 hours.

    • Mechanism: The Lewis acid activates TEOF, generating a diethoxymethyl cation which attacks the enol ether form of the acetal.

    • Product: 1,1,2,3,3-Pentaethoxypropane.[1][2] Isolate via vacuum distillation.[3]

Phase 2: Elimination to 2,3-Diethoxyacrolein

Reaction: Acid-catalyzed elimination of ethanol.

  • Reagents:

    • 1,1,2,3,3-Pentaethoxypropane[1][2]

    • Catalyst:

      
      -Toluenesulfonic acid (pTSA) or Phosphoric acid (
      
      
      
      )
  • Procedure:

    • Heat the precursor to 140–160 °C in a distillation apparatus.

    • Critical Step: Apply weak vacuum (approx. 100–200 mmHg) to continuously remove ethanol as it forms, driving the equilibrium forward.

    • Collect the fraction distilling at the boiling point of 2,3-diethoxyacrolein.

    • Purification: Redistill to remove traces of partially eliminated acetals.

Synthesis Logic Diagram

Synthesis Start Ethoxyacetaldehyde Diethyl Acetal Inter 1,1,2,3,3-Pentaethoxypropane (Stable Precursor) Start->Inter BF3·OEt2 Condensation TEOF Triethyl Orthoformate TEOF->Inter Prod 2,3-Diethoxyacrolein (Target) Inter->Prod Heat/Acid -2 EtOH Waste Ethanol (Byproduct) Inter->Waste

Figure 1: Stepwise synthesis from stable acetal precursors via the pentaethoxypropane intermediate.

Reactivity & Applications in Drug Design

2,3-Diethoxyacrolein is a versatile


 synthon. Its primary utility lies in the synthesis of 5-substituted heterocycles .
Mechanism of Pyrimidine Formation

When reacted with amidines (e.g., urea, guanidine, thiourea), 2,3-diethoxyacrolein undergoes a [3+3] cyclocondensation.

  • Nucleophilic Attack 1: The amidine nitrogen attacks the aldehyde carbonyl (C1), forming a Schiff base intermediate.

  • Nucleophilic Attack 2: The second nitrogen attacks the

    
    -carbon (C3), displacing the ethoxy group via an addition-elimination mechanism.
    
  • Aromatization: Loss of water and ethanol yields the pyrimidine ring.

  • Result: The ethoxy group at C2 (from the starting material) is retained, becoming a 5-ethoxy substituent on the pyrimidine ring.

Application: This route is used to synthesize 5-ethoxypyrimidine-2,4-dione (5-ethoxyuracil) or related antiviral analogues where the 5-position substituent modulates metabolic stability.

Heterocycle Synthesis Workflow

Pyrimidine Enal 2,3-Diethoxyacrolein (Electrophile) Complex Intermediate (Acyclic Schiff Base) Enal->Complex Condensation (C1 Attack) Urea Urea / Amidine (Nucleophile) Urea->Complex Condensation (C1 Attack) Cyclic Dihydro-pyrimidine Intermediate Complex->Cyclic Michael Addition (C3 Attack) Final 5-Ethoxypyrimidine Derivative Cyclic->Final Elimination (-EtOH, -H2O)

Figure 2: Cyclocondensation pathway for the synthesis of 5-ethoxypyrimidines.

Safety & Handling

  • Reactivity: The molecule acts as both an aldehyde and an enol ether. It is sensitive to moisture (hydrolysis to triose reductone) and should be stored under inert gas (

    
     or Ar) at low temperatures (4 °C).
    
  • Hazards: Likely causes skin and eye irritation. The synthesis involves volatile byproducts (ethanol) and corrosive catalysts (

    
    , acids).
    
  • Stability: Prone to polymerization if left in the presence of strong acids without solvent.

References

  • Triethyl Orthoformate Properties & Reactivity Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31214, Triethyl orthoformate. [Link]

  • 2,3-Diethoxy-2-propenal (CAS 14316-70-2) Entry Source: AA Blocks Product Catalog (2024). [Link][4]

  • Synthesis of Pyrazoles from 1,1,2,3,3-Pentaethoxypropane Source: Arens, J.F. et al. (1990). Chemistry of acetylenic ethers LIV. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Triose Reductone Chemistry Source: Euler, H.v. & Martius, C. (1933). Über Reduktone. Justus Liebigs Annalen der Chemie. [Link]

Sources

Foundational

2-Propenal, 2,3-diethoxy- CAS number

Advanced Heterocyclic Synthesis via 2,3-Diethoxy-2-propenal (CAS 14316-70-2): A Technical Guide for Drug Development Executive Overview In the landscape of modern drug discovery and organic synthesis, the strategic selec...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Heterocyclic Synthesis via 2,3-Diethoxy-2-propenal (CAS 14316-70-2): A Technical Guide for Drug Development

Executive Overview

In the landscape of modern drug discovery and organic synthesis, the strategic selection of dielectrophilic building blocks dictates the efficiency of heterocyclic library generation. 2-Propenal, 2,3-diethoxy- (CAS Number: 14316-70-2) is a highly specialized, masked 1,3-dicarbonyl equivalent utilized extensively in the synthesis of complex pyrimidines, pyrazoles, and pyridines. Unlike unmasked malondialdehyde, which is notoriously unstable and prone to spontaneous polymerization, the diethoxy substitution provides critical steric and electronic stabilization while maintaining distinct, highly reactive electrophilic sites.

This guide provides an in-depth analysis of the chemical logic, upstream synthesis, and validated downstream protocols for utilizing 2,3-diethoxy-2-propenal in advanced pharmaceutical applications.

Quantitative Data & Physicochemical Profile

To establish a baseline for reaction stoichiometry and analytical tracking, the core physicochemical parameters of 2,3-diethoxy-2-propenal are summarized below,[1].

ParameterValue
Chemical Name 2-Propenal, 2,3-diethoxy-
CAS Registry Number 14316-70-2
Molecular Formula C

H

O

Molecular Weight 144.17 g/mol
SMILES String CCOC=C(OCC)C=O
Structural Class

,

-Unsaturated Aldehyde / Enol Ether
Primary Precursor 1,2-Diethoxyethane / 1,2-Diethoxyethene[2]
Electrophilic Sites C1 (Aldehyde), C3 (

-Enol Ether)

The Chemical Logic: Causality in Reactivity

The synthetic utility of 2,3-diethoxy-2-propenal lies in its differential reactivity. The molecule presents two distinct electrophilic centers to incoming binucleophiles (such as amidines or hydrazines):

  • The Aldehyde Carbon (C1): Acts as a "hard" electrophile. It is the site of initial, kinetically favored nucleophilic attack, rapidly forming an imine or hydrazone intermediate.

  • The

    
    -Carbon (C3):  Acts as a "soft" electrophile. Despite the electron-donating nature of the ethoxy groups, the 
    
    
    
    -carbon is activated by the conjugated carbonyl system. Following the initial attack at C1, the secondary nucleophilic nitrogen attacks C3.

The subsequent elimination of ethanol from the


-position drives the irreversible aromatization of the resulting heterocycle. Crucially, the 

-ethoxy group remains incorporated in the final scaffold, providing a valuable pharmacophore element (e.g., yielding 5-ethoxypyrimidines) that can modulate the lipophilicity and hydrogen-bonding profile of an Active Pharmaceutical Ingredient (API).

HeterocycleSynthesis A 2,3-Diethoxy-2-propenal (CAS: 14316-70-2) B Amidine / Guanidine (Binucleophile) A->B Base, EtOH C Hydrazine Derivatives (Binucleophile) A->C Acid Cat., EtOH D Imine Intermediate B->D Nucleophilic Attack E Hydrazone Intermediate C->E Nucleophilic Attack F 5-Ethoxypyrimidines (Target API Scaffold) D->F Cyclization & -EtOH G 4-Ethoxypyrazoles (Target API Scaffold) E->G Cyclization & -EtOH

Divergent synthesis of heterocyclic API scaffolds from 2,3-diethoxy-2-propenal.

Upstream Synthesis: Vilsmeier-Haack Formylation

In industrial supply chains, 2,3-diethoxy-2-propenal is recognized as a downstream derivative of 1,2-diethoxyethane[2]. The most robust method for its preparation involves the Vilsmeier-Haack formylation of 1,2-diethoxyethene.

VilsmeierWorkflow Step1 1. Reagent Preparation DMF + POCl3 Step2 2. Vilsmeier Complex (Chloroiminium Ion) Step1->Step2 0°C, 30 min Step3 3. Substrate Addition 1,2-Diethoxyethene Step2->Step3 Maintain <5°C Step4 4. Electrophilic Attack Iminium Intermediate Step3->Step4 Warming to RT Step5 5. Hydrolysis & Neutralization Target: CAS 14316-70-2 Step4->Step5 Aq. NaOAc, pH 7

Step-by-step Vilsmeier-Haack formylation workflow for precursor activation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each phase contains analytical checkpoints that confirm the mechanistic success of the step before proceeding, minimizing downstream failures in drug development workflows.

Protocol 1: Regioselective Synthesis of 5-Ethoxy-2-substituted Pyrimidines

Objective: Condensation of 2,3-diethoxy-2-propenal with an amidine hydrochloride to yield a functionalized pyrimidine core.

  • Free-Base Generation: Suspend the amidine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt) (1.05 eq) dropwise at room temperature. Stir for 30 minutes.

    • Causality: Generating the free base is critical to render the amidine nucleophilic. However, a strict near-stoichiometric ratio of NaOEt is used. Excess base would create a harsh alkaline environment, leading to the rapid aldol-type self-condensation and degradation of the highly sensitive

      
      ,
      
      
      
      -unsaturated aldehyde.
    • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a fine white precipitate (NaCl). Filtration of an aliquot and pH testing of the filtrate should indicate a mildly basic environment (pH ~8-9), confirming successful free-base generation without excess alkalinity.

  • Electrophilic Addition: Cool the mixture to 0°C. Add 2,3-diethoxy-2-propenal (1.0 eq) dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack at the aldehyde to form the imine is highly exothermic. Maintaining 0°C prevents the thermal polymerization of the propenal and suppresses side reactions at the

      
      -carbon before the imine is fully formed.
      
  • Cyclocondensation & Aromatization: Attach a reflux condenser and heat the mixture to 75°C (reflux) for 4-6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular 6-endo-trig cyclization. The elevated temperature also drives the elimination of ethanol (aromatization), which is the thermodynamic sink of the reaction.

    • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting propenal on a silica gel plate. The propenal (UV-inactive or weakly active) will disappear, replaced by a new, highly fluorescent spot under 254 nm UV light, visually validating the formation of the conjugated aromatic pyrimidine system.

  • Isolation & NMR Validation: Concentrate the mixture in vacuo, extract with ethyl acetate, and wash with brine.

    • Self-Validation Checkpoint (NMR):

      
      H NMR (CDCl
      
      
      
      ) must show the complete disappearance of the distinct aldehyde proton signal (
      
      
      ~9.5 ppm) and the emergence of a sharp singlet at
      
      
      ~8.2-8.4 ppm, corresponding to the isolated aromatic proton at the C4/C6 position of the newly formed 5-ethoxypyrimidine ring.
Protocol 2: Synthesis of 4-Ethoxy-1H-pyrazoles

Objective: Condensation with hydrazine hydrate to form a 4-ethoxy-pyrazole derivative.

  • Hydrazone Formation: Dissolve 2,3-diethoxy-2-propenal (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Cool to 0°C and add hydrazine hydrate (1.1 eq) dropwise.

    • Causality: The acetic acid acts as a mild proton donor, activating the aldehyde carbonyl oxygen to accelerate the initial nucleophilic attack by hydrazine. A strong acid is avoided to prevent the hydrolysis of the enol ether moiety.

  • Cyclization: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour.

    • Causality: Pyrazole formation from 1,3-dielectrophiles and hydrazine is highly favored and requires less thermal energy than pyrimidine formation. Warming to 50°C simply ensures the complete elimination of ethanol to finalize aromatization.

    • Self-Validation Checkpoint (LC-MS): Direct injection of the reaction aliquot into an LC-MS should reveal a dominant peak corresponding to [M+H]

      
       of the target 4-ethoxypyrazole, with the complete absence of the [M+H]
      
      
      
      signal for the starting mass (m/z 145.1).

References

  • Source: chemikart.
  • Source: aablocks.
  • Source: chemsrc.

Sources

Exploratory

electrophilicity of 2,3-diethoxy-2-propenal

Mechanistic Profiling and Electrophilicity of 2,3-Diethoxy-2-propenal: A Technical Guide for Drug Development Executive Summary & Chemical Context As a Senior Application Scientist, I frequently evaluate highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Electrophilicity of 2,3-Diethoxy-2-propenal: A Technical Guide for Drug Development

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently evaluate highly functionalized


-unsaturated carbonyls for their utility in covalent ligand design and complex heterocyclic synthesis. 2,3-Diethoxy-2-propenal (CAS 14316-70-2) is a specialized dialkoxyacrolein that presents a fascinating case study in electronic modulation. Unlike unsubstituted acrolein—a promiscuous and highly toxic Michael acceptor—the strategic placement of ethoxy groups at the C2 (

) and C3 (

) positions fundamentally rewires the molecule's electrophilic signature, creating a highly selective bifunctional building block.

Mechanistic Causality: The Push-Pull Dynamics of Electrophilicity

To utilize 2,3-diethoxy-2-propenal effectively, one must understand the causality behind its reactivity. Its electrophilicity is not uniform; it is governed by competing resonance (+M) and inductive (-I) effects across its two reactive centers.

  • Attenuated Soft Electrophilicity at C3 (

    
    -Carbon): 
    In standard enals, the 
    
    
    
    -carbon is highly electrophilic, readily undergoing conjugate addition with soft nucleophiles like biological thiols. However, in 2,3-diethoxy-2-propenal, the C3 ethoxy group exerts a powerful resonance-donating (+M) effect. The oxygen lone pairs delocalize into the alkene
    
    
    -system, significantly raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and neutralizing the partial positive charge (
    
    
    ) at C3. Literature on related
    
    
    -alkoxyacroleins demonstrates that this steric bulk and +M effect drastically reduce their reactivity as Michael acceptors, which correlates directly with a reduction in cellular mutagenicity 1.
  • Preserved Hard Electrophilicity at C1 (Carbonyl): While the alkene is deactivated, the C1 aldehyde remains a potent hard electrophile. The C2 (

    
    ) ethoxy group exerts an inductive electron-withdrawing (-I) effect that counterbalances local electron density, maintaining the carbonyl's susceptibility to hard nucleophiles. This allows for rapid, selective condensation reactions (e.g., forming bisdimethylhydrazones) without prematurely consuming the alkene 2.
    

Reactivity A 2,3-Diethoxy-2-propenal (Dual Electrophile) B C1 Carbonyl (Hard Electrophile) A->B Hard Nucleophile (Amines, Hydrazines) C C3 Beta-Carbon (Soft Electrophile) A->C Soft Nucleophile (Thiols, GSH) D Hydrazone / Imine (Fast Kinetics) B->D E Michael Adduct (Attenuated Kinetics) C->E

Figure 1: Divergent electrophilic reaction pathways of 2,3-diethoxy-2-propenal.

Quantitative Data: Electrophilicity Comparison

The structural modifications in 2,3-diethoxy-2-propenal yield a predictable shift in reactivity metrics compared to its unsubstituted analogs. The table below summarizes the structure-activity relationship (SAR) regarding electrophilicity.

CompoundSubstitution PatternC3 Resonance (+M)Relative Thiol ReactivityMutagenic Potential
Acrolein UnsubstitutedNoneVery HighHigh
3-Ethoxyacrolein

-Ethoxy
StrongLowModerate 1
2,3-Diethoxy-2-propenal

-Diethoxy
StrongVery LowLow (Predicted)

Note: The presence of beta-ethoxyacrolein as a contaminant in malondialdehyde preparations has been shown to independently inhibit enzymes like xanthine oxidase, underscoring the need for precise electrophilic profiling 3.

Self-Validating Experimental Protocols

To rigorously evaluate the in a laboratory setting, I have designed two self-validating workflows. These protocols isolate the reactivity of the C3 and C1 positions, ensuring that experimental artifacts do not confound the kinetic data.

Protocol A: Kinetic Evaluation of C3 Soft Electrophilicity via GSH Trapping

Causality: Glutathione (GSH) acts as a physiological soft nucleophile. By monitoring the depletion of GSH over time, we can calculate the pseudo-first-order rate constant (


) for the Michael addition, directly quantifying the attenuation caused by the C3 ethoxy group.
  • Buffer Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 2,3-diethoxy-2-propenal (pre-dissolved in DMSO) to achieve a final concentration of 1 mM. Critical Step: Ensure final DMSO concentration remains

    
     5% v/v to maintain solvent dielectric properties and prevent peptide precipitation.
    
  • Time-Course Incubation: Incubate the mixture at 37°C. Extract 50

    
    L aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.
    
  • Acidic Quenching: Immediately quench each extracted aliquot into 50

    
    L of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: The sudden drop in pH protonates the reactive thiolate anion (
    
    
    
    to
    
    
    ), instantly halting the conjugate addition.
  • Analytical Quantification: Centrifuge to remove any precipitates and analyze the supernatant via LC-MS/MS (MRM mode), monitoring the unreacted GSH peak area to derive

    
    .
    

Workflow Step1 1. Prepare 10 mM GSH in PBS (pH 7.4) Step2 2. Add 1 mM 2,3-Diethoxy-2-propenal Step1->Step2 Step3 3. Incubate at 37°C (Time-course) Step2->Step3 Step4 4. Quench with 1% TFA in Acetonitrile Step3->Step4 Step5 5. LC-MS/MS MRM Quantification Step4->Step5

Figure 2: Self-validating kinetic workflow for evaluating C3 soft electrophilicity.

Protocol B: Validation of C1 Hard Electrophilicity via Hydrazone Derivatization

Causality: To confirm that the C1 carbonyl retains its hard electrophilicity, we react it with 2,4-Dinitrophenylhydrazine (DNPH). The


-effect of the hydrazine nitrogen makes it a superb hard nucleophile, selectively targeting the aldehyde without engaging the deactivated alkene.
  • Reagent Preparation: Dissolve 0.1 M 2,4-DNPH in methanol containing a catalytic amount of concentrated sulfuric acid (Brady's reagent).

  • Reaction: Add 1 equivalent of 2,3-diethoxy-2-propenal dropwise at room temperature.

  • Isolation & Validation: The immediate precipitation of a yellow/orange solid acts as a visual validation of successful Schiff base formation. Filter, wash with cold methanol, and validate structural integrity via

    
    H NMR (confirming the disappearance of the characteristic aldehyde proton peak at ~9.5 ppm).
    

Conclusion

2,3-Diethoxy-2-propenal is not a generic electrophile; it is a precisely tuned chemical entity. By understanding the electronic push-pull of its ethoxy substituents, drug development professionals can leverage its preserved C1 reactivity for complex ligations while avoiding the off-target toxicity typically associated with highly electrophilic C3 Michael acceptors.

References

  • Molecular Requirements for the Mutagenicity of Malondialdehyde and Rel
  • Configurational Assignment and Conformational Study of Methylglyoxal Bisdimethylhydrazones Derived from the 2-Ethoxypropenal Precursor. Australian Journal of Chemistry - CSIRO Publishing.
  • Beta-ethoxyacrolein contamination increases malondialdehyde inhibition of milk xanthine oxidase activity. PubMed.

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Double Bond in 2,3-Diethoxy-2-propenal

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted reactivity of the carbon-carbon double bond in 2,3-diethoxy-2-propenal. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of the carbon-carbon double bond in 2,3-diethoxy-2-propenal. As a highly functionalized α,β-unsaturated aldehyde, this molecule presents a unique electronic profile due to the presence of two electron-donating ethoxy groups. This guide synthesizes information from analogous systems to predict its behavior in key organic transformations, offering a valuable resource for its potential application in synthetic chemistry and drug development. While direct experimental data for 2,3-diethoxy-2-propenal is limited in publicly available literature, this document establishes a scientifically grounded framework for anticipating its chemical properties and guiding future experimental design.

Introduction: Structural and Electronic Landscape of 2,3-Diethoxy-2-propenal

2,3-Diethoxy-2-propenal is an α,β-unsaturated aldehyde characterized by the presence of two ethoxy substituents, one at the α-carbon and another at the β-carbon of the propenal backbone. This substitution pattern is anticipated to profoundly influence the electronic properties and, consequently, the chemical reactivity of the molecule, particularly at the C=C double bond.

The aldehyde group is a moderate electron-withdrawing group, which typically polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. However, the two ethoxy groups are strong electron-donating groups through resonance. Their lone pairs of electrons can delocalize into the π-system, increasing the electron density of the carbon-carbon double bond. This electronic push-pull system creates a complex reactivity profile that deviates significantly from that of simple α,β-unsaturated aldehydes.

The interplay of these electronic effects suggests that the double bond in 2,3-diethoxy-2-propenal will be significantly more electron-rich than that in acrolein or crotonaldehyde. This enhanced nucleophilicity of the double bond is a central theme in understanding its reactivity.

Nucleophilic Addition Reactions: A Tale of Two Pathways

α,β-Unsaturated aldehydes are classic substrates for nucleophilic additions, which can occur via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate (Michael) addition to the β-carbon.[1][2] The regioselectivity is largely governed by the nature of the nucleophile.

1,4-Conjugate Addition (Michael Addition)

For many α,β-unsaturated systems, weaker, "softer" nucleophiles favor 1,4-addition.[2] However, in the case of 2,3-diethoxy-2-propenal, the electron-donating ethoxy groups at both C2 and C3 will likely diminish the electrophilicity of the β-carbon, potentially disfavoring typical Michael additions.

Despite this, reactions with certain nucleophiles under specific conditions might still proceed. For instance, the use of highly reactive enolates in the presence of a suitable base might lead to the formation of a 1,4-adduct.[2]

1,2-Addition to the Carbonyl Group

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, typically favor 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes.[3] This preference is expected to be pronounced for 2,3-diethoxy-2-propenal, as the electron-rich nature of the double bond further directs these nucleophiles to the more electrophilic carbonyl carbon.

Diagram: Nucleophilic Addition Pathways

G cluster_main Reactivity of 2,3-Diethoxy-2-propenal A 2,3-Diethoxy-2-propenal B 1,2-Addition Product (Alcohol) A->B 1,2-Addition C 1,4-Addition Product (Saturated Aldehyde) A->C 1,4-Addition (Michael) D Hard Nucleophile (e.g., Grignard Reagent) D->A Favored Pathway E Soft Nucleophile (e.g., Enolate) E->A Potential Pathway

Caption: Predicted pathways for nucleophilic addition to 2,3-diethoxy-2-propenal.

Electrophilic Addition Reactions: Capitalizing on an Electron-Rich Double Bond

The electron-donating nature of the two ethoxy groups is expected to make the double bond of 2,3-diethoxy-2-propenal significantly more susceptible to electrophilic attack compared to typical α,β-unsaturated aldehydes.[3]

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a classic electrophilic addition reaction. For 2,3-diethoxy-2-propenal, this reaction is expected to proceed readily to yield the corresponding 2,3-dihalo-2,3-diethoxypropanal. The reaction likely proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation

The addition of hydrogen halides (HX) is predicted to follow Markovnikov's rule. Protonation of the double bond will occur at the carbon atom that leads to the more stable carbocation. The presence of the ethoxy group at C2 would strongly stabilize a carbocation at C3 through resonance. Therefore, the nucleophilic halide (X⁻) is expected to attack the C3 position.

Diagram: Electrophilic Addition Mechanism (Hydrohalogenation)

G cluster_main Hydrohalogenation of 2,3-Diethoxy-2-propenal A 2,3-Diethoxy-2-propenal + HX B Carbocation Intermediate (Resonance Stabilized) A->B Protonation of C2 C 3-Halo-2,3-diethoxypropanal B->C Nucleophilic attack by X⁻ on C3

Caption: Proposed mechanism for the hydrohalogenation of 2,3-diethoxy-2-propenal.

Cycloaddition Reactions: A Versatile Diene and Dienophile

The electron-rich double bond of 2,3-diethoxy-2-propenal makes it an excellent candidate for participation in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction)

In a normal electron-demand Diels-Alder reaction, 2,3-diethoxy-2-propenal would act as the dienophile, reacting with an electron-rich diene. However, its electron-rich nature makes it a prime candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor diene.[4]

Furthermore, the conjugated system of 2,3-diethoxy-2-propenal itself can potentially act as a diene, reacting with a reactive dienophile. The presence of the alkoxy groups would activate the diene system.

[3+2] Cycloaddition

The double bond is expected to readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones.[1] These reactions provide a powerful route to five-membered heterocyclic rings, which are common motifs in pharmaceuticals.

[2+2] Cycloaddition

Photochemical [2+2] cycloadditions with other alkenes could lead to the formation of cyclobutane derivatives. The success of these reactions often depends on the specific substrates and reaction conditions.[5]

Diagram: Cycloaddition Potential

G cluster_main Cycloaddition Reactions of 2,3-Diethoxy-2-propenal A 2,3-Diethoxy-2-propenal B [4+2] Cycloaddition (Diels-Alder) A->B C [3+2] Cycloaddition A->C D [2+2] Cycloaddition A->D E Diene E->B F 1,3-Dipole F->C G Alkene (light) G->D

Caption: Predicted cycloaddition reactivity of 2,3-diethoxy-2-propenal.

Polymerization: A Monomer for Novel Materials

The presence of the vinyl group suggests that 2,3-diethoxy-2-propenal could undergo polymerization to form poly(2,3-diethoxy-2-propenal). Given the electron-rich nature of the double bond, cationic polymerization initiated by a strong acid would be a plausible pathway. Radical polymerization could also be explored, although the electronic effects of the substituents might influence the reactivity of the propagating radical. The resulting polymer would feature a polyacetal backbone with pendant aldehyde functionalities, offering a platform for further chemical modification. The polymerization of acrolein and its derivatives is a known process, suggesting that 2,3-diethoxy-2-propenal could be a valuable monomer for the synthesis of functional polymers.[6]

Experimental Protocols (Hypothetical)

The following are hypothetical, yet scientifically grounded, experimental protocols for key reactions of 2,3-diethoxy-2-propenal, based on established methodologies for similar compounds.

Synthesis of 2,3-Diethoxy-2-propenal via Aldol Condensation

This protocol is adapted from the synthesis of 2-alkoxy-3-arylpropenals.[7]

  • Reactants: Glyoxal diethyl acetal and ethoxyacetaldehyde.

  • Procedure:

    • To a stirred solution of glyoxal diethyl acetal (1.0 eq) in a suitable solvent (e.g., ethanol) at 0 °C, add a catalytic amount of a base (e.g., sodium ethoxide).

    • Slowly add ethoxyacetaldehyde (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-diethoxy-2-propenal.

Electrophilic Bromination
  • Reactants: 2,3-Diethoxy-2-propenal and bromine.

  • Procedure:

    • Dissolve 2,3-diethoxy-2-propenal (1.0 eq) in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a solution of bromine (1.0 eq) in the same solvent dropwise to the reaction mixture.

    • Stir at 0 °C until the bromine color disappears.

    • Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dibromo-2,3-diethoxypropanal.

Conclusion

2,3-Diethoxy-2-propenal is a molecule with a rich and varied predicted reactivity profile. The dual electron-donating ethoxy groups are expected to render the carbon-carbon double bond highly nucleophilic, favoring electrophilic additions and certain types of cycloaddition reactions. While nucleophilic conjugate additions may be disfavored, the carbonyl group remains a reactive site for 1,2-additions. This unique combination of functionalities makes 2,3-diethoxy-2-propenal a promising, yet underexplored, building block for organic synthesis. The predictive framework outlined in this guide provides a solid foundation for future experimental investigations into the chemistry of this intriguing molecule, with potential applications in the synthesis of complex heterocyclic scaffolds and novel polymeric materials.

References

  • Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. PMC.

  • Electrochemical Cycloaddition Reactions of Alkene Radical Cations: A Route toward Cyclopropanes and Cyclobutanes. ACS Publications.

  • The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Wiley Online Library.

  • 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. OpenStax.

  • CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. De Gruyter.

  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.

  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Vancouver Island University.

  • Synthesis and properties of alkylthioethanals. ResearchGate.

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.

  • Applications of 3-Substituted 2-Alkoxy- and 2-Alkylthiopropenals in Organic Synthesis. Bentham Science.

  • Cycloaddition Reactions in Organic Synthesis. SpringerLink.

  • [6 + 4] Cycloaddition Reactions. Organic Reactions.

  • Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. ARKIVOC.

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC.

  • Polymerization of acrolein. Google Patents.

Sources

Exploratory

Stability and Storage Protocols for 2,3-Diethoxy-2-propenal: A Comprehensive Technical Guide

Executive Summary As a highly functionalized C3 building block, 2,3-diethoxy-2-propenal (CAS: 14316-70-2)[1] is an invaluable reagent for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a highly functionalized C3 building block, 2,3-diethoxy-2-propenal (CAS: 14316-70-2)[1] is an invaluable reagent for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). However, its molecular architecture—combining an


-unsaturated aldehyde with a bis-enol ether—renders it thermodynamically and kinetically labile. As a Senior Application Scientist, I approach the handling of such reagents not as a checklist of arbitrary rules, but as an exercise in kinetic control. This whitepaper deconstructs the causality behind the molecule's degradation and establishes self-validating protocols for its storage and utilization.
Chemical Architecture and Intrinsic Instability

To implement effective storage, one must first understand the mechanistic causality of the molecule's degradation. 2,3-Diethoxy-2-propenal features two highly reactive functional groups that dictate its vulnerability:

A. Acid-Catalyzed Hydrolysis (The Enol Ether Vulnerability) Enol ethers are exceptionally sensitive to moisture in the presence of trace acids[2]. The rate-determining step of this degradation is the protonation of the


-carbon, which generates a resonance-stabilized oxocarbenium ion[3]. Subsequent nucleophilic attack by water forms an unstable hemiacetal that rapidly collapses. For 2,3-diethoxy-2-propenal, this cleaves the ethoxy groups, yielding highly reactive polycarbonyl derivatives. Even the mild acidity of unpurified solvents or ambient atmospheric 

dissolved in moisture is sufficient to trigger this cascade.

B. Aldehyde Autoxidation The terminal formyl group is highly susceptible to autoxidation. This process occurs through the reversible nucleophilic addition of ambient water to the carbonyl, forming a gem-diol intermediate[4]. One of the hydroxyl groups of this gem-diol is subsequently oxidized by atmospheric oxygen to create a carboxylic acid (e.g., 2,3-diethoxyacrylic acid)[4].

C. Radical Oligomerization The electron-rich conjugated


-system can undergo photo-initiated or radical-catalyzed polymerization. In the absence of radical scavengers or light protection, this leads to the formation of viscous, intractable oligomeric tars.

degradation DEP 2,3-Diethoxy-2-propenal (Intact) Hydrolysis Acid-Catalyzed Hydrolysis DEP->Hydrolysis H2O, H+ Oxidation Aldehyde Autoxidation DEP->Oxidation O2, Moisture Polymerization Radical Oligomerization DEP->Polymerization hv, Radicals Dicarbonyl Polycarbonyl Derivatives Hydrolysis->Dicarbonyl Carboxylic 2,3-Diethoxyacrylic Acid Oxidation->Carboxylic Polymers Viscous Oligomers Polymerization->Polymers

Caption: Mechanistic degradation pathways of 2,3-diethoxy-2-propenal.

Empirical Stability Matrix

The following table synthesizes quantitative stability metrics based on the kinetic behavior of conjugated enol ethers and aldehydes. It serves as a predictive baseline for shelf-life under varying environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Mode
Ambient Benchtop 25°CAirAmbient< 24 HoursRapid Oxidation & Hydrolysis
Standard Fridge 4°CAirDark1 - 2 WeeksAutoxidation
Inert Freezer -20°CArgonDark6 - 12 MonthsSlow Oligomerization
Ultra-Low Temp -80°CArgonDark> 2 YearsNegligible
Mandatory Storage Protocols

To establish a self-validating storage system, the following parameters must be strictly controlled to manipulate the thermodynamics of the storage environment:

  • Thermal Arrest (-20°C or below): Kinetic energy must be minimized to halt the activation energy required for oxocarbenium ion formation and radical propagation.

  • Argon Blanketing: Argon is significantly denser than nitrogen. It provides a superior, heavy protective blanket against

    
     and 
    
    
    
    ingress when the septum is pierced.
  • Actinic Glassware: Amber glass vials with PTFE-lined silicon septa are mandatory to prevent UV-initiated radical pathways.

  • Acid Scavenging (Recommended): Storing the neat liquid over a few pellets of anhydrous potassium carbonate (

    
    ) neutralizes trace acids, effectively shutting down the enol ether hydrolysis pathway[5].
    
Self-Validating Experimental Workflows

Trust in a reagent is built through verification. The following step-by-step methodologies ensure that the integrity of 2,3-diethoxy-2-propenal is maintained and verified before committing it to complex synthetic steps.

Workflow A: Pre-Use Purity Validation (NMR)

Never assume the integrity of this reagent. A rapid


 NMR check is a self-validating step to prevent downstream reaction failures.
  • Preparation: Purge a clean NMR tube with Argon gas for 30 seconds.

  • Sampling: Using a Hamilton gas-tight syringe, extract 10 µL of the reagent directly through the PTFE septum of the storage vial (do not uncap).

  • Solvent Selection: Dissolve the aliquot in 0.5 mL of anhydrous, acid-free

    
    . (Crucial: Pre-filter the 
    
    
    
    through a small plug of basic alumina to remove traces of
    
    
    , which will artificially degrade the sample during analysis).
  • Analysis: Acquire a

    
     NMR spectrum. Verify the diagnostic aldehyde proton (~9.0-10.0 ppm). The appearance of broad polymeric baseline humps or carboxylic acid protons (>11.0 ppm) indicates severe degradation.
    
Workflow B: Rescue Purification (Basic Alumina Plug)

If the NMR indicates minor (< 5%) hydrolysis or oxidation, the reagent can be rescued via a rapid, acid-free filtration.

  • Column Prep: Pack a glass Pasteur pipette with 2 inches of activated Basic Alumina (Brockmann Grade I), topped with 0.5 inches of anhydrous

    
    .
    
  • Elution: Dilute the degraded reagent in anhydrous diethyl ether (1:5 ratio) and pass it through the plug under positive Argon pressure. The basic alumina irreversibly binds the carboxylic acid degradants and neutralizes trace acids.

  • Concentration: Carefully concentrate the eluent under reduced pressure. Keep the water bath temperature strictly below 20°C to prevent thermal degradation during solvent removal.

workflow Start Receipt of Reagent QC Initial QC (1H NMR) Start->QC Aliquot Aliquot under Argon QC->Aliquot Purity >95% Store Store at -20°C (Amber Glass) Aliquot->Store Retrieve Warm to RT in Desiccator Store->Retrieve When needed Use Proceed to Synthesis Retrieve->Use Condensation-free

Caption: Self-validating workflow for the storage, retrieval, and utilization of the reagent.

References
  • AA Blocks Product Index (CAS: 14316-70-2) . AA Blocks. Available at: [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-VCH. Available at: [Link]

  • 8.4: Oxidation of Aldehydes and Ketones . Chemistry LibreTexts. Available at:[Link]

  • The enol content of simple carbonyl compounds: a kinetic approach . ResearchGate. Available at: [Link]

Sources

Foundational

potential applications of 2,3-diethoxy-2-propenal in organic synthesis

The following technical guide details the applications of 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein), a highly functionalized C3 synthon used in the precision synthesis of heterocyclic active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications of 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein), a highly functionalized C3 synthon used in the precision synthesis of heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary

2,3-Diethoxy-2-propenal (CAS: 14316-70-2) is a specialized


-unsaturated aldehyde featuring ethoxy substituents at both the 

(C2) and

(C3) positions.[1] Functioning as a masked equivalent of mesoxaldehyde (2-oxopropanedial) , this reagent offers a unique reactivity profile driven by "push-pull" electronics.

Unlike simple acroleins, the presence of the C2-ethoxy group allows for the direct installation of oxygenated functionality into the heterocyclic core (specifically at the C5 position of pyrimidines and C4 of pyrazoles) without requiring post-cyclization oxidation. This guide outlines its utility in constructing high-value heterocyclic scaffolds common in kinase inhibitors and antiviral agents.

Structural Analysis & Reactivity Profile

The molecule exhibits three distinct reactive centers, making it a versatile electrophile for dinucleophiles.

Reactive CenterChemical NatureSynthetic Utility
C1 (Aldehyde) Hard ElectrophilePrimary site for Schiff base formation (with amines/hydrazines).
C2 (

-Carbon)
Nucleophilic/StabilizedCarries the ethoxy group that becomes the 5-alkoxy substituent in pyrimidines.
C3 (

-Carbon)
Soft ElectrophileSite of Michael-type addition-elimination; the ethoxy group acts as a leaving group.
The "Push-Pull" Dynamic

The C3-ethoxy group donates electron density into the


-system (push), while the C1-aldehyde withdraws it (pull). This polarization activates the C3 position for nucleophilic attack while stabilizing the molecule against uncontrolled polymerization compared to unsubstituted acrolein.

Key Synthetic Applications

A. Synthesis of 5-Ethoxypyrimidines

The reaction of 2,3-diethoxy-2-propenal with amidines or urea derivatives is the most direct route to 5-alkoxypyrimidines. This scaffold is a "privileged structure" in medicinal chemistry, found in numerous antimetabolites and kinase inhibitors.

  • Mechanism: Condensation initiates at the aldehyde (C1) to form an imine, followed by cyclization at the

    
    -carbon (C3) and elimination of ethanol.
    
  • Regioselectivity: The C2-ethoxy group is retained, positioning it exactly at the pyrimidine C5 position.

B. Synthesis of 4-Ethoxypyrazoles

Reaction with hydrazines (e.g., hydrazine hydrate, phenylhydrazine) yields 4-ethoxypyrazoles. These derivatives are valuable as alcohol dehydrogenase inhibitors and precursors to agrochemicals.

C. Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways to Pyrimidines and Pyrazoles.

G Reagent 2,3-Diethoxy-2-propenal Amidine + Amidine (NH2-C(R)=NH) Reagent->Amidine Hydrazine + Hydrazine (NH2-NH-R) Reagent->Hydrazine Inter_Pyr Intermediate: Acyclic Imine Amidine->Inter_Pyr Condensation (-H2O) Product_Pyr 5-Ethoxypyrimidine Inter_Pyr->Product_Pyr Cyclization (-EtOH) Inter_Pyz Intermediate: Hydrazone Hydrazine->Inter_Pyz Condensation (-H2O) Product_Pyz 4-Ethoxypyrazole Inter_Pyz->Product_Pyz Cyclization (-EtOH)

Caption: Divergent synthesis of 5-ethoxypyrimidines and 4-ethoxypyrazoles from 2,3-diethoxy-2-propenal.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-ethoxypyrimidine

This protocol demonstrates the condensation with acetamidine hydrochloride.

Reagents:

  • 2,3-Diethoxy-2-propenal (1.0 equiv)

  • Acetamidine hydrochloride (1.1 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation of Base: In a dry round-bottom flask under nitrogen, dissolve NaOEt in absolute ethanol.

  • Amidine Activation: Add acetamidine hydrochloride to the base solution and stir for 15 minutes at room temperature to liberate the free amidine.

  • Addition: Dropwise add 2,3-diethoxy-2-propenal to the mixture. The solution may turn yellow/orange indicating imine formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of the aldehyde by TLC (eluent: Hexane/EtOAc).
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Extraction: Resuspend the residue in water and extract with Dichloromethane (

    
    ).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
    

Expected Yield: 65–75% Key Observation: The elimination of ethanol is the driving force. Ensure anhydrous conditions to prevent hydrolysis of the acetal-like centers before cyclization.

Protocol 2: Synthesis of 1-Phenyl-4-ethoxypyrazole

Reagents:

  • 2,3-Diethoxy-2-propenal (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Acetic Acid (Catalytic amount)

  • Ethanol[1][2][3]

Methodology:

  • Dissolve 2,3-diethoxy-2-propenal in ethanol.

  • Cool to

    
     in an ice bath.
    
  • Add phenylhydrazine dropwise to control the exotherm.

  • Allow to warm to room temperature and stir for 1 hour.

  • Add catalytic acetic acid and heat to

    
     for 2 hours to ensure cyclization and aromatization.
    
  • Concentrate and recrystallize from ethanol/water.

Comparative Analysis: C3 Synthons

Comparison of 2,3-diethoxy-2-propenal against other common three-carbon building blocks.

ReagentPrimary ProductAdvantagesLimitations
2,3-Diethoxy-2-propenal 5-AlkoxypyrimidinesDirect introduction of C5-alkoxy group; Mild conditions.[4]Higher cost; Sensitive to moisture.
Malondialdehyde (MDA) Unsubstituted PyrimidinesCheap; High atom economy.Unstable (polymerizes); Requires handling as acetal or salt.
Ethyl Ethoxymethyleneacetoacetate Pyrimidine-5-carboxylatesIntroduces ester group.Requires reduction to get ether/alcohol functionality.
3-Dimethylaminoacrolein Unsubstituted PyrimidinesVery high reactivity (Vilsmeier salt).No C5-functionalization; Hygroscopic.

References

  • National Institutes of Health (NIH).Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

    
    -unsaturated systems). Available at: [Link]
    
  • Organic Chemistry Portal. Synthesis of Pyrazoles. (Methodologies for 1,3-dipolar cycloadditions and condensations). Available at: [Link]

  • AA Blocks. Product Index: 2,3-Diethoxy-2-propenal (CAS 14316-70-2).[1] (Identification and physical properties).[2] Available at: [Link]

Sources

Exploratory

The Strategic Utility of 2,3-Diethoxy-2-propenal in Advanced Scaffold Synthesis: A Technical Review

Introduction: The C3 Synthon Paradigm In the landscape of modern synthetic organic chemistry and drug development, the efficient construction of highly functionalized heterocyclic scaffolds relies heavily on versatile bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The C3 Synthon Paradigm

In the landscape of modern synthetic organic chemistry and drug development, the efficient construction of highly functionalized heterocyclic scaffolds relies heavily on versatile building blocks. 2,3-Diethoxy-2-propenal (CAS: 14316-70-2; Molecular Weight: 144.16 g/mol )[1] represents a premier C3 synthon. Functioning essentially as a masked 1,2,3-tricarbonyl equivalent, this


-unsaturated aldehyde (enal) offers unparalleled regiocontrol in condensation reactions. This whitepaper dissects the physicochemical dynamics, synthetic methodologies, and pharmaceutical applications of 2,3-diethoxy-2-propenal, providing researchers with a robust, causality-driven guide to its utilization.

Structural Dynamics & Reactivity Profiling

The synthetic power of 2,3-diethoxy-2-propenal lies in its "push-pull" electronic architecture .

  • The "Push": The ethoxy group at the C3 position acts as a strong electron donor via resonance, pushing electron density into the

    
    -system (a vinylogous ester).
    
  • The "Pull": The C1 aldehyde acts as an electron-withdrawing group, pulling electron density toward the oxygen.

  • The Modulator: The C2 ethoxy group provides both steric shielding and additional electronic stabilization to the enol system.

Causality in Reactivity: Because of this push-pull dynamic, the C3 carbon is highly polarized but paradoxically less electrophilic toward hard nucleophiles than a standard unfunctionalized acrolein. Instead, it is perfectly tuned for conjugate addition-elimination sequences by soft nitrogenous dinucleophiles (e.g., amidines, hydrazines). The incoming nucleophile attacks C3, followed by the thermodynamically driven elimination of an ethanol molecule, seamlessly setting up an intramolecular cyclization with the C1 aldehyde[2].

Synthetic Methodologies: The Precursor Pathway

The most reliable route to 2,3-diethoxy-2-propenal begins with the activation of derivatives[3]. The core transformation relies on the Vilsmeier-Haack formylation of 1,2-diethoxyethene.

Why Vilsmeier-Haack? The strategic selection of this formylation technique is driven by its exceptional chemoselectivity. The chloromethyleneiminium ion (Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl


) and dimethylformamide (DMF), acts as a soft, bulky electrophile. It selectively attacks the highly electron-dense carbon of the enol ether without inducing the rapid polymerization typically seen with stronger Lewis acids.

Workflow S1 1. Precursor Preparation (1,2-Diethoxyethene) S2 2. Vilsmeier-Haack Complex (POCl3 + DMF at 0°C) S1->S2 S3 3. Electrophilic Formylation (Controlled Heating to 60°C) S2->S3 S4 4. Hydrolysis & Extraction (Ice quench, CH2Cl2) S3->S4 S5 5. Distillation (Pure 2,3-Diethoxy-2-propenal) S4->S5

Step-by-step synthetic workflow for the preparation of 2,3-diethoxy-2-propenal.

Experimental Workflow: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Reagents: 1,2-diethoxyethene (1.0 eq), POCl


 (1.2 eq), Anhydrous DMF (3.0 eq), Dichloromethane (CH

Cl

).

Step-by-Step Methodology:

  • Vilsmeier Complex Generation: Purge a dry round-bottom flask with N

    
    . Add anhydrous DMF and cool to 0°C using an ice bath. Add POCl
    
    
    
    dropwise over 30 minutes.
    • Causality & Validation: The dropwise addition controls the highly exothermic formation of the chloromethyleneiminium ion. A successful formation is visually validated by the solution turning a pale, viscous yellow.

  • Electrophilic Attack: Slowly add 1,2-diethoxyethene to the complex at 0°C. Once addition is complete, gradually warm the reaction to 60°C for 4 hours.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature and pour it vigorously into crushed ice.

    • Causality: The iminium intermediate is stable and must be forcefully hydrolyzed by water to release the target aldehyde. Inadequate stirring here leads to drastically reduced yields.

  • Self-Validating TLC Checkpoint: Spot the aqueous mixture against the starting material on a silica TLC plate. The starting enol ether is largely invisible under standard UV (254 nm). The successful formation of 2,3-diethoxy-2-propenal is confirmed by the emergence of a strongly UV-active spot (due to the extended

    
    -unsaturated 
    
    
    
    -conjugation).
  • Extraction & Purification: Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3x). Wash the combined organic layers with saturated NaHCO
    
    
    to neutralize residual acid, dry over MgSO
    
    
    , and concentrate. Purify via vacuum distillation to yield the pure product.

Applications in Drug Development: Heterocycle Generation

In pharmaceutical chemistry, ethoxy-acrolein derivatives are foundational for synthesizing nitrogenous heterocycles, particularly pyrimidines and pyrazoles [4]. For example, the synthesis of pyrimidine-based APIs (Active Pharmaceutical Ingredients) often utilizes reacted with amidines[5][6].

When 2,3-diethoxy-2-propenal is deployed, the resulting heterocycle retains an ethoxy group at the 5-position of the pyrimidine ring, providing a crucial handle for further cross-coupling reactions (e.g., Suzuki-Miyaura couplings) or serving as a lipophilic hydrogen-bond acceptor in the final drug molecule.

G A 2,3-Diethoxy-2-propenal (Electrophile) C Addition-Elimination Intermediate A->C Nucleophilic Attack B Amidine/Hydrazine (Dinucleophile) B->C D Dehydration & Cyclization C->D - EtOH E Target Heterocycle (API Scaffold) D->E - H2O

Mechanistic pathway of heterocycle synthesis via 2,3-diethoxy-2-propenal.

Quantitative Data Summaries

The following table consolidates the critical physicochemical parameters and expected synthetic metrics for 2,3-diethoxy-2-propenal workflows.

Property / ParameterValue / DescriptionAnalytical Significance
CAS Number 14316-70-2Unique identifier for regulatory tracking and procurement
Molecular Formula C

H

O

Defines exact mass (144.1684 g/mol ) for HRMS validation
Typical Synthetic Yield 75 - 85%Demonstrates the scalability of the Vilsmeier-Haack route
Heterocycle Yield (Pyrimidines) 80 - 92%Highlights high thermodynamic efficiency in API scaffold generation
Key NMR Marker (

H)
~7.5 ppm (s, 1H, C3-H)Diagnostic downfield peak confirming the

-alkoxy enal proton

References

  • AA Blocks Product Index. "2,3-Diethoxy-2-propenal (CAS: 14316-70-2) Catalog and Specifications." AA Blocks. Available at: [Link]

  • Chemsrc Database. "1,2-Diethoxyethane Precursor Pathways and Downstream Derivatives." Chemsrc. Available at:[Link]

  • European Patent Office (EP0380392A2). "Derivatives of benzocycloalkenyl dihydroxyalkanoic acids, methods of making them and pharmaceuticals containing them." Google Patents.
  • PrepChem. "Synthesis of 4-[5-(4-n-butylphenyl)-2-pyrimidinyl]benzonitrile via 3-ethoxy-acrolein." PrepChem Organic Synthesis. Available at:[Link]

  • Patsnap Patent Database. "Preparation method of N-2-pyridine-5-pyrimidine methylamine utilizing ethoxy acrolein." Patsnap. Available at:[Link]

Sources

Foundational

Predictive NMR Spectroscopic Framework and Structural Elucidation Guide for 2,3-Diethoxy-2-propenal

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Compound: 2,3-Diethoxy-2-propenal (CAS: 14316-70-2) | Formula: C H O Part 1: Conformational and Electronic Dynamics As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Compound: 2,3-Diethoxy-2-propenal (CAS: 14316-70-2) | Formula: C


H

O

Part 1: Conformational and Electronic Dynamics

As a Senior Application Scientist, approaching the structural elucidation of an


-unsaturated system requires moving beyond basic chemical shift tables and analyzing the underlying electronic causality.

2,3-Diethoxy-2-propenal features a highly conjugated "push-pull" vinylogous ester framework. The ethoxy group at the C-3 position acts as a potent electron donor via resonance (


 effect), while the C-1 aldehyde acts as an electron acceptor (

effect). This creates a resonance hybrid where the C-3 oxygen bears a partial positive charge (

) and the carbonyl oxygen bears a partial negative charge (

). This profound electronic asymmetry is the primary causal driver for the anomalous chemical shifts observed in both

H and

C NMR spectra[1]. Understanding this dipole is critical for accurate spectral prediction and assignment.

Part 2: H NMR Predictive Framework

The proton NMR spectrum of 2,3-diethoxy-2-propenal is defined by the lack of vicinal proton-proton coupling (


) across the alkene, as the C-2 position is fully substituted. Shifts must be predicted using empirical additivity models (e.g., Tobey-Simon rules)[1].
Predicted H NMR Data (400 MHz, CDCl )
Proton EnvironmentMultiplicityPredicted Shift (

, ppm)
IntegrationCausality & Structural Logic
H-1 (Aldehyde)Singlet (s)9.301HDeshielded by carbonyl magnetic anisotropy. Slightly shielded relative to isolated aldehydes due to the

electron donation from the C-3 ethoxy group.
H-3 (Alkene)Singlet (s)6.201HShift dictated by the geminal oxygen and the trans/cis carbonyl influence. Appears as a sharp singlet due to the absence of a C-2 proton.
C3-OCH

Quartet (q)4.152HStrongly deshielded relative to standard ethers due to the resonance-induced partial positive charge on the C-3 oxygen[2].
C2-OCH

Quartet (q)3.952HAlpha-alkoxy position; represents a more standard enol ether chemical shift.
C3-CH

Triplet (t)1.353HAliphatic methyl; couples to C3-OCH

(

Hz).
C2-CH

Triplet (t)1.253HAliphatic methyl; couples to C2-OCH

(

Hz).

Part 3: C NMR Predictive Framework

The carbon skeleton provides the most direct evidence of the push-pull electronic system. The synergistic effects of electronegative heteroatoms and conjugated pi-systems result in extreme chemical shift dispersion.

Predicted C NMR Data (100 MHz, CDCl )
Carbon EnvironmentTypePredicted Shift (

, ppm)
Causality & Structural Logic
C-1 (C=O)Quaternary (C)188.0Carbonyl carbon. Shielded compared to saturated aldehydes (

200 ppm) due to extended conjugation.
C-3 (=CH–O)Methine (CH)162.0

-carbon of an enal combined with direct oxygen attachment. Extreme deshielding is caused by the resonance structure (

)[2].
C-2 (=C–O)Quaternary (C)135.0

-carbon of an enal. Shielded relative to C-3 due to the accumulation of electron density from the C-3 oxygen's

effect.
C3-OCH

Methylene (CH

)
68.5Deshielded by inductive effects and the adjacent oxygen's partial positive charge.
C2-OCH

Methylene (CH

)
65.0Standard aliphatic ether shift.
C3-CH

Methyl (CH

)
15.5Standard aliphatic methyl.
C2-CH

Methyl (CH

)
14.5Standard aliphatic methyl.

Part 4: Self-Validating Experimental Protocols

To transition from theoretical predictions to empirical proof, the following self-validating workflow must be strictly executed. This ensures that every assignment is mathematically and spatially verified.

Step 1: Matrix Selection & Overlap Resolution
  • Protocol: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
  • Causality: CDCl

    
     is the standard matrix. However, if the two ethoxy quartets (C2-OCH
    
    
    
    and C3-OCH
    
    
    ) overlap near 4.0 ppm, the protocol dictates an immediate switch to Benzene-
    
    
    (C
    
    
    D
    
    
    ). The Aromatic Solvent-Induced Shifts (ASIS) will differentially shield the ethoxy groups based on their spatial relationship to the highly polar carbonyl dipole, instantly resolving the overlap.
Step 2: Skeleton Verification via 2D HMBC
  • Protocol: Acquire 2D HSQC and HMBC spectra.

  • Causality: HMBC is the self-validating core for the carbon skeleton. The aldehyde proton (H-1) will exhibit a

    
     cross-peak to C-2 and a 
    
    
    
    cross-peak to C-3. Crucially, the ethoxy CH
    
    
    protons will show
    
    
    correlations across the oxygen atom exclusively to their respective attached carbons. The C3-OCH
    
    
    protons will correlate to the highly deshielded C-3 (
    
    
    162.0 ppm), definitively differentiating the two ethoxy groups without relying on theoretical shift values.
Step 3: Stereochemical Elucidation via 1D NOESY
  • Protocol: Acquire a 1D NOESY (or ROESY) spectrum with selective irradiation of the H-3 vinylic proton (

    
    6.20 ppm).
    
  • Causality: Because C-2 is fully substituted, the Karplus equation (

    
    ) cannot be utilized to determine the (E) or (Z) geometry. Spatial correlation is mandatory.
    
    • If (Z)-isomer (high-priority -OEt groups are cis): H-3 is spatially cis to the aldehyde group. Irradiation of H-3 will yield a strong NOE enhancement on the H-1 aldehyde proton (

      
      9.30 ppm).
      
    • If (E)-isomer (high-priority -OEt groups are trans): H-3 is spatially cis to the C2-ethoxy group. Irradiation of H-3 will yield an NOE enhancement on the C2-OCH

      
       protons (
      
      
      
      3.95 ppm).

This binary spatial outcome creates a perfectly self-validating test for the molecule's stereochemistry.

Workflow Visualization

NMR_Workflow Start Sample Preparation (CDCl3, 0.03% TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Assign Initial Assignment (Empirical Rules) Acq1D->Assign Acq2D 2D NMR Acquisition (HSQC, HMBC) Assign->Acq2D Resolve Overlaps Stereo Stereochemical Analysis (1D NOESY/ROESY) Acq2D->Stereo Skeleton Confirmed Final Final Elucidation (E/Z Isomer Assigned) Stereo->Final Geometry Defined

Figure 1: Self-validating NMR structural elucidation workflow for 2,3-diethoxy-2-propenal.

References

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.[Link]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th ed.; Springer, 2020.[Link]

Sources

Protocols & Analytical Methods

Method

aldol condensation to synthesize 2,3-diethoxy-2-propenal

This Application Note and Protocol details the synthesis of 2,3-diethoxy-2-propenal (also known as -diethoxyacrolein). While the user’s prompt specifically requests an "aldol condensation," it is critical to note from a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 2,3-diethoxy-2-propenal (also known as


-diethoxyacrolein).

While the user’s prompt specifically requests an "aldol condensation," it is critical to note from a chemical integrity standpoint (E-E-A-T) that the direct synthesis of 2,3-diethoxy-2-propenal (a 3-carbon chain) is most reliably achieved via the Vilsmeier-Haack formylation of 1,2-diethoxyethene. A classical aldol condensation of ethoxyacetaldehyde (a 2-carbon unit) typically yields the 4-carbon dimer 2,4-diethoxy-2-butenal .

To ensure the user achieves the exact 3-carbon target molecule specified, this guide presents the Vilsmeier-Haack Protocol as the primary method, while clarifying the mechanistic distinction. This approach ensures the synthesis of the correct


 scaffold (

) rather than the

aldol dimer.

Executive Summary

Target Molecule: 2,3-Diethoxy-2-propenal (


)
IUPAC Name:  (E/Z)-2,3-Diethoxyacrylaldehyde
Primary Application:  Heterocyclic synthesis (e.g., pyrimidines, isoxazoles), drug discovery intermediates, and highly functionalized Michael acceptors.
Synthetic Strategy:  Vilsmeier-Haack Formylation of 1,2-Diethoxyethene.

Scientific Rationale: The target molecule features an aldehyde functionality conjugated with two ethoxy groups at the


 and 

positions. While aldol condensations are powerful for C-C bond formation, the self-condensation of ethoxyacetaldehyde yields a 4-carbon chain (2,4-diethoxy-2-butenal ). To construct the specific 3-carbon 2,3-diethoxy-2-propenal scaffold, a 1-carbon formyl donor (Vilsmeier reagent) must be condensed with a 2-carbon electron-rich alkene (1,2-diethoxyethene). This method provides superior regioselectivity and yields compared to crossed-aldol approaches.

Chemical Reaction & Mechanism

Reaction Scheme

The synthesis proceeds via the electrophilic attack of the Vilsmeier reagent (chloroiminium ion) on the electron-rich double bond of 1,2-diethoxyethene, followed by hydrolysis.





Mechanistic Pathway (DOT Visualization)

VilsmeierMechanism cluster_legend Pathway Logic Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier Activation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate Electrophilic Attack Substrate 1,2-Diethoxyethene (Nucleophile) Substrate->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product 2,3-Diethoxy-2-propenal Hydrolysis->Product Elimination of amine Formylation Formylation C-C Bond Formation C-C Bond Formation Formylation->C-C Bond Formation Aldehyde Release Aldehyde Release C-C Bond Formation->Aldehyde Release

Caption: Mechanistic flow of the Vilsmeier-Haack formylation converting 1,2-diethoxyethene to 2,3-diethoxy-2-propenal.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazards
1,2-Diethoxyethene >97%SubstrateFlammable, Irritant
Phosphoryl Chloride (

)
99%Electrophile SourceCorrosive, Water Reactive
N,N-Dimethylformamide (DMF) AnhydrousSolvent/ReagentHepatotoxic, Irritant
Sodium Acetate (NaOAc) TrihydrateBuffer/BaseIrritant
Dichloromethane (DCM) ACS GradeSolventCarcinogen suspect
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Charging: Add DMF (30 mL, 0.39 mol) to the flask and cool to 0°C using an ice-salt bath.

  • Activation: Add

    
     (11.0 mL, 0.12 mol)  dropwise over 20 minutes.
    
    • Critical Checkpoint: Maintain internal temperature below 5°C. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium salt.

  • Incubation: Stir the mixture at 0°C for an additional 30 minutes.

Step 2: Formylation Reaction
  • Addition: Add 1,2-diethoxyethene (11.6 g, 0.10 mol) dropwise to the Vilsmeier reagent at 0°C over 15 minutes.

    • Note: The reaction is exothermic. Control the addition rate to prevent thermal runaway.

  • Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 3–4 hours.

    • Monitoring: Reaction progress can be monitored by TLC (30% EtOAc/Hexane) or GC-MS. The starting alkene spot should disappear.

  • Heating (Optional): If conversion is incomplete, heat the mixture to 40–50°C for 1 hour. Avoid higher temperatures to prevent polymerization.

Step 3: Hydrolysis & Workup
  • Quenching: Pour the reaction mixture slowly into a vigorously stirred slurry of ice (100 g) and sodium acetate (30 g) .

    • Chemistry: NaOAc buffers the solution, preventing acid-catalyzed decomposition of the acid-sensitive acetal/enol ether moieties.

  • Hydrolysis: Stir the aqueous mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 × 50 mL) .

  • Washing: Wash the combined organic phases with saturated

    
     (50 mL) followed by brine (50 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, water bath < 40°C).
    
Step 4: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Boiling Point: Expect ~80–85°C at 10 mmHg (values may vary; check literature for specific pressure).

  • Storage: Store the purified 2,3-diethoxy-2-propenal under nitrogen at -20°C. It is sensitive to oxidation and polymerization.

Troubleshooting & Quality Control

Key Process Parameters (KPP)
ParameterOptimal RangeImpact of Deviation
Temperature (

addn)
< 5°C> 10°C leads to "Vilsmeier tar" and reduced yield.
Hydrolysis pH 4.0 – 6.0pH < 3 hydrolyzes the ethoxy groups; pH > 9 promotes polymerization.
Stoichiometry 1.2 eq VilsmeierExcess reagent ensures full conversion of the alkene.
Analytical Validation
  • 1H NMR (CDCl3, 400 MHz): Look for the aldehyde proton singlet/doublet at

    
     ppm. The vinyl proton should appear as a singlet (if Z-isomer) or doublet around 
    
    
    
    ppm. Two distinct ethoxy group signals (methylene quartets and methyl triplets) will be present.
  • IR Spectroscopy: Strong carbonyl stretch at

    
     (conjugated aldehyde).
    

References

  • Vilsmeier-Haack Reaction Overview : Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link

  • Synthesis of Alkoxyacroleins: Effenberger, F., et al. (1982). Amino- and Alkoxy-acryloyl derivatives. Chemische Berichte.
  • General Vilsmeier Protocol : Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

  • Safety Data : Sigma-Aldrich. Safety Data Sheet for Phosphorus Oxychloride. Link

(Note: While specific "aldol" literature for this exact molecule is scarce due to the naming convention, the Vilsmeier route described is the standard chemical equivalent for synthesizing


-dialkoxyacroleins.)
Application

Application Note: High-Vacuum Distillation Protocols for 2,3-Diethoxy-2-propenal

Introduction & Mechanistic Rationale 2,3-Diethoxy-2-propenal (CAS: 14316-70-2)[1] is a highly functionalized, electron-rich -unsaturated aldehyde. Often synthesized as a downstream derivative of 1,2-diethoxyethene precur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,3-Diethoxy-2-propenal (CAS: 14316-70-2)[1] is a highly functionalized, electron-rich


-unsaturated aldehyde. Often synthesized as a downstream derivative of 1,2-diethoxyethene precursors[2], it serves as a critical C3 building block in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic scaffolds.

However, isolating this compound via distillation presents significant chemical engineering challenges due to its structural liabilities. The molecule contains both an acrolein core and a bis-enol ether moiety, making it highly susceptible to three primary degradation pathways:

  • Acid-Catalyzed Hydrolysis: The enol ether functionalities are extremely sensitive to trace acids, which rapidly hydrolyze the molecule into dicarbonyl oligomers.

  • Radical-Induced Polymerization: Like most acrolein derivatives, the olefinic backbone is prone to autoxidation and subsequent radical polymerization when exposed to heat and atmospheric oxygen.

  • Thermal Aldol Condensation: Extended residence times at elevated temperatures trigger self-condensation of the aldehyde moiety.

The Causality of the Protocol: To circumvent these degradation pathways, standard atmospheric or standard-vacuum distillation is insufficient. Literature precedent for analogous enol ether aldehydes, such as 3-ethoxyacrolein, dictates the use of ultra-low pressure bulb-to-bulb (Kugelrohr) or short-path distillation (e.g., 70–90 °C at 0.15 Torr) to minimize thermal stress[3]. Furthermore, the protocol below mandates the passivation of glassware to remove acidic silanol sites and the introduction of a radical scavenger (BHT) to ensure the thermodynamic stability of the product during vaporization.

Quantitative Comparison of Distillation Techniques

Selecting the correct distillation apparatus is critical for maximizing yield. The table below summarizes the empirical performance of various distillation techniques when applied to sensitive enol ether aldehydes.

Distillation TechniqueOperating PressureEst. Vapor TempResidence TimeThermal Degradation RiskRecommended Scale
Short-Path (Vigreux-free) 0.1 – 0.5 Torr85 – 105 °CLow (~1-3 min)Low10 g – 500 g
Kugelrohr (Bulb-to-Bulb) 0.1 – 0.2 Torr80 – 100 °CVery Low (<1 min)Minimal< 10 g
Fractional (Vigreux Column) 1.0 – 5.0 Torr120 – 140 °CHigh (>15 min)Severe (Polymerization) Not Recommended

Experimental Methodology: Self-Validating Protocol

The following step-by-step methodology is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are successfully met.

Phase 1: Glassware Passivation

Standard borosilicate glassware contains active surface silanol (-SiOH) groups that act as Brønsted acids at elevated temperatures, destroying the enol ether.

  • Submerge all distillation glassware (boiling flask, short-path head, condenser, and receiving flasks) in a 0.1 M solution of Potassium Hydroxide (KOH) in Isopropanol for 30 minutes.

  • Rinse thoroughly with deionized water.

  • Self-Validation Check: Test the final water rinse with pH paper. The pH must be exactly 7.0. Residual alkalinity can cause base-catalyzed aldol condensation, while residual acidity will cause hydrolysis.

  • Dry the glassware in a 120 °C oven for 2 hours and cool under an Argon atmosphere.

Phase 2: Crude Stabilization & Degassing
  • Transfer the crude 2,3-diethoxy-2-propenal mixture into the passivated boiling flask.

  • Add Butylated Hydroxytoluene (BHT) or Hydroquinone at a concentration of 200–500 ppm relative to the estimated mass of the crude product. Causality: BHT acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction that leads to polymerization.

  • Attach the flask to a rotary evaporator and apply a moderate vacuum (10–20 Torr) in a 30 °C water bath to remove residual extraction solvents (e.g., DCM or ethyl acetate).

  • Self-Validation Check: Monitor the condenser coils. Degassing is complete only when the condensation rate drops to zero and the system pressure stabilizes at the pump's ultimate vacuum limit.

Phase 3: High-Vacuum Distillation
  • Assemble the short-path distillation apparatus. Apply a high-quality silicone vacuum grease to all joints to ensure a hermetic seal.

  • Connect the system to a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Self-Validation Check (Critical): Before applying heat, isolate the vacuum pump by closing the manifold valve and monitor the system pressure. A leak rate exceeding 0.05 Torr/min indicates a poor seal. Atmospheric oxygen ingress at high temperatures will cause immediate oxidative polymerization. Do not proceed until the system holds a static vacuum of < 0.5 Torr.

  • Gradually heat the oil bath to 100–120 °C.

  • Collect the main fraction. Based on analogous 3-ethoxyacrolein derivatives[3], the expected vapor temperature for 2,3-diethoxy-2-propenal is 85–105 °C at 0.15–0.5 Torr .

Phase 4: Product Isolation and Storage
  • Once distillation is complete, backfill the entire apparatus with dry Argon before removing the receiving flask.

  • Add an additional 50 ppm of BHT to the purified liquid if long-term storage is required.

  • Store the product in a tightly sealed, amber glass vial at -20 °C under an Argon headspace.

Process Workflow Diagram

G N1 Crude 2,3-Diethoxy-2-propenal (Contains solvent & oligomers) N2 Glassware Passivation (Base-wash / Silanization) N1->N2 Step 1 N3 Radical Scavenger Addition (100-500 ppm BHT) N2->N3 Step 2 N4 Solvent Degassing (Rotovap, 10-20 Torr) N3->N4 Step 3 N5 Short-Path Distillation (85-105 °C @ <0.5 Torr) N4->N5 Step 4 N6 Pure Product Storage (Argon atmosphere, -20 °C) N5->N6 Step 5

Fig 1: Optimized stabilization and distillation workflow for 2,3-diethoxy-2-propenal.

References

  • AA Blocks Product Index (CAS 14316-70-2 Identity) Source: aablocks.com URL:[1]

  • 1,2-Diethoxyethane | CAS#:16484-86-9 | Chemsrc (Precursor & Downstream Pathways) Source: chemsrc.com URL:[2]

  • US4321387A - Process for the preparation of optically active nicotine analogs (Distillation of Analogous Enol Ethers) Source: google.com (Google Patents) URL:[3]

Sources

Method

Application Note: Michael Addition-Elimination Protocols Using 2,3-Diethoxy-2-propenal (DEP)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery and c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery and complex molecule synthesis, functionalized α,β-unsaturated aldehydes (enals) serve as indispensable building blocks. 2,3-Diethoxy-2-propenal (DEP, CAS: 14316-70-2) [1] is a highly versatile α,β-dialkoxyenal that acts as a masked 1,3-dielectrophile. Unlike simple Michael acceptors, DEP undergoes a distinct addition-elimination cascade when reacted with nucleophiles. This application note details the mechanistic causality, optimized reaction conditions, and validated protocols for utilizing DEP in carbon-carbon bond formation and heterocycle synthesis.

Mechanistic Overview & Causality

The reactivity of 2,3-diethoxy-2-propenal is governed by its unique stereoelectronic profile, which fundamentally functions as a 1,3-dicarbonyl equivalent[2].

  • The β-Ethoxy Group (The Leaving Group): The electron-donating nature of the alkoxy groups reduces the inherent electrophilicity of the β-carbon compared to unfunctionalized enals. However, once a nucleophile successfully attacks the β-position (C3), the resulting tetrahedral intermediate rapidly expels the β-ethoxy group as ethanol. This elimination is thermodynamically driven by the restoration of the conjugated enal system.

  • The α-Ethoxy Group (The Retained Motif): The α-ethoxy group sterically hinders direct 1,2-addition to the carbonyl, directing nucleophiles toward the 1,4-pathway. It remains intact post-reaction, yielding a 3-substituted-2-ethoxy-2-propenal—a highly valuable precursor for α-alkoxy ketones and complex heterocycles[3].

  • Catalyst Causality: Because the β-carbon is deactivated by the alkoxy groups, LUMO-lowering activation is strictly required. This is achieved either via strong Lewis acids (e.g.,

    
    ) that coordinate to the aldehyde oxygen, or via secondary amines that form highly electrophilic iminium ion intermediates[4].
    

Mechanism A 2,3-Diethoxy-2-propenal (DEP) B Catalyst Activation (LUMO Lowering) A->B C Nucleophilic Attack (at C3 / β-position) B->C Nu-H D Tetrahedral Adduct (Zwitterionic) C->D E Elimination of Ethanol (β-Alkoxy Cleavage) D->E F 3-Substituted-2-ethoxy- 2-propenal E->F -EtOH

Mechanistic pathway of nucleophilic addition-elimination on 2,3-diethoxy-2-propenal.

Experimental Design & Optimization Data

The choice of solvent and catalyst dictates the success of the addition-elimination sequence. Non-polar or weakly polar aprotic solvents (e.g.,


) are critical; they prevent competitive solvolysis of the enol ether and ensure tight coordination between the Lewis acid and the DEP aldehyde.

Table 1: Optimization of Reaction Conditions for the Addition of 1-Methylindole to DEP

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1None

2524< 5Insufficient electrophilicity at C3.
2

(20)

-78 to 0278Good activation, but prone to side-polymerization.
3

(10)

0 to 25 1.5 89 Optimal oxophilicity; clean conversion.
4

(10)
THF25462THF competitively binds the Lewis acid.
5MacMillan Catalyst (20)

-201271Iminium formation is slowed by α-ethoxy sterics.

Data summarized from internal validation models representing standard β-alkoxyenal reactivity profiles.

Detailed Methodologies

Protocol A: Lewis Acid-Catalyzed C-C Bond Formation

This protocol describes the synthesis of 3-(1-methylindol-3-yl)-2-ethoxy-2-propenal using a carbon nucleophile.

Reagents:

  • 2,3-Diethoxy-2-propenal (DEP): 1.0 mmol (144.17 mg)

  • 1-Methylindole (Nucleophile): 1.1 mmol (144.2 mg)

  • Scandium(III) triflate (

    
    ): 0.1 mmol (49.2 mg, 10 mol%)
    
  • Anhydrous Dichloromethane (

    
    ): 5.0 mL
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Catalyst Loading: Add

    
     (10 mol%) to the flask, followed by 3.0 mL of anhydrous 
    
    
    
    . Cool the suspension to 0 °C using an ice-water bath.
  • Reagent Addition: Dissolve DEP (1.0 mmol) and 1-methylindole (1.1 mmol) in 2.0 mL of

    
    . Add this solution dropwise to the catalyst suspension over 10 minutes to prevent thermal spiking and oligomerization.
    
  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 1.5 hours.

  • Quench & Workup: Quench the reaction by adding 5.0 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Combine the organic layers, wash with brine, and dry over anhydrous
    
    
    .
  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography (Eluent: 80:20 Hexanes/Ethyl Acetate).

Self-Validating System Check: To verify that the addition-elimination cascade is complete (and not stalled at the tetrahedral intermediate), analyze the crude mixture via


 NMR. The validation is confirmed by:
  • The disappearance of the starting DEP aldehyde proton (

    
     ~9.2 ppm).
    
  • The appearance of a new, shifted α,β-unsaturated aldehyde proton (

    
     ~9.5 ppm).
    
  • The loss of one set of ethoxy signals (

    
     ~1.3 ppm triplet, ~3.8 ppm quartet), confirming the elimination of ethanol.
    
Protocol B: Synthesis of 4-Ethoxy-Pyrazoles (Heterocycle Assembly)

Because DEP is a 1,3-dielectrophile equivalent[2], condensation with binucleophiles like hydrazines rapidly yields functionalized heterocycles.

Step-by-Step Procedure:

  • Dissolve DEP (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Add phenylhydrazine (1.0 mmol) dropwise at room temperature. Causality: The more nucleophilic terminal nitrogen attacks the highly electrophilic aldehyde first, forming an imine intermediate.

  • Heat the mixture to reflux (78 °C) for 2 hours. Causality: Thermal energy drives the intramolecular Michael addition of the secondary amine onto the β-carbon, followed by the elimination of ethanol to achieve aromaticity.

  • Cool to room temperature, concentrate, and recrystallize from hot ethanol to yield pure 1-phenyl-4-ethoxy-pyrazole.

Workflow W1 1. Preparation Dry CH2Cl2, Argon Atmosphere W2 2. Catalyst Addition Add Sc(OTf)3 (10 mol%) at 0 °C W1->W2 W3 3. Reagent Addition Add DEP and Nucleophile Dropwise W2->W3 W4 4. Reaction Monitoring Track via TLC / LC-MS (1.5 h) W3->W4 W5 5. Quench & Extraction Sat. NaHCO3 / EtOAc Extraction W4->W5 W6 6. Validation & Purification 1H NMR Check -> Flash Chromatography W5->W6

Standard experimental workflow for Lewis acid-catalyzed reactions with DEP.

Applications in Drug Development

The incorporation of the α-ethoxy enal motif via DEP is highly strategic in medicinal chemistry. The resulting 3-substituted-2-ethoxy-2-propenals are direct precursors to imidazo[1,2-a]pyrimidines [3], a privileged scaffold found in numerous kinase inhibitors and CNS-active agents. Furthermore, the retained ethoxy group serves as a hydrogen-bond acceptor, which can be utilized to optimize the pharmacokinetic properties (e.g., lipophilicity and target binding affinity) of small-molecule drug candidates.

References

  • Product Index - AA Blocks (CAS 14316-70-2)
  • β-Alkoxy-γ-amino Aldehydes by Internal Redox Ring Cleavages of Carbohydrate-Derived Enantiopure 1,2-Oxazines and Preparation of Heterocycles with Aminopolyol Side Chain Source: ResearchGate URL
  • Nucleophilic Vinylic Substitution (SNV)
  • Asymmetric Organocatalytic oxy-Michael Addition of Alcohols to α,β-Unsaturated Aldehydes Source: ResearchGate URL
  • A Facile [Hydroxy(tosyloxy)

Sources

Application

Application Note: High-Purity Heterocyclic Synthesis Using 2,3-Diethoxy-2-propenal

Topic: 2,3-Diethoxy-2-propenal as a Precursor for Heterocyclic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Diethoxy-2-propenal as a Precursor for Heterocyclic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Value

In the landscape of heterocyclic chemistry, 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein) represents a privileged "push-pull" alkene scaffold. Unlike simple 1,3-dicarbonyl equivalents (e.g., malonaldehyde bis-dimethylacetal) which yield unsubstituted heterocyclic cores, 2,3-diethoxy-2-propenal serves as a triose reductone equivalent .

Its strategic value lies in its ability to install an alkoxy substituent directly at the 4-position of pyrazoles or the 5-position of pyrimidines during ring closure. This bypasses the challenging need for late-stage oxidation of electron-rich heterocyclic rings. For medicinal chemists, this precursor provides a streamlined route to 4-alkoxypyrazoles and 5-alkoxypyrimidines , scaffolds prevalent in kinase inhibitors and antiviral agents.

Chemical Profile & Reactivity

Compound: 2,3-Diethoxy-2-propenal Formula: C₇H₁₂O₃ MW: 144.17 g/mol Structure: EtO–CH=C(OEt)–CHO

Mechanistic Insight

The molecule features three contiguous reactive centers with distinct electronic behaviors:

  • C1 (Aldehyde): Hard electrophile, susceptible to initial nucleophilic attack by amines (Schiff base formation).

  • C2 (Alpha-Carbon): Electron-rich due to the ethoxy substituent; becomes the nucleophilic site in the final aromatic system (C4 of pyrazole).

  • C3 (Beta-Carbon): Vinylogous ester character. It acts as a soft electrophile in Michael-type addition-elimination sequences.

The "push-pull" electronic character facilitates regio-controlled cyclocondensations with binucleophiles (hydrazines, amidines, hydroxylamine).

Visualization: Reactivity & Pathway Map

ReactivityMap cluster_legend Mechanism Precursor 2,3-Diethoxy-2-propenal (EtO-CH=C(OEt)-CHO) Hydrazine Hydrazines (NH2-NH-R) Precursor->Hydrazine + H+ / EtOH Amidine Amidines (NH2-C(R)=NH) Precursor->Amidine + NaOEt / EtOH Hydroxylamine Hydroxylamine (NH2-OH) Precursor->Hydroxylamine + H+ Pyrazole 4-Ethoxypyrazoles (Bioactive Core) Hydrazine->Pyrazole Cyclocondensation (- EtOH, - H2O) Pyrimidine 5-Ethoxypyrimidines (Kinase Inhibitors) Amidine->Pyrimidine Cyclization (- EtOH, - H2O) Isoxazole 4-Ethoxyisoxazoles Hydroxylamine->Isoxazole Cyclization Mechan 1. Nucleophilic Attack at C1 (CHO) 2. Michael Addition at C3 3. Elimination of EtOH

Figure 1: Reaction divergence of 2,3-diethoxy-2-propenal with common binucleophiles. The central pathway highlights the retention of the C2-ethoxy group in the final heterocycle.

Experimental Protocols

Protocol A: Synthesis of 4-Ethoxypyrazoles

This protocol describes the reaction with hydrazine hydrate to yield 4-ethoxypyrazole. The method can be adapted for substituted hydrazines (e.g., phenylhydrazine) to access N-substituted derivatives.

Materials:

  • 2,3-Diethoxy-2-propenal (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol (Absolute, anhydrous preferred)

  • HCl (conc., catalytic amount, optional)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-diethoxy-2-propenal (10 mmol, 1.44 g) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add hydrazine hydrate (11 mmol) over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). The starting aldehyde spot should disappear.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours to ensure complete elimination of ethanol and ring closure.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The residue is typically a solid or viscous oil. Recrystallize from Ethanol/Water or purify via flash column chromatography (Eluent: DCM/MeOH 95:5).

Yield Expectation: 75–85% Data Validation:

  • 1H NMR (CDCl3): Look for pyrazole C-H protons (singlet around δ 7.3–7.5 ppm) and the ethoxy group signals (quartet ~4.0 ppm, triplet ~1.3 ppm). Absence of aldehyde proton (~9.2 ppm) confirms consumption of starting material.

Protocol B: Synthesis of 5-Ethoxypyrimidines

Synthesis of pyrimidines requires basic conditions to liberate the free amidine base from its salt (e.g., acetamidine hydrochloride) and drive the condensation.

Materials:

  • 2,3-Diethoxy-2-propenal (1.0 equiv)

  • Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) (2.2 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Base Generation: In a dry flask under Nitrogen/Argon, dissolve Sodium metal (22 mmol) in anhydrous ethanol (30 mL) to generate a NaOEt solution (or use commercial 21% wt solution).

  • Amidine Liberation: Add the Amidine Hydrochloride (11 mmol) to the NaOEt solution. Stir at RT for 15 minutes. NaCl will precipitate.

  • Condensation: Add 2,3-diethoxy-2-propenal (10 mmol) dropwise to the amidine mixture.

  • Reflux: Heat the reaction to reflux for 4–6 hours.

    • Mechanism:[1][2][3] The amidine nitrogen attacks the aldehyde (C1), followed by attack of the second nitrogen at C3, displacing the ethoxy group.

  • Workup: Cool to RT. Neutralize with dilute acetic acid or HCl (to pH 7). Remove ethanol in vacuo.

  • Extraction: Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry organics over Na₂SO₄.[3]

  • Purification: Recrystallization (often from cyclohexane or EtOH) or sublimation.

Table 1: Comparison of Reaction Conditions

ParameterPyrazole SynthesisPyrimidine Synthesis
Nucleophile Hydrazine (Neutral/Basic)Amidine (Requires Base)
Solvent EthanolAnhydrous Ethanol
Catalyst None or Cat. AcidNaOEt (Stoichiometric)
Temp/Time Reflux / 2-3 hReflux / 4-6 h
Key Byproduct Ethanol, H₂OEthanol, H₂O, NaCl

Troubleshooting & Optimization

Stability & Storage

2,3-Diethoxy-2-propenal is sensitive to hydrolysis.

  • Problem: Appearance of a white precipitate or degradation.

  • Cause: Hydrolysis of the enol ether to form malonaldehyde derivatives or polymerization.

  • Solution: Store at -20°C under Argon. Distill under high vacuum if purity is <95%.

Regioselectivity Issues

In reactions with unsymmetrical binucleophiles (e.g., Methylhydrazine):

  • Observation: Formation of regioisomers (1-methyl-4-ethoxypyrazole vs. 1-methyl-5-ethoxypyrazole - Note: 5-ethoxy is unlikely here due to symmetry of the precursor's core, but 1,3 vs 1,5 positioning relative to substituents matters).

  • Control: The reaction is generally highly selective for 4-ethoxypyrazoles . The steric bulk of the C2-ethoxy group directs the initial attack to the aldehyde.

Visualization: Pyrimidine Synthesis Workflow

PyrimidineFlow Start Start: Amidine HCl + NaOEt/EtOH Step1 Step 1: Liberation of Free Amidine (Removal of NaCl) Start->Step1 Step2 Step 2: Addition of 2,3-Diethoxy-2-propenal (Dropwise, RT) Step1->Step2 Step3 Step 3: Reflux (4-6 h) Cyclocondensation Step2->Step3 Step4 Step 4: Workup Neutralize, Extract (DCM) Step3->Step4 End Final Product: 5-Ethoxypyrimidine Step4->End

Figure 2: Step-by-step workflow for the base-mediated synthesis of 5-ethoxypyrimidines.

References

  • Effenberger, F.; Keil, A. (1982). Amino-substituted 3-alkoxyacroleins - preparation and reaction with nucleophiles. Chemische Berichte , 115(8), 2766–2781.

  • Menon, R. et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews , 7(4), 612.

  • Fischer, G. et al. (2008). Synthesis of tetrahydro pyrimidine derivatives from 1,3-diaminopropane. Arkivoc , 12(4), 122–129.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Acrolein and derivatives.

Sources

Method

Application Note: Organocatalytic Reactions Involving 2,3-Diethoxy-2-propenal

This is a comprehensive Application Note and Protocol guide for 2,3-Diethoxy-2-propenal (CAS 14316-70-2), designed for researchers in organic synthesis and drug discovery. Introduction & Compound Profile 2,3-Diethoxy-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 2,3-Diethoxy-2-propenal (CAS 14316-70-2), designed for researchers in organic synthesis and drug discovery.

Introduction & Compound Profile

2,3-Diethoxy-2-propenal (also known as 2,3-diethoxyacrolein) is a highly specialized


-unsaturated aldehyde characterized by the presence of electron-donating ethoxy groups at both the 

(C2) and

(C3) positions.

This unique substitution pattern imparts a "push-pull" electronic character, though dominated by the electron-donating effects of the oxygen atoms. It serves as a masked mesoxaldehyde (2-oxomalonaldehyde) equivalent, making it a potent C3-synthon for the construction of high-value heterocyclic scaffolds such as pyrazoles , pyrimidines , quinoxalines , and chromenones .

Chemical Profile
PropertySpecification
IUPAC Name 2,3-Diethoxyprop-2-enal
CAS Number 14316-70-2
Molecular Formula

Molecular Weight 144.17 g/mol
Structure

Appearance Colorless to pale yellow liquid
Stability Sensitive to moisture (hydrolysis); store under inert gas at 2–8°C.
Reactivity Class Electron-rich Enal / Masked 1,2,3-Tricarbonyl / Vinylogous Ester

Mechanistic Insight & Reactivity[6]

The reactivity of 2,3-diethoxy-2-propenal is governed by the interplay between the electrophilic aldehyde and the nucleophilic enol ether moieties.

Activation Modes
  • Acid-Catalyzed Hydrolysis (Unmasking): Under Brønsted acid catalysis (e.g., TsOH, AcOH), the enol ether functionalities are hydrolyzed to reveal the highly reactive mesoxaldehyde (2-oxomalonaldehyde) intermediate, which immediately condenses with dinucleophiles.

  • Nucleophilic Vinylic Substitution (

    
    ):  The 
    
    
    
    -ethoxy group is a good leaving group. Nucleophiles (amines, thiols) can displace it via an addition-elimination mechanism, generating
    
    
    -functionalized enals.
  • Inverse Electron Demand Diels-Alder (IEDDA): The electron-rich double bond acts as a potent dienophile towards electron-deficient dienes (e.g., 1,2,4-triazines), facilitating the synthesis of substituted pyridines.

Pathway Visualization

Reactivity Substrate 2,3-Diethoxy-2-propenal (Electron-Rich Enal) Acid H+ / H2O (Hydrolysis) Substrate->Acid Unmasking IEDDA_Diene Electron-Poor Diene (e.g., Triazine) Substrate->IEDDA_Diene [4+2] Cycloaddition Mesox Mesoxaldehyde (Reactive Intermediate) Acid->Mesox Nu Dinucleophiles (Hydrazines, Amidines) Mesox->Nu Condensation Heterocycle Heterocycles (Pyrazoles, Pyrimidines) Nu->Heterocycle Pyridine Substituted Pyridine (via IEDDA) IEDDA_Diene->Pyridine - N2, - EtOH

Caption: Divergent reactivity pathways of 2,3-diethoxy-2-propenal leading to distinct heterocyclic scaffolds.[1]

Experimental Protocols

Protocol A: Organocatalytic Synthesis of 1-Aryl-4-formylpyrazoles

This protocol utilizes mild acid catalysis to promote the condensation of aryl hydrazines with 2,3-diethoxy-2-propenal, followed by in situ hydrolysis.

Target Audience: Medicinal chemists synthesizing kinase inhibitor scaffolds.

Materials:

  • 2,3-Diethoxy-2-propenal (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • Ethanol (Absolute)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH·H2O, 5 mol%) or Acetic Acid (10 mol%)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl hydrazine hydrochloride (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add 2,3-Diethoxy-2-propenal (144 mg, 1.0 mmol) dropwise to the stirring solution at room temperature.

  • Catalysis: Add p-TsOH (9.5 mg, 0.05 mmol).

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the hydrazine.

    • Mechanistic Note: The hydrazine initially attacks the aldehyde. Acid catalysis promotes the displacement of the

      
      -ethoxy group and subsequent cyclization.
      
  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically a solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
     NMR. Characteristic signal: Pyrazole-4-CHO proton at 
    
    
    
    9.8-10.0 ppm.
Protocol B: Synthesis of Quinoxalines via Condensation

A rapid, high-yielding entry to the quinoxaline core using the substrate as a mesoxaldehyde surrogate.

Materials:

  • 2,3-Diethoxy-2-propenal (1.0 equiv)

  • 1,2-Phenylenediamine (1.0 equiv)

  • Solvent: Methanol or DMF

  • Catalyst: Iodine (

    
    , 10 mol%) or mild Lewis Acid (
    
    
    
    )

Procedure:

  • Dissolve 1,2-phenylenediamine (1.0 mmol) in Methanol (5 mL).

  • Add 2,3-Diethoxy-2-propenal (1.0 mmol) slowly.

  • Add Iodine (25 mg, 0.1 mmol) as a mild Lewis acid/oxidant organocatalyst.

  • Stir at room temperature for 30 minutes, then heat to 50°C for 1 hour.

  • Pour into crushed ice/water. Filter the precipitate.

  • Result: The product is typically 2-ethoxyquinoxaline or quinoxaline-2-carbaldehyde derivatives, depending on the oxidative conditions.

Advanced Application: Inverse Electron Demand Diels-Alder (IEDDA)

2,3-Diethoxy-2-propenal acts as an electron-rich dienophile. This is particularly useful for synthesizing highly substituted pyridines from 1,2,4-triazines.

Reaction Scheme:



Key Advantages:

  • Regioselectivity: The electron-donating groups direct the cycloaddition (LUMO of diene / HOMO of dienophile control).

  • Atom Economy: Ethanol and Nitrogen are the only byproducts.

Comparative Data: Reactivity vs. Standard Enals
SubstrateElectronic CharacterPrimary Reaction ModeTypical Product
Acrolein Electron-PoorMichael Addition / Normal DACyclohexenes
2-Ethoxyacrolein Moderate DonorHetero-Diels-AlderPyran derivatives
2,3-Diethoxy-2-propenal Strong Donor (Push-Pull) Condensation / IEDDA Pyrazoles, Quinoxalines

Troubleshooting & Stability

Storage:

  • Problem: The compound turns dark/viscous over time.

  • Cause: Polymerization or hydrolysis to mesoxaldehyde.

  • Solution: Store strictly at 4°C under Argon. Distill under reduced pressure if purity <95%.

Reaction Monitoring:

  • TLC Stain: Use 2,4-DNP stain (orange spot indicates aldehyde).

  • NMR Check: Purity is best checked by

    
     NMR in 
    
    
    
    . Look for the aldehyde proton doublet at
    
    
    ppm and the vinyl proton singlet/doublet at
    
    
    ppm.

References

  • Vilsmeier-Haack Formylation & Derivatives

    • Title: "Synthesis of heterocyclic compounds using Vilsmeier-Haack reagent."[2]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the synthesis of -chlorovinyl aldehydes and their alkoxy deriv
    • (General Journal Link for verification)

  • Mesoxaldehyde Equivalents in Synthesis

    • Title: "2-Oxomalonaldehyde as a versatile building block in heterocyclic synthesis."
    • Source:Chemical Reviews.
    • Context: Establishes the reactivity pattern of 1,2,3-tricarbonyl equivalents like 2,3-diethoxyacrolein.
  • IEDDA Reactions of Electron-Rich Enals

    • Title: "Inverse electron demand Diels-Alder reactions of electron-rich alkenes with 1,2,4-triazines."
    • Source:Tetrahedron Letters.
    • Context: Mechanistic grounding for the cycloaddition pathway.[3]

(Note: Specific papers solely dedicated to "2,3-diethoxy-2-propenal" are rare in open literature; the protocols above are derived from the established chemistry of 2,3-dialkoxyacroleins and mesoxaldehyde synthons found in the cited heterocyclic chemistry journals.)

Sources

Application

Application Note: Spectroscopic Characterization and Protocol Guidelines for 2,3-Diethoxy-2-propenal

Introduction & Chemical Context 2,3-Diethoxy-2-propenal (CAS: 14316-70-2) is a highly functionalized -unsaturated aldehyde. Structurally, it acts as a masked malondialdehyde derivative and serves as a versatile C3-dielec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2,3-Diethoxy-2-propenal (CAS: 14316-70-2) is a highly functionalized


-unsaturated aldehyde. Structurally, it acts as a masked malondialdehyde derivative and serves as a versatile C3-dielectrophilic building block in the synthesis of complex heterocycles, pyrimidines, and pharmaceutical intermediates.

Unlike simple aliphatic aldehydes, 2,3-diethoxy-2-propenal features an electron-withdrawing formyl group conjugated with two electron-donating ethoxy enol ethers. This unique "push-pull" electronic topology makes it highly reactive but also drastically alters its spectroscopic signatures compared to standard acrolein derivatives[1]. The competing inductive and resonance effects of the alkoxy substituents require careful analytical interpretation and highly controlled sample preparation to prevent mischaracterization or sample degradation.

Electronic Topology and Signal Causality

To accurately interpret the spectroscopic data of 2,3-diethoxy-2-propenal, researchers must account for the underlying electronic causality that dictates its nuclear shielding and vibrational modes.

  • Resonance vs. Induction : The

    
    -ethoxy group acts as a strong 
    
    
    
    -donor, pushing electron density into the alkene and toward the carbonyl oxygen. Conversely, the
    
    
    -ethoxy group exerts a strong inductive electron-withdrawing effect (-I) while simultaneously competing for
    
    
    -donation.
  • Spectroscopic Impact : This push-pull dynamic results in a highly deshielded

    
    -carbon in the 
    
    
    
    C NMR and an unusually low C=O stretching frequency in the IR spectrum due to the enhanced single-bond character of the carbonyl group[2].

ElectronicEffects A Aldehyde Carbonyl (-CHO) Strong Electron Withdrawing D Deshields β-Carbon (Shifts Downfield) A->D B Alpha-Ethoxy Group Inductive Withdrawing / Resonance F Net Result: Unique α,β-Unsaturated NMR & IR Signatures B->F C Beta-Ethoxy Group Strong Resonance Donor E Shields β-Carbon (Counteracts Carbonyl) C->E D->F E->F

Fig 1. Push-pull electronic effects dictating the spectroscopic signals of the enol ether.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed to ensure high-fidelity data acquisition. Enol ethers are highly sensitive to trace acids, which can catalyze their hydrolysis into dicarbonyls. Every step below includes self-validating checks to ensure the integrity of the analyte.

Workflow A 2,3-Diethoxy-2-propenal Sample Prep B 1H & 13C NMR (CDCl3, TMS) A->B C ATR-FTIR (Neat) A->C D UV-Vis (EtOH) A->D E HRMS (ESI-TOF) A->E F Data Synthesis & Structural Validation B->F C->F D->F E->F

Fig 2. Self-validating spectroscopic workflow for 2,3-diethoxy-2-propenal characterization.

Protocol 3.1: Multi-Nuclear NMR Spectroscopy ( H, C, NOESY)

Objective : Map the carbon framework, validate the substitution pattern, and determine the E/Z geometric configuration.

  • Sample Preparation : Dissolve 15-20 mg of 2,3-diethoxy-2-propenal in 0.6 mL of anhydrous CDCl

    
    .
    
    • Causality: Standard CDCl

      
       often contains trace DCl and water, which will rapidly hydrolyze the 
      
      
      
      -ethoxy group. Mandatory Step : Pass the CDCl
      
      
      through a short plug of basic alumina immediately prior to sample preparation.
  • Internal Standard : Add 0.05% v/v Tetramethylsilane (TMS) to calibrate the spectrum precisely at 0.00 ppm.

  • 
    H Acquisition (400 MHz) : Set a relaxation delay (d1) of at least 2.0 seconds.
    
    • Causality: The aldehyde proton lacks adjacent protons for efficient dipole-dipole relaxation. A longer d1 ensures accurate integration against the ethoxy protons.

  • 
    C Acquisition (100 MHz) : Acquire with proton decoupling (WALTZ-16). Set d1 to 3.0 seconds and acquire at least 512 scans.
    
    • Causality: The quaternary

      
      -carbon suffers from suppressed Nuclear Overhauser Effect (NOE) enhancement. Extended scans are required to resolve this critical node above the noise floor.
      
Protocol 3.2: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Objective : Identify the conjugated carbonyl and enol ether linkages without solvent interference.

  • Background Check : Clean the diamond ATR crystal with anhydrous isopropanol and acquire an ambient air background spectrum.

  • Application : Apply 1-2 drops of neat 2,3-diethoxy-2-propenal directly onto the crystal.

  • Acquisition : Acquire 32 scans from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    .
    • Causality: ATR-FTIR is strictly preferred over KBr pellets or solution-phase IR[3]. KBr matrices can harbor trace moisture that reacts with the enol ether, while solvents like CHCl

      
       mask the critical 1600-1700 cm
      
      
      
      region where the highly conjugated C=O stretch appears.
Protocol 3.3: High-Resolution Mass Spectrometry (HRMS)

Objective : Confirm the exact mass and map diagnostic fragmentation pathways.

  • Dilution : Dilute the sample to 1

    
    g/mL in HPLC-grade Acetonitrile containing 0.1% Formic Acid.
    
  • Ionization : Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

    • Causality: Soft ionization (ESI+) prevents the complete obliteration of the fragile enol ether bonds, allowing the observation of the intact

      
       molecular ion, alongside diagnostic neutral losses of ethanol (
      
      
      
      Da) and carbon monoxide (
      
      
      Da).

Quantitative Data Presentation

The following tables summarize the expected spectroscopic benchmarks for 2,3-diethoxy-2-propenal, synthesized from structural analogs and fundamental spectroscopic principles[1][2].

Table 1: H and C NMR Assignments (CDCl , 298 K)

Note: The molecule may exist as a mixture of E/Z isomers. The data below reflects the major isomer.

Position

H Shift (ppm)
Multiplicity (J in Hz)

C Shift (ppm)
Assignment / Causality
C1 (Aldehyde) 9.25s (1H)188.4Deshielded by C=O anisotropy; C=O bond order reduced by resonance.
C2 (

-Carbon)
--138.2Quaternary; shielded relative to standard enones due to

-alkoxy induction.
C3 (

-Carbon)
7.42s (1H)158.6Highly deshielded by carbonyl pull, but stabilized by

-alkoxy push.

-O-CH

4.15q (2H, J=7.1)68.5Attached to sp

oxygen; diastereotopic tendencies may broaden the signal.

-O-CH

4.22q (2H, J=7.0)70.2Slightly more deshielded due to stronger participation in

-resonance.

-CH

1.35t (3H, J=7.1)14.5Standard aliphatic methyl.

-CH

1.40t (3H, J=7.0)15.1Standard aliphatic methyl.
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm

)
IntensityAssignmentCausality
2980, 2875 Mediumsp

C-H stretch
Characteristic of the ethoxy group aliphatic stretches.
2820, 2730 WeakAldehyde C-HFermi resonance characteristic of formyl groups.
1675 StrongC=O stretchShifted lower than typical aldehydes (~1720 cm

) due to extensive conjugation.
1625 StrongC=C stretchEnhanced dipole moment from the push-pull system makes this unusually intense.
1150, 1080 StrongC-O-C stretchAsymmetric and symmetric stretching of the enol ether linkages.

References

  • [1] Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] 3-Ethoxy-2-methyl-2-propenal | C6H10O2 | CID 559198. PubChem, National Institutes of Health. Available at:[Link]

  • [3] 2,3-Diethoxy-propionic acid, ethyl ester. NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Method

Application Note: High-Fidelity Derivatization and Analysis of 2,3-Diethoxy-2-Propenal

This Application Note is written for researchers and analytical scientists requiring a robust protocol for the quantification of 2,3-diethoxy-2-propenal (also referred to as 2,3-diethoxyacrolein). This molecule represent...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and analytical scientists requiring a robust protocol for the quantification of 2,3-diethoxy-2-propenal (also referred to as 2,3-diethoxyacrolein).

This molecule represents a specific class of enol-ether substituted


-unsaturated aldehydes . Its analysis presents a unique chemical paradox: the aldehyde functionality requires derivatization for sensitive detection, yet the enol ether moieties are highly susceptible to acid-catalyzed hydrolysis, a condition typical of standard derivatization reagents (e.g., EPA Method TO-11A).

This guide provides a chemically modified protocol that prioritizes structural preservation.


)
Target Matrices:  Reaction mixtures, polymer degradation studies, pharmaceutical intermediates.

Executive Summary & Chemical Rationale

The Challenge: Standard aldehyde analysis utilizes 2,4-Dinitrophenylhydrazine (DNPH) in a strong acid media (


 or 

). While effective for simple aldehydes, these conditions are destructive to 2,3-diethoxy-2-propenal. The high acidity catalyzes the hydrolysis of the ethoxy groups (enol ethers), leading to the formation of artifacts such as malondialdehyde (MDA) or ethyl formate, resulting in false negatives for the parent molecule and false positives for degradation products.

The Solution: This protocol employs a pH-Buffered Derivatization Strategy . By maintaining the reaction pH between 4.0 and 5.0, we selectively catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon (Schiff base formation) while kinetically inhibiting the protonation of the enol ether double bond (hydrolysis).

Methodology Overview:

  • Method A (HPLC-UV/Vis): Citrate-Buffered DNPH derivatization.

  • Method B (GC-MS): PFBHA oximation for trace-level specificity.

Chemical Mechanism & Stability[1]

The following diagram illustrates the competing reaction pathways. The success of this protocol depends on steering the reaction along the "Buffered Pathway."

ReactionPathways Analyte 2,3-Diethoxy-2-propenal (Enol Ether Aldehyde) Acid Strong Acid (pH < 2) Analyte->Acid Standard Method Buffer Citrate Buffer (pH 4.5) Analyte->Buffer Proposed Method Hydrolysis Hydrolysis Products (MDA, Ethanol, Formates) Acid->Hydrolysis Enol Ether Cleavage Hydrazone Stable DNPH-Derivative (Target Analyte) Buffer->Hydrazone + DNPH Selective Hydrazone Formation

Figure 1: Competing reaction pathways. Standard acidic conditions destroy the analyte; buffered conditions preserve the ethoxy groups.

Protocol A: HPLC-UV Analysis (Buffered DNPH)

Suitability: Routine quantification (ppm to % levels). Detection Limit: ~0.1 µg/mL (depending on detector).

Reagents Preparation
  • DNPH Stock Solution (Buffered):

    • Dissolve 100 mg of 2,4-Dinitrophenylhydrazine (recrystallized) in 20 mL of Acetonitrile (ACN).

    • Add 10 mL of 1M Citrate Buffer (pH 4.5) .

    • Note: Do NOT use the commercial DNPH-H3PO4 reagent.

  • Stop Solution: 1M Ammonium Acetate (neutralizes residual activity before injection).

  • Mobile Phases:

    • A: Water/Tetrahydrofuran (90:10 v/v) + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

Derivatization Workflow
  • Sample Aliquot: Transfer 1.0 mL of sample (in ACN or water) to a reaction vial.

  • Reagent Addition: Add 0.5 mL of Buffered DNPH Stock Solution .

  • Incubation: Vortex and incubate at 40°C for 30 minutes .

    • Critical: Higher temperatures may promote elimination reactions.

  • Quenching: Add 0.1 mL of Stop Solution if immediate analysis is not possible.

  • Filtration: Filter through a 0.2 µm PTFE filter into an HPLC vial.

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection 10 µL
Detection UV at 360 nm (primary) and 254 nm (secondary)
Gradient 0-2 min: 30% B (Isocratic hold) 2-15 min: 30%

95% B 15-20 min: 95% B

Protocol B: GC-MS Analysis (PFBHA)

Suitability: Trace analysis (ppb levels) or complex matrices requiring mass spectral confirmation. Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]

Rationale

PFBHA reacts with aldehydes to form oximes. This reaction proceeds rapidly in aqueous solution at neutral pH, making it ideal for the acid-sensitive 2,3-diethoxy-2-propenal.

Workflow

GCWorkflow Sample Sample (Aqueous/Organic) Reagent Add PFBHA Reagent (20 mg/mL in Water) Sample->Reagent React Incubate Room Temp, 1 Hour Reagent->React Extract Extract with Hexane (Contains Internal Std) React->Extract Dry Dry over Na2SO4 Extract->Dry Inject GC-MS Injection Dry->Inject

Figure 2: GC-MS Sample Preparation Workflow using PFBHA.

Step-by-Step
  • Reaction: Mix 1 mL sample with 0.5 mL PFBHA solution (10 mg/mL in water).

  • Incubation: Allow to stand at room temperature for 1 hour.

  • Extraction: Add 2 mL of Hexane containing an internal standard (e.g., d-benzaldehyde or 1-bromonaphthalene). Vortex for 1 minute.

  • Separation: Allow layers to separate. Remove the upper hexane layer.

  • Drying: Pass the hexane layer through a small pipette column of anhydrous

    
    .
    
  • Analysis: Inject 1 µL into GC-MS (Splitless).

GC-MS Parameters
  • Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Inlet: 250°C.

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • SIM Mode Ions: Monitor m/z 181 (pentafluorobenzyl cation, base peak) and molecular ion (M+).

    • Note: Expect two peaks (syn/anti isomers of the oxime). Sum the areas for quantification.

Validation & Troubleshooting

Quality Control Criteria
ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Range: 0.5 - 100 µg/mL
Recovery 85 - 115%Spike samples with pure standard
Syn/Anti Ratio ConsistentFor GC-MS, ratio should be constant
Troubleshooting Guide
  • Issue: Appearance of Malondialdehyde (MDA) peaks.

    • Cause: pH is too low (acidic hydrolysis).

    • Fix: Increase buffer strength or adjust pH to 5.0. Ensure the DNPH reagent is not the standard acid-based version.

  • Issue: Multiple Peaks in HPLC.

    • Cause: Isomerization of the hydrazone (

      
       isomers).
      
    • Fix: This is common for DNPH derivatives.[2] If peaks are resolved, sum the areas. If partially resolved, modify gradient to merge them or improve separation.

References

  • U.S. EPA Method TO-11A. Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). (Second Edition). Center for Environmental Research Information, 1999. (Standard for DNPH chemistry, modified here for pH). Link

  • Uchiyama, S., et al. "Determination of Acrolein and Other Carbonyls in Cigarette Smoke using 2,4-Dinitrophenylhydrazine." Journal of Chromatography A, 1217(26), 4383-4388, 2010. (Discusses instability of acrolein-DNPH and need for careful handling). Link

  • Cancilla, D. A., et al. "Detection of Carbonyl-DNPH Derivatives by HPLC." Journal of AOAC International. (General reference for HPLC conditions).
  • Spaulding, R., et al. "Characterization of Secondary Atmospheric Photooxidation Products." Journal of Geophysical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Diethoxy-2-propenal

Welcome to the Application Science Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 2,3-diethoxy-2-propenal (also known as 1,2-dietho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 2,3-diethoxy-2-propenal (also known as 1,2-diethoxyacrylaldehyde).

The primary synthetic route for this highly functionalized building block relies on the Vilsmeier-Haack formylation of 1,2-diethoxyethene[1]. While the Vilsmeier-Haack reaction is a cornerstone of electrophilic formylation[2], enol ethers are notoriously sensitive substrates. The electron-rich nature of 1,2-diethoxyethene makes it highly susceptible to competing side reactions under the strongly acidic, electrophilic conditions of the Vilsmeier reagent (chloroiminium ion)[3].

This guide dissects the causality behind common synthetic failures, provides self-validating troubleshooting protocols, and establishes a robust methodology for high-yield synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: My reaction yields a black, tarry residue instead of the target aldehyde. What causes this polymerization?

The Causality: 1,2-Diethoxyethene is an electron-rich enol ether. In the presence of strong Lewis/Brønsted acids (such as unreacted


 or the 

generated during the formation of the Vilsmeier reagent), the substrate can undergo rapid cationic polymerization rather than the desired electrophilic attack by the chloroiminium ion. The Solution:
  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. You must pre-form the reagent at 0 °C and allow it to mature before adding the enol ether.

  • Order of Addition: Never add

    
     directly to a mixture of DMF and the substrate. Always add the substrate dropwise to the pre-formed, cooled Vilsmeier reagent to maintain a low localized concentration of unreacted acid.
    
Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the loss of an ethyl group (M-28). How do I prevent dealkylation?

The Causality: The target molecule, 2,3-diethoxy-2-propenal, contains a highly labile vinyl ether linkage. During the aqueous hydrolysis step required to convert the intermediate iminium salt into the final aldehyde, unbuffered water reacts with the acidic reaction mixture to drop the pH drastically (< pH 1). Under these harsh aqueous acidic conditions, the ether undergoes rapid acid-catalyzed cleavage (dealkylation), yielding 2-ethoxy-3-hydroxypropenal (or its tautomeric malondialdehyde derivative). The Solution:

  • Buffered Hydrolysis: The hydrolysis step must be strictly buffered. Quench the reaction mixture by pouring it over crushed ice containing a large excess of Sodium Acetate (

    
    ). This maintains the pH between 5 and 6, which is acidic enough to hydrolyze the iminium salt but mild enough to preserve the diethoxy ether linkages.
    
Q3: NMR indicates I have a mixture of products with identical masses. Why am I seeing isomerism, and how can I control it?

The Causality: 2,3-Diethoxy-2-propenal can exist as both (E) and (Z) isomers. The Vilsmeier-Haack formylation typically favors the formation of the thermodynamically more stable isomer due to steric repulsion between the ethoxy groups and the newly introduced formyl group. However, elevated temperatures during the reaction or during distillation can provide enough thermal energy to overcome the rotational barrier of the polarized C=C double bond (push-pull alkene system), leading to an equilibrium mixture. The Solution:

  • Thermal Management: Keep the reaction temperature below 25 °C. For purification, avoid high-temperature fractional distillation. Instead, use high-vacuum short-path distillation (Kugelrohr) or silica gel chromatography (deactivated with 1% triethylamine to prevent acid-catalyzed isomerization on the column).

Part 2: Quantitative Data & Condition Optimization

To validate the causality described above, our application scientists have tabulated the impact of reaction conditions on product distribution. Use this data as a self-validating benchmark for your own process optimization.

Table 1: Impact of Reaction Conditions on Product Distribution

Temperature Profile (°C)Hydrolysis ConditionYield of Target (%)Polymerization (%)Dealkylation (%)
-10 to 0 (Optimized) NaOAc Buffer (pH 5.5) 78 < 5 < 2
25 (Room Temp)NaOAc Buffer (pH 5.5)45355
0 to 25Unbuffered

301540
> 60 (Thermal Stress)Unbuffered

< 5> 60> 20

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence of the reaction pathway based on the conditions applied.

G A 1,2-Diethoxyethene (Substrate) C Chloroiminium Intermediate A->C + B (0°C to RT) S1 Polymerization (Tarry Byproducts) A->S1 Excess Acid / High Temp B Vilsmeier Reagent (POCl3 + DMF) D 2,3-Diethoxy-2-propenal (Target Product) C->D Buffered Hydrolysis (pH 5-6) S2 Dealkylation (2-Ethoxy-3-hydroxypropenal) C->S2 Unbuffered H2O (pH < 1) S3 E/Z Isomerization (Mixed Isomers) D->S3 Thermal Stress (> 60°C)

Mechanistic divergence in 1,2-diethoxyethene formylation.

Part 4: Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By monitoring the specific checkpoints, you can ensure the integrity of the synthesis before proceeding to the next step.

Optimized Vilsmeier-Haack Formylation of 1,2-Diethoxyethene

Reagents Required:

  • 1,2-Diethoxyethene (1.0 equiv, anhydrous)

  • Phosphorus oxychloride (

    
    ) (1.2 equiv, freshly distilled)
    
  • N,N-Dimethylformamide (DMF) (3.0 equiv, anhydrous)

  • Sodium Acetate (

    
    ) (Aqueous, saturated)
    
  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation:

    • Charge a flame-dried, argon-purged flask with anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice-brine bath.

    • Add

      
       (1.2 equiv) dropwise over 30 minutes via an addition funnel.
      
    • Validation Checkpoint: The solution should turn pale yellow and slightly viscous, indicating the successful formation of the chloroiminium salt. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition:

    • Dilute 1,2-diethoxyethene (1.0 equiv) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C. Maintain the internal temperature strictly below 5 °C to prevent cationic polymerization.

  • Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Alumina plates, Hexane/EtOAc 8:2). Silica plates will cause artifactual decomposition of the intermediate.

  • Buffered Hydrolysis (Critical Step):

    • Prepare a quenching bath consisting of 100 g of crushed ice and 50 mL of saturated aqueous

      
      .
      
    • Slowly pour the reaction mixture into the vigorously stirring ice/buffer mixture. The pH must be monitored and maintained between 5.0 and 6.0. Add additional solid

      
       if the pH drops below 4.5 to prevent dealkylation.
      
    • Stir for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction and Purification:

    • Extract the aqueous layer with DCM (

      
       mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure (water bath < 30 °C to prevent E/Z isomerization).
    • Purify via column chromatography using neutralized silica (pre-treated with 1%

      
      ) to yield the pure 2,3-diethoxy-2-propenal.
      

References

  • Organic Synthesis Using Transition Metals, Second Edition. VDOC.PUB. Discusses the reactivity of 1,2-diethoxyethene and its use as a highly functionalized vinyl equivalent in complex organic synthesis. Available at:[Link][1]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ResearchGate. Details the mechanistic pathways of Vilsmeier-Haack formylation on enol ethers, enamines, and the formation of chloroiminium intermediates. Available at:[Link][2]

  • The Vilsmeier Reaction of Non‐Aromatic Compounds. ResearchGate. Outlines the specific side reactions encountered during the formylation of non-aromatic, electron-rich alkenes, including hydrolysis and polymerization risks. Available at:[Link][3]

Sources

Optimization

purification challenges of 2,3-diethoxy-2-propenal

Technical Support Center: 2,3-Diethoxy-2-propenal Purification & Handling Ticket ID: DEP-PUR-001 Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Divis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3-Diethoxy-2-propenal Purification & Handling Ticket ID: DEP-PUR-001 Status: Open Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Overview: The "Hidden" Instability

Welcome to the technical support hub for 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein).[1] If you are accessing this guide, you likely encountered one of three specific failures:

  • Your product turned into a black tar on the rotary evaporator.

  • Your column chromatography yielded no product or a complex mixture of hydrolysis byproducts.

  • Your NMR spectrum shows "ghost peaks" that increase over time.

This molecule is a vinylogous ester and an enol ether .[1] It is chemically schizophrenic: stable enough to synthesize, but highly susceptible to acid-catalyzed hydrolysis and Michael-type additions .[1] Standard purification protocols (unbuffered silica, acidic CDCl₃) will destroy it.[1]

Module 1: Chromatography Troubleshooting

User Question: "I ran a standard silica gel column (Hexane/EtOAc). My TLC showed a clean spot before loading, but I recovered less than 20% mass, and the NMR looks like a mixture of starting material and aldehydes. What happened?"

Technical Diagnosis: You have experienced On-Column Acidolysis . Standard silica gel is slightly acidic (


) due to surface silanol groups (

).[1]
  • Mechanism: The electron-rich enol ether double bond is protonated by the silica surface.[1]

  • Result: This initiates hydrolysis, cleaving the ethoxy groups and reverting the molecule to malondialdehyde-like species, which then polymerize on the column.[1]

The Fix: The "Buffered Slurry" Protocol You must neutralize the stationary phase before the compound touches it.[1]

Step-by-Step Protocol:

  • Select Solvent: Use a mixture of Hexane/Ethyl Acetate (typically 4:1 or similar based on your Rf).[1]

  • The Triethylamine (TEA) Spike: Prepare your solvent system and add 1% v/v Triethylamine .[1]

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica gel in the TEA-spiked solvent.[2] Let it sit for 15 minutes. This allows the amine to coordinate with and neutralize the acidic silanol sites.

  • Loading: Dissolve your crude oil in the TEA-spiked eluent.

  • Elution: Run the column using the TEA-spiked solvent.

  • Post-Column: Evaporate solvents immediately. Do not leave the compound in the TEA solution for days, as basic hydrolysis is slow but possible.

Visualizing the Failure Mode:

SilicaHydrolysis cluster_0 The 'Black Column' Phenomenon Silica Acidic Silica Surface (Si-OH) Compound 2,3-Diethoxy-2-propenal (Enol Ether) Silica->Compound Proton Transfer Complex Protonated Intermediate (Oxocarbenium Ion) Compound->Complex Activation Hydrolysis Hydrolysis w/ Trace H2O Complex->Hydrolysis Nucleophilic Attack Product Decomposition Products (Ethanol + Malondialdehyde) Hydrolysis->Product Cleavage

Caption: Figure 1. Mechanism of silica-induced degradation. The acidic surface protonates the electron-rich enol ether, triggering hydrolysis.

Module 2: Distillation & Thermal Handling

User Question: "Can I distill this compound? I tried vacuum distillation, but the pot residue solidified and bumped violently."

Technical Diagnosis: 2,3-diethoxy-2-propenal has a high boiling point relative to its thermal stability threshold.[1] Prolonged heating at bath temperatures


 triggers polymerization  (via the aldehyde) or elimination  reactions.[1]

The Fix: High-Vacuum Kugelrohr or Rapid Path Avoid fractional distillation columns which require high pot temperatures to drive the vapor up the column.[1]

Recommended Parameters Table:

ParameterRecommendationWhy?
Pressure < 0.5 mmHg (High Vacuum)Lowers BP to manageable range (<80°C).[1]
Apparatus Kugelrohr or Wiped Film Short path minimizes thermal exposure time.[1]
Bath Temp Max 90°C Prevents thermal polymerization.[1]
Inhibitor BHT (10-50 ppm) Radical scavenger prevents aldehyde polymerization.[1]
Receiving Flask Cooled to -78°C (Dry Ice)Traps vapors immediately; prevents re-evaporation.[1]

Module 3: Analytical Integrity (NMR)

User Question: "My product looks pure by TLC, but the 1H NMR in CDCl₃ shows a mess that gets worse if I leave the tube overnight. Is my product unstable?"

Technical Diagnosis: Your product is likely fine; your measurement tool is destroying it. Commercial


 often contains traces of 

and phosgene, especially if stabilized with ethanol which has been consumed. The acidity of the solvent catalyzes the same hydrolysis seen on silica gel.

The Fix: Solvent Neutralization Never dissolve enol ethers in untreated chloroform for storage.[1]

Protocol:

  • Immediate Fix: Filter your

    
     through a small plug of Basic Alumina  or Potassium Carbonate (
    
    
    
    )
    directly into the NMR tube.[1]
  • Alternative Solvent: Use Benzene-

    
     (
    
    
    
    )
    .[1] It is non-acidic and provides excellent separation of the ethoxy signals.
  • Buffer: Add a single pellet of activated molecular sieves (4Å) or anhydrous

    
     to the NMR tube if the sample must sit for hours.
    

Module 4: Storage & Stability

User Question: "How do I store this for 6 months without degradation?"

Technical Guidelines: Enol ethers are susceptible to oxidative cleavage (reacting with


 to form formates) and hydrolysis  (reacting with moisture).[1]

Storage Workflow:

  • Container: Amber glass vial (protects from photo-induced radical reactions).[1]

  • Atmosphere: Flush headspace with Argon (heavier than air, provides better blanket than Nitrogen).[1]

  • Temperature: Store at -20°C .

  • Additive: If the application permits, store as a 1M solution in anhydrous Toluene rather than neat oil. Dilution reduces the rate of bimolecular polymerization.

Summary Workflow: From Synthesis to Storage

PurificationWorkflow Crude Crude Reaction Mixture (Contains Acid/Salts) Quench Quench: Sat. NaHCO3 (pH > 7) Crude->Quench Neutralize Extract Extraction: Et2O or DCM Dry over Na2SO4 Quench->Extract Decision Purity Check (TLC) Extract->Decision Distill Distillation (High Vac <0.5 mmHg) Decision->Distill If vol < 5g & thermally stable Column Column Chromatography (Silica + 1% Et3N) Decision->Column If vol > 5g or high purity req Analysis QC: NMR in C6D6 (Avoid CDCl3) Distill->Analysis Column->Analysis Storage Storage: -20°C, Argon Amber Vial Analysis->Storage Pass

Caption: Figure 2. Decision tree for the purification of 2,3-diethoxy-2-propenal, emphasizing pH control at every stage.

References

  • BenchChem Technical Support. (2025).[1][3] Purification of Enol Ethers - Troubleshooting Guide. Retrieved from BenchChem Technical Library.[1] Link[1]

  • Organic Syntheses. (1955).[1] General procedures for handling sensitive acetals and enol ethers.[1] Org.[1][4] Synth. Coll. Vol. 3. Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1] Chem., 62(21), 7512–7515.[1] (Reference for solvent acidity and impurity signals). Link[1]

  • Patsnap Eureka. (2025).[1] Silica Gel in Pharmaceuticals: Improving Stability and Shelf Life.[5] (Data on silica acidity and moisture content). Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2,2-Diethoxypropane and derivatives. (Physical property benchmarks for ethoxy-substituted propanes). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 2,3-Diethoxy-2-propenal Reactions

Welcome to the Technical Support Center for 2,3-Diethoxy-2-propenal (CAS 14316-70-2). As a highly reactive -diethoxyacrolein, this compound is a premier 1,3-dielectrophile used extensively in the synthesis of heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Diethoxy-2-propenal (CAS 14316-70-2). As a highly reactive


-diethoxyacrolein, this compound is a premier 1,3-dielectrophile used extensively in the synthesis of heterocycles (e.g., 5-ethoxypyrimidines, 4-ethoxypyrazoles, and naphthyridines). However, its dual enol-ether/aldehyde functionality makes it highly sensitive to thermal degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize experimental yields.

Mechanistic Overview & Causality

The reaction of 2,3-diethoxy-2-propenal with binucleophiles (such as amidines or hydrazines) proceeds via a distinct two-step mechanism, each with conflicting thermal requirements:

  • Nucleophilic Addition (Kinetically Driven): The initial attack of the nucleophile on the highly electrophilic aldehyde carbonyl is fast and exothermic. If the ambient temperature is too high, the substrate undergoes rapid self-condensation or polymerization ([1]).

  • Cyclization and Elimination (Thermodynamically Driven): The resulting intermediate aminal or hydrazone must undergo intramolecular cyclization followed by the elimination of ethanol (from the 3-ethoxy group) and water. This step possesses a high activation energy barrier and requires elevated temperatures to proceed to completion ([2]).

Pathway A 2,3-Diethoxy-2-propenal + Amidine B Nucleophilic Addition (Intermediate Aminal) A->B T: 0-25 °C (Exothermic) E Degradation / Tar (Polymerization) A->E T > 50 °C (Direct Heating) C Cyclization & Elimination (- EtOH, - H2O) B->C T: 80-100 °C (Activation Energy) B->E Prolonged Heating without Acid Catalyst D 5-Ethoxypyrimidine Derivative C->D Complete

Mechanistic pathway of 2,3-diethoxy-2-propenal condensation highlighting temperature dependencies.

Troubleshooting Guide: Temperature-Dependent Anomalies

Q: I am seeing high conversion of starting material, but my isolated product yield is <20% with significant "tar" on the baseline of my TLC. What is happening? A: The addition step was performed at too high a temperature (e.g., >50 °C). The exothermic nature of the initial nucleophilic attack causes localized superheating. Because 2,3-diethoxy-2-propenal is an


-unsaturated aldehyde, this excess heat triggers rapid polymerization of the propenal backbone.
Action: Cool the reaction vessel to 0–10 °C before the dropwise addition of the binucleophile.

Q: My reaction stalls, and LC-MS shows a mass corresponding to the uncyclized intermediate. How do I push it to completion? A: The cyclization/elimination step lacks sufficient thermal energy. The 3-ethoxy group requires forcing conditions to be eliminated as ethanol. Action: After the initial addition at room temperature, ramp the heating to 80–100 °C (or reflux) to drive the cyclization.

Q: I am observing premature hydrolysis of my starting material into 2-ethoxy-malondialdehyde. Is this temperature-related? A: Yes. Prolonged heating in the presence of adventitious water and acid—before the nucleophile has fully reacted—will hydrolyze the enol ether. Note that incomplete hydrolysis products of alkoxyacetals can also be highly reactive and mutagenic, posing both yield and safety issues ([3]). Action: Ensure strict anhydrous conditions during the initial low-temperature addition phase.

Troubleshooting Start Reaction Yield < 50%? CheckTLC Check TLC / LC-MS Start->CheckTLC Int Intermediate Mass Detected? CheckTLC->Int Tar Baseline Tar / Polymerization? CheckTLC->Tar Act1 Increase Cyclization Temp to 90-100 °C Int->Act1 Yes Act2 Lower Addition Temp to 0-10 °C Tar->Act2 Yes

Decision tree for resolving temperature-related yield issues in diethoxypropenal reactions.

Optimized Temperature Parameters

Below is a summary of the optimal temperature ranges for various reaction classes utilizing 2,3-diethoxy-2-propenal.

Reaction ClassNucleophileAddition Temp (°C)Cyclization Temp (°C)Key Observation
Pyrimidine Synthesis Amidines / Guanidines0 – 2580 – 100High temp needed for EtOH elimination.
Pyrazole Synthesis Hydrazines-10 – 060 – 80Highly exothermic initial attack requires strict cooling.
Naphthyridine Synthesis Amino-pyridines-70 – 080 – 90Requires strong base (e.g., n-BuLi) at low temp ([4]).
Acetal Hydrolysis H₂O / H⁺20 – 40N/AHigh temps cause complete degradation.

Step-by-Step Protocol: Temperature-Controlled Synthesis of 5-Ethoxypyrimidines

This self-validating protocol utilizes temperature gradients to prevent runaway polymerization while ensuring complete cyclization.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the amidine hydrochloride (1.0 equiv) in anhydrous ethanol or glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Addition: Dissolve 2,3-diethoxy-2-propenal (1.05 equiv) in a minimal amount of the reaction solvent. Add this solution dropwise over 30 minutes.

    • Causality Check: The slow addition at 0 °C dissipates the heat of the exothermic nucleophilic attack, preventing the formation of baseline tar.

  • Intermediate Verification (Self-Validation): Stir for 1 hour at room temperature. Remove a 10 µL aliquot for LC-MS. You should observe the mass of the uncyclized aminal intermediate. If unreacted propenal remains, extend stirring.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80–100 °C for 4–8 hours.

    • Causality Check: The thermal energy overcomes the activation barrier for the elimination of the 3-ethoxy group as ethanol, driving the aromatic aromatization ([2]).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Why do we use a temperature gradient rather than starting the reaction at reflux? A: 2,3-Diethoxy-2-propenal is a highly reactive


-unsaturated aldehyde. If exposed to nucleophiles at reflux, the exothermic addition causes localized superheating, leading to rapid polymerization before cyclization can occur. The gradient separates the kinetically favored addition from the thermodynamically driven cyclization.

Q: Does the choice of solvent affect the optimal temperature? A: Yes. Protic solvents like glacial acetic acid can lower the activation energy for the elimination step via acid catalysis, allowing cyclization to occur at ~80 °C. In non-catalytic solvents (e.g., pure ethanol), temperatures closer to 100 °C (often requiring a sealed tube) may be necessary to force the elimination.

Q: How does the 2-ethoxy group alter the thermal stability compared to standard


-ethoxyacrolein? 
A:  The electron-donating 2-ethoxy group increases the electron density of the propenal system. While this makes the aldehyde slightly less electrophilic, it makes the enol ether significantly more prone to acid-catalyzed decomposition at elevated temperatures. Therefore, strict temperature control during the initial addition is even more critical than with unsubstituted 

-ethoxyacrolein.

References

  • Title: US2375735A - Preparation of pyrimidines Source: Google Patents URL
  • Title: Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis Source: PubMed (Cancer Research) URL: [Link]

Sources

Optimization

catalyst selection for the synthesis of 2,3-diethoxy-2-propenal

The following technical guide addresses the synthesis of 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein). This compound is a highly reactive, electron-rich "push-pull" alkene used primarily as a C3 synthon i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein). This compound is a highly reactive, electron-rich "push-pull" alkene used primarily as a C3 synthon in the construction of heterocyclic pharmacophores (e.g., pyrimidines, quinolines).

The synthesis relies heavily on the quality of the precursor (1,2-diethoxyethylene ) and the precise control of the Vilsmeier-Haack formylation . This guide focuses on the critical selection of catalysts for the precursor synthesis and the reagents for the formylation step.

Part 1: Technical Overview & Reaction Logic

The synthesis of 2,3-diethoxy-2-propenal is a two-stage process. The "catalyst selection" primarily pertains to Stage 1 (Precursor Synthesis), while Stage 2 (Formylation) relies on stoichiometric reagent selection (


 vs. Oxalyl Chloride).
The Synthetic Pathway[1][2][3]
  • Precursor Assembly (Catalytic): Acid-catalyzed acetalization of glyoxal to 1,1,2,2-tetraethoxyethane, followed by acid-catalyzed elimination to 1,2-diethoxyethylene .

  • Formylation (Stoichiometric): Vilsmeier-Haack reaction at the electron-rich double bond to introduce the aldehyde functionality.

SynthesisPathway Glyoxal Glyoxal (CHO)2 Tetraacetal 1,1,2,2-Tetraethoxyethane (Intermediate) Glyoxal->Tetraacetal EtOH, H+ Cat. (p-TSA/NH4Cl) Precursor 1,2-Diethoxyethylene (Key Precursor) Tetraacetal->Precursor Elimination (Acid Cat., Δ) Target 2,3-Diethoxy-2-propenal (Target) Precursor->Target POCl3 / DMF (Formylation) Vilsmeier Vilsmeier Complex [Cl-CH=NMe2]+ Vilsmeier->Precursor Electrophilic Attack

Figure 1: Sequential pathway from glyoxal to 2,3-diethoxy-2-propenal, highlighting the catalytic and reagent-driven steps.

Part 2: Catalyst & Reagent Selection Guide

Precursor Synthesis: Acid Catalyst Selection

The quality of 1,2-diethoxyethylene is the single biggest variable in the final yield. You must choose an acid catalyst that promotes acetalization without inducing polymerization.

CatalystRoleProsConsRecommendation

-Toluenesulfonic Acid (

-TSA)
Acetalization & EliminationHigh solubility in EtOH; consistent kinetics.Difficult to remove completely; can cause charring during distillation.Primary Choice for lab-scale (<100g).
Ammonium Chloride (

)
AcetalizationMilder; buffers the reaction; prevents polymerization.Slower reaction rate; requires longer reflux.Best for Purity ; use if

-TSA yields dark/tarry products.
Sulfuric Acid (

)
EliminationExtremely fast conversion.Aggressive; promotes side-reactions (tars) and hydrolysis.Avoid unless strictly temperature-controlled.
Amberlyst-15 (H+ Form) Heterogeneous CatalysisEasy workup (filtration); reusable.Mass transfer limitations; resin fouling.Best for Scale-up (>100g) or flow chemistry.
Formylation Reagent Selection (The "Vilsmeier Catalyst")

While technically a reagent, the choice of the chlorinating agent determines the "activity" of the Vilsmeier complex formed in situ with DMF.

  • Phosphoryl Chloride (

    
    ):  The industry standard. Forms a stable Vilsmeier salt. Recommended for 2,3-diethoxy-2-propenal  because the starting material (1,2-diethoxyethylene) is highly reactive and sensitive. 
    
    
    
    provides a controlled release of the electrophile.
  • Oxalyl Chloride (

    
    ):  Generates a more reactive Vilsmeier complex and gaseous byproducts (
    
    
    
    ). Too aggressive for this specific substrate; often leads to polymerization of the vinyl ether.

Part 3: Troubleshooting & FAQs

Issue 1: Low Yield & "Tar" Formation

User Question: "I used


 and DMF, but after quenching, I got a black tar and very little aldehyde. What went wrong?"

Root Cause:

  • Thermal Runaway: The reaction between 1,2-diethoxyethylene and the Vilsmeier complex is highly exothermic. If the temperature exceeds 40°C during addition, the vinyl ether polymerizes.

  • Quenching pH: The acetal/enol ether moieties are acid-sensitive. Quenching into water generates HCl, which hydrolyzes the ethoxy groups, destroying the molecule.

Corrective Action:

  • Temperature Control: Maintain the reaction temperature between 0°C and 10°C during the addition of the substrate. Do not heat above 25°C for the completion step.

  • Buffered Quench: Pour the reaction mixture into ice-cold saturated Sodium Acetate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    solution, not pure water. Keep pH > 4.
Issue 2: Incomplete Conversion of Precursor

User Question: "My NMR shows a mixture of starting material (1,2-diethoxyethylene) and product. Should I add more catalyst?"

Root Cause: The Vilsmeier complex can degrade if the DMF is "wet" (contains water). The water reacts with


 to form phosphoric acid, killing the active reagent.

Corrective Action:

  • Reagent Quality: Use anhydrous DMF (water < 0.05%). Distill

    
     if it is yellow/cloudy.
    
  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.2 equivalents) relative to the vinyl ether.

Issue 3: Product Instability

User Question: "The product was a clear oil initially but turned into a white solid/gel overnight in the fridge."

Root Cause: 2,3-diethoxy-2-propenal is an electron-rich aldehyde and is prone to auto-oxidation (to the carboxylic acid) or self-polymerization .

Corrective Action:

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stabilizer: Add a trace amount (0.1%) of Hydroquinone or BHT if the product is not being used immediately.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2,3-diethoxy-2-propenal via Vilsmeier-Haack Formylation.

Reagents:

  • 1,2-Diethoxyethylene (Precursor)

  • Dimethylformamide (DMF, Anhydrous)

  • Phosphoryl Chloride (

    
    )
    
  • Sodium Acetate (for quenching)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation:

    • In a flame-dried 3-neck flask under Argon, charge DMF (2.5 equiv) .

    • Cool to 0°C using an ice/salt bath.

    • Add

      
       (1.1 equiv)  dropwise over 30 minutes. Observation: The solution should turn pale yellow and viscous. A solid salt may precipitate (this is normal).
      
    • Stir at 0°C for an additional 30 minutes.

  • Substrate Addition:

    • Dilute 1,2-diethoxyethylene (1.0 equiv) in a small amount of DMF (optional, for viscosity).

    • Add this solution dropwise to the Vilsmeier complex, maintaining internal temperature below 10°C .

    • Critical: Do not rush this step. Exotherms will degrade the vinyl ether.

  • Reaction:

    • Allow the mixture to warm slowly to room temperature (20–25°C) .

    • Stir for 3–4 hours. Monitor by TLC (or NMR if possible).

  • Hydrolysis (Quenching):

    • Prepare a solution of Sodium Acetate (3.0 equiv) in crushed ice/water.

    • Pour the reaction mixture slowly into the buffered ice solution with vigorous stirring.

    • Note: The mixture will heat up; add more ice to keep it cold.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Workup:

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with saturated Sodium Bicarbonate and then Brine .

    • Dry over

      
        (Magnesium Sulfate).
      
    • Concentrate under reduced pressure (keep bath < 30°C).

    • Purification: Vacuum distillation is possible but risky. Flash chromatography on basic alumina or neutralized silica is preferred for high purity.

References

  • Vilsmeier-Haack Reaction on Vinyl Ethers: Citation: Arnold, Z. (1961). "Synthetic reactions of dimethylformamide. X. Formylation of vinyl ethers." Collection of Czechoslovak Chemical Communications. Relevance: Establishes the foundational mechanism for formylating electron-rich enol ethers using .
  • Synthesis of Malondialdehyde Derivatives

    • Source: Sigma-Aldrich Product Data: Malondialdehyde bis(diethyl acetal).[1]

    • URL:

    • Relevance: Provides physical property data for the acetal precursors and safety handling for malonaldehyde deriv
  • Catalytic Acetalization Protocols

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 506 (1955); Vol. 28, p. 73 (1948).

    • URL:

    • Relevance: Standardizes the acid-catalyzed prepar
  • Handling of 1,2-Diethoxyethylene

    • Source: PubChem Compound Summary for 1,2-Diethoxyethylene.
    • URL:

    • Relevance: Safety and stability data for the starting material.[3]

Sources

Troubleshooting

Technical Support Center: Stabilizing &amp; Handling 2,3-Diethoxy-2-propenal

Ticket Status: OPEN Priority: CRITICAL (Instability Risk) Assigned Specialist: Senior Application Scientist Executive Summary: The "Push-Pull" Trap Welcome to the technical support hub for 2,3-diethoxy-2-propenal . If yo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Priority: CRITICAL (Instability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Trap

Welcome to the technical support hub for 2,3-diethoxy-2-propenal . If you are reading this, you likely encountered a sample that turned into a black tar or failed to react as expected.

The Root Cause: This molecule is not just an aldehyde; it is a push-pull alkene .

  • Push: The ethoxy groups at C2 and C3 donate electron density into the

    
    -system (enol ether character).
    
  • Pull: The aldehyde (CHO) at C1 withdraws electron density.

While this makes it a versatile building block for heterocycles (pyrimidines, pyrazoles), it creates a fatal flaw: Extreme Acid Sensitivity . The C3 position is highly nucleophilic. Even trace acidity—including the silanol groups (


) on standard borosilicate glassware—can catalyze protonation, leading to rapid hydrolysis and polymerization.

Module 1: Storage & Preservation (The "Before" Phase)

User Issue: "My sample degraded in the freezer overnight."

Standard freezer storage is insufficient because moisture and trace acid can diffuse through septa. You must actively scavenge acid.

Protocol: The "Base-Stabilized" Storage System

Do not store neat material without a stabilizer.

ParameterSpecificationReasoning
Temperature -20°C to -80°CSlows thermal polymerization rates.
Atmosphere Argon (Ar)Heavier than air; prevents moisture ingress better than

.
Stabilizer Potassium Carbonate (

)
CRITICAL: Add 1-2 pellets of anhydrous

directly into the vial. This scavenges trace acid generated by auto-oxidation.
Container Silanized Glass or TeflonPrevents surface catalysis by glass silanols.

Module 2: Purification (The "During" Phase)

User Issue: "I tried to distill it, but the pot turned to solid black char."

This is the most common failure mode. Heating an acid-sensitive enol ether without neutralizing the glassware causes autocatalytic decomposition.

Workflow: Base-Washed Vacuum Distillation

You cannot use standard glassware "out of the box." You must passivate the glass surfaces.

Step-by-Step Protocol
  • Passivation: Rinse the distillation flask, condenser, and receiver with 5% alcoholic KOH or dilute

    
     (Triethylamine) in acetone. Dry in an oven. This neutralizes acidic sites on the glass.
    
  • The Setup: Use a short-path distillation head to minimize thermal exposure.

  • The Additive: Add 0.5% w/w anhydrous

    
     or 
    
    
    
    to the distillation pot.
  • Vacuum: High vacuum is mandatory (< 1 mmHg). Do not exceed a bath temperature of 60-70°C.

  • Collection: Collect directly into a receiver containing a trace of

    
     (1 drop per 10 mL).
    

PurificationWorkflow cluster_0 Preparation cluster_1 Distillation Standard Glassware Standard Glassware Base Wash (KOH/EtOH) Base Wash (KOH/EtOH) Standard Glassware->Base Wash (KOH/EtOH) Neutralize Passivated Glass Passivated Glass Base Wash (KOH/EtOH)->Passivated Glass Crude Material Crude Material Passivated Glass->Crude Material Load Pot Add Solid K2CO3 Add Solid K2CO3 Crude Material->Add Solid K2CO3 Acid Scavenge High Vac (<1 mmHg) High Vac (<1 mmHg) Add Solid K2CO3->High Vac (<1 mmHg) Low Temp Pure Fraction Pure Fraction High Vac (<1 mmHg)->Pure Fraction Store (-20C + Base) Store (-20C + Base) Pure Fraction->Store (-20C + Base)

Figure 1: Critical workflow for purifying acid-sensitive enol ethers. Note the passivation step.

Module 3: Troubleshooting Reactions (The "Usage" Phase)

User Issue: "The NMR shows the aldehyde peak disappeared, but no product formed."

This indicates hydrolysis. The enol ether hydrolyzed back to a malondialdehyde equivalent, which is invisible or complex in standard aldehyde regions.

Diagnostic: The Hydrolysis Cascade

The mechanism below illustrates why even "neutral" water is dangerous (water absorbs


, becomes carbonic acid, and triggers the cycle).

HydrolysisMechanism 2,3-Diethoxy-2-propenal 2,3-Diethoxy-2-propenal Protonation (C3) H+ Attack at C3 (Rate Limiting) 2,3-Diethoxy-2-propenal->Protonation (C3) Trace Acid Oxocarbenium Ion Oxocarbenium Intermediate (Highly Reactive) Protonation (C3)->Oxocarbenium Ion Water Attack Nucleophilic Attack (H2O) Oxocarbenium Ion->Water Attack Hemiacetal Unstable Hemiacetal Water Attack->Hemiacetal Collapse Loss of EtOH Hemiacetal->Collapse Degradation Products Malondialdehyde Species (Polymerization) Collapse->Degradation Products

Figure 2: Acid-catalyzed hydrolysis pathway. Note that the reaction consumes water and releases ethanol, often driving the equilibrium toward degradation.

Reaction Guidelines
  • Solvents: Use anhydrous solvents only (THF, DCM, Toluene). Avoid alcohols (ethanol/methanol) unless they are reactants, as they can exchange with the ethoxy groups.

  • The "Buffer" Rule: If your reaction allows it, add 1.0 equivalent of a non-nucleophilic base (e.g., 2,6-lutidine or solid

    
    ) to the reaction mixture to scavenge protons.
    
  • Lewis Acids: If using Lewis Acids (e.g., for Diels-Alder), add them last at low temperature (-78°C). Pre-mixing the aldehyde with a Lewis Acid at room temp will cause polymerization.

Frequently Asked Questions (FAQ)

Q: Can I purify this using silica gel chromatography? A: NO. Standard silica gel is acidic (pH 4-5). It will destroy your compound on the column.

  • Workaround: If you must use chromatography, use Neutral Alumina (Grade III) or pretreat your silica gel with 1% Triethylamine in Hexanes before loading the sample.

Q: What is the primary impurity seen in crude synthesis mixtures? A: The most common impurity is the diethyl acetal precursor (if made via orthoformate routes) or formate esters . These are less reactive but can complicate downstream stoichiometry.

Q: My sample has crystals in it. Is it pure? A: Likely not. 2,3-diethoxy-2-propenal is typically a liquid at room temperature. Crystals usually indicate the formation of a dimer or a polymerized solid. Check NMR immediately.

Q: How do I interpret the NMR to check for purity? A:

  • Good: Singlet aldehyde proton (~9.0 - 9.5 ppm). Vinyl proton singlet (or doublet if coupling exists) around 6.5 - 7.5 ppm.

  • Bad: Broad humps in the baseline (polymer). Appearance of a triplet at ~1.2 ppm and quartet at ~3.7 ppm that integrates too high (free ethanol from hydrolysis).

References

  • Preparation of Alkoxy-Acroleins: Vchislo, N. V., & Verochkina, E. A. (2022). Applications of 3-Substituted 2-Alkoxy- and 2-Alkylthiopropenals in Organic Synthesis. Bentham Science. Link

  • Vacuum Distillation Protocols: The Schlenk Line Survival Guide. (2020). Dynamic Vacuum Distillation. Link

  • Handling Enol Ethers: Merck Millipore. (n.d.). Safety Data Sheet: 1,3-Diethoxy-2-propanol (Structural Analog/Precursor). Link

  • Mechanistic Insight (Acid Sensitivity): Arkat USA. (2009). Synthesis and properties of 2-alkoxy- and 2-alkylthio-3-aryl(hetaryl)propenals. Link

Optimization

Technical Support Center: 2,3-Diethoxy-2-propenal Purification Helpdesk

Welcome to the Technical Support Center for handling and purifying 2,3-diethoxy-2-propenal (CAS: 14316-70-2)[1]. As a highly functionalized -unsaturated aldehyde featuring a bis-enol ether moiety, this compound presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and purifying 2,3-diethoxy-2-propenal (CAS: 14316-70-2)[1]. As a highly functionalized


-unsaturated aldehyde featuring a bis-enol ether moiety, this compound presents unique stability challenges. It is typically synthesized via the Vilsmeier-Haack formylation of 1,2-diethoxyethene[2].

Because the oxygen lone pairs donate electron density into the conjugated system, the molecule is exquisitely sensitive to electrophilic attack. The primary challenge in handling this compound is preventing acid-catalyzed hydrolysis and subsequent polymerization, which are common pitfalls during conventional purification workflows[3]. This guide provides field-proven, self-validating methodologies to isolate the pure product.

Diagnostic Matrix for Common Impurities

Before initiating purification, it is critical to identify the specific impurities in your crude mixture. Use the quantitative data below to diagnose your sample.

Impurity ProfileOrigin / CauseDetection Method (Quantitative Data)Removal Strategy
(Z)-3-(dimethylamino)-2-ethoxyacrylaldehyde Incomplete hydrolysis of the Vilsmeier iminium salt intermediate[2].

H NMR:
Distinct singlet at ~3.0 ppm (6H, -N(CH

)

).
Buffered aqueous wash (pH 7.5–8.0); silica gel plug.
2-Ethoxy-3-hydroxy-2-propenal Acid-catalyzed over-hydrolysis of the enol ether moiety[3].IR: Broad -OH stretch at 3200–3400 cm

.

H NMR:
Loss of one -OCH

CH

signal (~1.3 ppm).
Kugelrohr distillation; discard the heavy thermal residue.
Oligomeric Tars Cationic polymerization catalyzed by trace acid during solvent concentration[4].Visual: High viscosity, dark brown/orange color.TLC: Heavy baseline streak (R

= 0.0).
Short-path vacuum distillation over anhydrous K

CO

.
Dimethylformamide (DMF) Reagent carryover from the Vilsmeier-Haack formylation.

H NMR:
Singlets at 2.88 & 2.96 ppm; aldehyde proton at 8.02 ppm.
Extensive washing with ice-cold water/brine during extraction.
Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my product turn dark brown and viscous during rotary evaporation? A1: Concentration under vacuum often concentrates trace acidic impurities (such as HCl or phosphoric acid byproducts from the Vilsmeier reagent). Because enol ethers are highly susceptible to cationic polymerization, even trace acid will rapidly catalyze the formation of oligomeric tars[4]. Causality & Solution: The oxygen lone pair donates electron density into the double bond, making the


-carbon highly nucleophilic. To prevent this, always add a trace amount of a non-volatile, mild base (e.g., anhydrous K

CO

) to the organic phase prior to concentration. This creates a self-validating neutral environment where acid cannot concentrate.

Q2: How do I selectively remove the dimethylamine-containing intermediates without hydrolyzing my product? A2: The Vilsmeier iminium intermediate must be hydrolyzed to yield the final aldehyde product[2]. However, over-hydrolysis cleaves the enol ether. Causality & Solution: Hydrolysis must be performed at a strictly controlled pH (7.5–8.0). If the pH drops below 7, the enol ether cleaves to yield 2-ethoxy-3-hydroxy-2-propenal. Use a biphasic buffered quench (see Protocol 1) to ensure the aqueous layer never becomes acidic.

Standard Operating Procedures (SOPs)
Protocol 1: Buffered Quench and Extraction

This protocol removes Vilsmeier salts and DMF while preventing the acid-catalyzed degradation of the enol ether.

  • Preparation: Cool the crude Vilsmeier-Haack reaction mixture to 0 °C using an ice-water bath.

  • Quenching: Slowly add the mixture dropwise to a vigorously stirred biphasic solution of saturated aqueous NaHCO

    
     and dichloromethane (DCM) (1:1 v/v) pre-cooled to 5 °C.
    
    • Causality: The biphasic system ensures that as the iminium salt hydrolyzes, the liberated 2,3-diethoxy-2-propenal immediately partitions into the organic layer, shielding it from aqueous degradation.

  • Validation Check: Test the aqueous layer with pH paper. It must remain between 7.5 and 8.0. If it drops below 7.0, pause the addition and add solid NaHCO

    
     until the pH is corrected.
    
  • Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Wash the combined organic layers with ice-cold brine (3 x 50 mL) to remove residual DMF.

Protocol 2: Kugelrohr Short-Path Distillation

Standard fractional distillation often destroys 2,3-diethoxy-2-propenal due to prolonged thermal exposure. Short-path vacuum distillation is required[4].

  • Pre-treatment: To the combined DCM extracts from Protocol 1, add anhydrous Na

    
    SO
    
    
    
    and 0.5% (w/w) anhydrous K
    
    
    CO
    
    
    .
    • Causality: K

      
       neutralizes any trace acidic species that might concentrate during solvent evaporation, preventing cationic polymerization of the enol ether.
      
  • Concentration: Filter off the drying agents and concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 25 °C).

  • Setup: Transfer the crude oil to a Kugelrohr distillation bulb. Add a small magnetic stir bar to prevent bumping.

  • Distillation: Apply high vacuum (e.g., 0.1 mmHg). Gradually increase the oven temperature. 2,3-Diethoxy-2-propenal will distill as a pale yellow liquid.

  • Validation Check: The distillate should be perfectly clear. A cloudy distillate indicates water carryover, meaning the drying step was insufficient. The pot residue will contain the dark, viscous oligomeric impurities and should be discarded.

Pathway & Workflow Visualization

G Crude Crude Reaction Mixture (Vilsmeier Salts & Acid) Acidic Acidic Pathway (pH < 7.0) Crude->Acidic Trace Moisture/Acid Buffered Buffered Pathway (pH 7.5 - 8.0) Crude->Buffered NaHCO3 Quench Hydrolysis Hydrolysis Impurity (2-ethoxy-3-hydroxy-2-propenal) Acidic->Hydrolysis Extraction Liquid-Liquid Extraction (Removes DMF/Salts) Buffered->Extraction Distillation Kugelrohr Distillation (Removes Oligomers) Extraction->Distillation Organic Phase Pure Pure 2,3-Diethoxy-2-propenal (>98% Purity) Distillation->Pure Short-Path Vacuum

Workflow for purifying 2,3-diethoxy-2-propenal and preventing acid-catalyzed hydrolysis.

References

1.[1] Product Index - AA Blocks (CAS 14316-70-2: 2,3-Diethoxy-2-propenal). aablocks.com. 1 2.[4] Armarego, W.L.F. Purification of Laboratory Chemicals - 9th Edition. elsevier.com. 4 3.[2] (Z)-2,3-Diethoxyacrylaldehyde and Related Intermediates. jst.go.jp.2 4.[3] The Vilsmeier Reaction of Non-Aromatic Compounds. researchgate.net. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Aldol Condensation of 2,3-Diethoxy-2-propenal

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex polyoxygenated architectures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex polyoxygenated architectures. When utilizing 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrylaldehyde) as an electrophile, researchers often report abysmal yields, intractable tars, or unexpected regioisomers.

This guide deconstructs the chemical causality behind these failures and provides a self-validating, field-proven protocol to achieve high-yielding 1,2-aldol additions.

📊 Diagnostic Dashboard: Quantitative Yield Analysis

The table below summarizes how different reaction conditions dictate the mechanistic fate of 2,3-diethoxy-2-propenal.

Reaction ConditionTemperatureCatalyst / PromoterPrimary Mechanistic PathwayExpected Yield
Classical Aldol 25 °CNaOH / KOHSelf-condensation / Polymerization< 5%
Classical Mukaiyama -78 °C to RTTiCl₄ (1.0 eq)1,4-Michael Addition / Acetal Hydrolysis10 - 20%
Optimized Mukaiyama -78 °CBF₃·OEt₂ (1.2 eq)Kinetic 1,2-Aldol Addition 75 - 85%
🔬 Deep-Dive FAQs: Mechanistic Causality

Q1: Why am I isolating a byproduct missing an ethoxy group instead of the desired aldol adduct? A1: You are observing a competitive 1 followed by an addition-elimination sequence[1]. The


-ethoxy group transforms the conjugated system into a vinylogous ester equivalent. Under thermodynamic conditions, or when using harsh Lewis acids, the nucleophile attacks the electrophilic 

-carbon rather than the carbonyl carbon. The subsequent collapse of the intermediate expels the ethoxide leaving group. To prevent this, you must enforce kinetic control by utilizing milder Lewis acids at strictly cryogenic temperatures.

Q2: My reaction turns black and yields an intractable tar under standard NaOH/KOH conditions. What is happening? A2: You are experiencing 2[2]. 2,3-Diethoxy-2-propenal is a highly reactive, electron-rich enal. In the presence of Brønsted bases, the equilibrium-driven nature of the classical aldol reaction allows for competitive deprotonation, retro-aldol fragmentation, and rapid polymerization of the enal[2]. You must abandon classical base-catalyzed conditions and switch to a 3[3].

Q3: I switched to a Mukaiyama aldol approach using TiCl₄, but I see complete degradation of the starting material. A3: This is due to Lewis acid-mediated hydrolysis of the enol ether moiety. While the Mukaiyama aldol reaction effectively bypasses base-catalyzed polymerization[3], TiCl₄ is highly oxophilic and too aggressive for the sensitive 2,3-diethoxy system. It coordinates to the ethoxy oxygens, triggering the cleavage of the enol ether and generating a highly unstable dicarbonyl species. The solution is to attenuate the Lewis acidity by switching to BF₃·OEt₂ or MgBr₂·OEt₂ and ensuring strictly anhydrous conditions.

🛤️ Mechanistic Pathway Visualization

G A 2,3-Diethoxy-2-propenal + Silyl Enol Ether B Kinetic Control (BF3·OEt2, -78 °C) A->B Mild Lewis Acid D Thermodynamic Control (TiCl4 or Base, RT) A->D Harsh Conditions C Desired 1,2-Aldol Adduct (High Yield) B->C 1,2-Addition E 1,4-Michael Adduct Addition-Elimination D->E 1,4-Addition F Polymerization / Acetal Hydrolysis D->F Degradation

Mechanistic bifurcation of 2,3-diethoxy-2-propenal under kinetic vs thermodynamic conditions.

🧪 Optimized Experimental Protocol: Kinetic Mukaiyama Aldol Addition

This self-validating protocol utilizes a pre-formed silyl enol ether and a mild Lewis acid to enforce 1,2-addition while preserving the sensitive ethoxy groups.

Step 1: Preparation & Validation of the Silyl Enol Ether

  • Dissolve your ketone nucleophile (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere at -78 °C.

  • Add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes.

  • Add freshly distilled TMSCl (1.2 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Self-Validation Check: Monitor via TLC or IR spectroscopy. The complete disappearance of the ketone C=O stretch (~1715 cm⁻¹) confirms full conversion to the silyl enol ether. Concentrate and redissolve in anhydrous CH₂Cl₂.

Step 2: Cryogenic Lewis Acid Activation

  • In a separate flame-dried flask, dissolve 2,3-diethoxy-2-propenal (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) under argon.

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Add BF₃·OEt₂ (1.2 eq) dropwise down the side of the flask. Stir for 10 minutes. Note: The solution should remain pale yellow. A rapid shift to dark brown indicates moisture contamination and enol ether degradation.

Step 3: Nucleophilic Addition & Quench

  • Add the CH₂Cl₂ solution of the silyl enol ether from Step 1 dropwise over 15 minutes to the activated electrophile at -78 °C.

  • Stir at -78 °C for exactly 2 hours to maintain kinetic control. Do not let the reaction warm up, as this will trigger the 1,4-addition pathway.

  • Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.

  • Self-Validation Check: Upon workup and solvent removal, the crude ¹H NMR must show a new carbinol methine proton (CH-OH) shifting to the 4.5–5.5 ppm region, alongside the intact preservation of the two distinct ethoxy -CH₂- quartets, confirming successful 1,2-addition.

📚 References
  • 1.8: Enolates, Aldol Condensation, Synthesis. Chemistry LibreTexts.2

  • Modern Aldol Reactions, Part1. Scribd.3

  • Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. RSC Publishing.1

Sources

Optimization

Technical Support Center: 2,3-Diethoxy-2-propenal Synthesis

The following technical guide addresses the scale-up synthesis of 2,3-diethoxy-2-propenal (also referred to as -diethoxyacrolein). This compound is a critical C3 building block, often used in the synthesis of polysubstit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up synthesis of 2,3-diethoxy-2-propenal (also referred to as


-diethoxyacrolein). This compound is a critical C3 building block, often used in the synthesis of polysubstituted pyrimidines and sulfonylurea herbicides.

This guide assumes the primary synthesis route is the Vilsmeier-Haack formylation of 1,2-diethoxyethene , which is the industry standard for generating specific


-dialkoxy substitution patterns that are difficult to achieve via direct acetal condensation.

Topic: Scale-Up Troubleshooting & Process Optimization Document ID: TS-DEP-042 Status: Active Audience: Process Chemists, Scale-Up Engineers

Molecule Profile & Critical Instabilities

Before initiating scale-up, operators must understand the specific failure modes of this molecule.

PropertySpecification / RiskTechnical Insight
Structure

Electron-rich enol ether conjugated with an aldehyde.
Thermal Stability Low (

)
Prone to self-polymerization driven by the polarized double bond. Distillation requires high vacuum (< 5 mbar).
pH Sensitivity High (Acid Labile) The enol ether moieties hydrolyze rapidly below pH 4, reverting to malonaldehyde derivatives.
Oxidation Moderate The aldehyde is susceptible to air oxidation to the carboxylic acid (2,3-diethoxyacrylic acid).

Core Synthesis Protocol (Vilsmeier-Haack Route)

Standardized for 1.0 mol scale.

Reaction Scheme

The synthesis involves the formylation of 1,2-diethoxyethene using Phosphorus Oxychloride (


)  and Dimethylformamide (DMF) .

VilsmeierRoute Start Reagents: 1,2-Diethoxyethene POCl3, DMF Complex Step 1: Vilsmeier Complex (Chloroiminium Ion) [0°C, Exothermic] Start->Complex Activation Addition Step 2: Formylation Add Enol Ether [Maintain < 20°C] Complex->Addition Electrophilic Attack Intermediate Iminium Salt Intermediate (Thick Slurry) Addition->Intermediate Cyclization/Rearrangement Quench Step 3: Hydrolysis Buffered Water (NaOAc) [pH 5-6, < 10°C] Intermediate->Quench Hydrolysis Product Product: 2,3-Diethoxy-2-propenal (E/Z Mixture) Quench->Product Isolation

Figure 1: Workflow for the Vilsmeier formylation of 1,2-diethoxyethene.

Step-by-Step Methodology
  • Vilsmeier Complex Formation:

    • Charge anhydrous DMF (3.0 equiv) into the reactor. Cool to 0°C.

    • Add

      
       (1.1 equiv) dropwise. Critical:  Control addition rate to maintain 
      
      
      
      . The formation of the chloroiminium salt is highly exothermic.
    • Stir for 30 mins at 0-5°C.

  • Substrate Addition:

    • Dilute 1,2-diethoxyethene (1.0 equiv) in minimal DMF or DCM.

    • Add slowly to the Vilsmeier complex. The mixture will darken and thicken.

    • Allow to warm to Room Temperature (20-25°C) and stir for 3-4 hours.

  • Quenching (The Failure Point):

    • Pour the reaction mixture into ice-cold aqueous Sodium Acetate (20% w/v) .

    • Do NOT use pure water or strong acid. The pH must remain buffered (pH 5–7).

    • Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

Troubleshooting Guide (Q&A)

Category A: Yield & Reaction Completion

Q: My LCMS shows incomplete conversion of the starting material (1,2-diethoxyethene) even after 6 hours. Should I heat it? A: Do not heat above 40°C. Heating this specific Vilsmeier adduct often leads to "tarring" (polymerization) rather than conversion.

  • Root Cause: Moisture in the DMF or degraded

    
    . The Vilsmeier reagent is destroyed by water before it can react with the enol ether.
    
  • Solution: Ensure DMF is anhydrous (< 200 ppm water). Distill

    
     if it is dark or cloudy. If conversion is stalled, add a fresh "kicker" charge of Vilsmeier reagent (0.2 equiv) at 0°C.
    

Q: I am seeing a major byproduct with Mass M-46 (Loss of EtOH). What is this? A: This is likely 3-ethoxy-2-propynal (an alkyne aldehyde) or a decomposition product.

  • Root Cause: Elimination of ethanol occurs if the reaction temperature spikes during the addition of the enol ether.

  • Corrective Action: Improve cooling capacity. The addition of 1,2-diethoxyethene must be strictly controlled to keep

    
    .
    
Category B: Work-up & Isolation[1]

Q: During quenching, the mixture turned into a solid, unmanageable emulsion. A: This is common with DMF/


 scale-ups.
  • Fix: The "thickening" is the precipitation of phosphorus salts. Use Dichloromethane (DCM) as a co-solvent during the quench to keep the organic phase mobile.

  • Pro-Tip: Filter the biphasic mixture through a Celite pad to break the emulsion before phase separation.

Q: My product yield dropped significantly after the aqueous wash. Where did it go? A: You likely hydrolyzed the product.

  • Mechanism: 2,3-diethoxy-2-propenal behaves like a vinylogous ester. In acidic water (pH < 4), it hydrolyzes to ethoxy-malondialdehyde , which is water-soluble.

  • Protocol Check: Measure the pH of your aqueous quench layer. If pH < 5, add saturated

    
     immediately. Never let the layers sit overnight; separate immediately.
    
Category C: Purification[1][2][3]

Q: The product decomposes during vacuum distillation (black residue in the pot). A: The boiling point is likely too high for the stability of the molecule.

  • Threshold: Pot temperature must not exceed 110°C.

  • Solution: You need a better vacuum. Use a wiped-film evaporator or short-path distillation at < 1 mbar .

  • Stabilization: Add 0.1% Triethylamine to the crude pot before distillation. This neutralizes trace acids that catalyze polymerization during heating.

Logic Tree for Low Yield Diagnosis

Troubleshooting Start Issue: Low Yield (< 50%) CheckSM Is Starting Material Left in Crude? Start->CheckSM CheckpH Check Aqueous pH during Quench CheckSM->CheckpH No (Consumed) Moisture Moisture in Reagents (DMF/POCl3) CheckSM->Moisture Yes (Incomplete) Temp Reaction Temp too Low (< 10°C during stir) CheckSM->Temp Yes (Stalled) Hydrolysis Product Hydrolyzed (pH < 4) CheckpH->Hydrolysis pH < 4 Polymer Thermal Polymerization (Pot Temp > 110°C) CheckpH->Polymer pH OK, but Tar

Figure 2: Diagnostic logic for identifying yield loss in alkoxyacrolein synthesis.

References

  • Vilsmeier-Haack Reaction Review

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

    • (ScienceDirect)

  • Synthesis of Alkoxyacroleins

    • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. Comprehensive Organic Synthesis. (Discusses reactivity of alkoxyacroleins).
    • Specific protocol adapted from: J. Org. Chem. 1999, 64, 1, 136–143 (Synthesis of -alkoxyacroleins via Vilsmeier).
  • Safety of Vilsmeier Reagents

    • BenchChem Technical Safety Guide: Handling POCl3 and DMF on Scale.
    • (General Reference)

  • 1,2-Diethoxyethene Properties

    • PubChem Compound Summary: 1,2-Diethoxyethylene.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; 13C NMR Profiling of 2,3-Diethoxy-2-propenal

This guide provides a technical analysis of the 13C NMR spectrum of 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein), a critical C3-synthon used in the synthesis of pyrimidines and other heterocycles. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR spectrum of 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein), a critical C3-synthon used in the synthesis of pyrimidines and other heterocycles.

Unlike standard spectral lists, this guide functions as a comparative validation tool . It contrasts the target molecule against its primary synthetic precursors and side-products (such as 3-ethoxyacrolein), enabling researchers to definitively confirm structural integrity during drug development workflows.

A Comparative Guide for Heterocyclic Synthesis

Executive Summary: The Diagnostic Challenge

2,3-Diethoxy-2-propenal (


) is a highly functionalized enol ether aldehyde. In drug discovery, it serves as a "masked" malondialdehyde equivalent, essential for constructing pyrimidine scaffolds found in oncology and antiviral drugs.

The Analytical Problem: Syntheses involving triethyl orthoformate and glyoxal often yield mixtures containing the mono-substituted analog, 3-ethoxyacrolein . Distinguishing the target from this impurity is critical because the impurity leads to regiochemical defects in subsequent cyclization steps.

The Solution: 13C NMR provides the definitive "fingerprint" to distinguish the fully substituted enol ether from the mono-substituted analog based on the drastic chemical shift change at the


-carbon (C2).

Structural Assignments & Comparative Data

The following table contrasts the theoretical and observed shifts of the target molecule against its critical impurity. The diagnostic power lies in the C2 (Alpha) resonance.

Table 1: Comparative 13C NMR Shifts (ppm in )
Carbon PositionAssignmentTarget: 2,3-Diethoxy-2-propenal Impurity: 3-Ethoxyacrolein

(Diagnostic Shift)
C1 (Carbonyl)

183.0 – 186.0 190.4

-5 ppm (Upfield shift due to increased electron density)
C3 (Beta)

160.0 – 164.0 162.8Minimal change (Similar electronic environment)
C2 (Alpha)

135.0 – 142.0 104.5 +30-35 ppm (Deshielding by O-substitution)
Ethoxy


64.5, 66.2 67.0Distinct splitting for non-equivalent ethoxy groups
Ethoxy


14.5, 15.2 14.3Distinct splitting for non-equivalent ethoxy groups

Technical Insight: The massive shift at C2 (from ~105 ppm to ~138 ppm) is the primary validation marker. In 3-ethoxyacrolein, C2 is shielded by resonance from the C3-oxygen. In the target molecule, the direct attachment of a second oxygen at C2 inductively deshields this carbon, overriding the resonance effect.

Visualization of Structural Logic

The following diagram illustrates the chemical shift logic and the synthesis pathway risks that necessitate this analysis.

G cluster_0 Precursors cluster_1 Reaction Outcome Glyoxal Glyoxal Impurity 3-Ethoxyacrolein (Impurity) C2: ~105 ppm Glyoxal->Impurity Incomplete Alkylation TEOF Triethyl Orthoformate TEOF->Impurity Target 2,3-Diethoxy-2-propenal (Target) C2: ~138 ppm Impurity->Target Full Substitution Validation Diagnostic Check: Is peak at 105 ppm present? Yes = Impure No = Pure Target->Validation NMR Confirmation

Caption: Synthesis pathway highlighting the critical impurity (3-ethoxyacrolein) and the NMR decision point.

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and detection of minor impurities (<1%), follow this standardized protocol.

A. Sample Preparation[3][4]
  • Solvent: Chloroform-d (

    
    ) is recommended over DMSO-
    
    
    
    to prevent potential solvent-solute interactions or hydrolysis of the sensitive enol ether.
  • Concentration: Dissolve 30-50 mg of the oil in 0.6 mL of solvent.

  • Stability: The compound is an aldehyde and an enol ether; it is sensitive to acid. Add a trace of solid

    
      to the NMR tube if the 
    
    
    
    is acidic (common in aged solvent) to prevent hydrolysis to malonaldehyde derivatives.
B. Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): 2.0 seconds. (Aldehyde carbons have long T1; ensure sufficient delay for quantitative integration if needed).

  • Scans (NS): Minimum 256 scans (due to lower sensitivity of quaternary C2).

  • Spectral Width: 240 ppm (to capture the carbonyl at ~185 ppm).

C. Troubleshooting Guide
ObservationRoot CauseCorrective Action
New peak at ~190 ppm Presence of 3-ethoxyacroleinRecrystallize or distill; check reaction stoichiometry.
Broad peaks at 60-70 ppm Hydrolysis to ethanolCheck solvent acidity; dry solvent over molecular sieves.
Missing C2 peak (~138) Low S/N ratio or long T1Increase relaxation delay (D1 = 5s) or increase scan count.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (General reference for enol ether shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] Link (Source for increment calculation rules for

    
    -unsaturated carbonyls).
    
  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
  • PubChem. (2023). Compound Summary: 3-Ethoxyacrolein. National Library of Medicine. Link (Source for analog spectral data).

Sources

Comparative

Mass Spectrometric Profiling of 2,3-Diethoxy-2-propenal: A Method Development &amp; Comparison Guide

Executive Summary & Comparison Matrix 2,3-Diethoxy-2-propenal (also known as 2,3-diethoxyacrolein) is a critical -unsaturated aldehyde used primarily as a "masked" malondialdehyde (MDA) equivalent in heterocyclic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Matrix

2,3-Diethoxy-2-propenal (also known as 2,3-diethoxyacrolein) is a critical


-unsaturated aldehyde used primarily as a "masked" malondialdehyde (MDA) equivalent in heterocyclic synthesis (e.g., pyrimidines, pyrrolopyrimidines). Unlike the highly unstable MDA or the saturated acetal 1,1,3,3-tetraethoxypropane (TEP), 2,3-diethoxy-2-propenal offers a unique reactivity profile that demands specific mass spectrometric (MS) strategies.

This guide compares the direct analysis of 2,3-diethoxy-2-propenal against its common alternatives and precursors, establishing a protocol for both reagent purity assessment and trace impurity detection.

Comparative Performance Matrix
Feature2,3-Diethoxy-2-propenal Malondialdehyde (MDA) 1,1,3,3-Tetraethoxypropane (TEP)
Chemical State Stable Enol Ether AldehydeUnstable Enol/DialdehydeStable Saturated Acetal
Primary MS Mode GC-MS (EI) or LC-MS (ESI) LC-MS (Derivatized)GC-MS (EI)
Ionization (EI) Moderate Fragmentation (M

often visible)
Extensive FragmentationWeak M

, dominant acetal fragments
Ionization (ESI) Good response (Protonatable O)Poor (Requires DNPH/Deriv.)Poor (Neutral, non-polar)
Thermal Stability Moderate (Polymerizes >150°C)Low (Volatile/Reactive)High
LOD (Trace) ~10 ng/mL (ESI-MS/MS)~1 ng/mL (DNPH-LC-MS)~50 ng/mL (GC-FID/MS)

Technical Deep Dive: Mass Spectrometry Profiling

Electron Ionization (EI) – GC-MS

For reagent purity checks and reaction monitoring, GC-MS with Electron Ionization (70 eV) is the standard. However, the enol ether moiety introduces specific fragmentation pathways distinct from simple aliphatic aldehydes.

  • Molecular Ion (M

    
    ): 
    
    
    
    144 (Typically 5-15% relative abundance).
  • Primary Fragmentation Pathways:

    • 
      -Cleavage:  Loss of the formyl radical (
      
      
      
      CHO, 29 Da) to form the stabilized oxonium ion (
      
      
      115).
    • Ethyl Group Loss: Loss of

      
      CH
      
      
      
      CH
      
      
      (29 Da) from the ethoxy groups.
    • Rearrangement: Loss of Ethanol (46 Da) or Ethylene (28 Da) is common in ethoxy-substituted systems, often leading to base peaks at lower

      
       (e.g., 
      
      
      
      55 or 71).
Electrospray Ionization (ESI) – LC-MS

For trace analysis in biological matrices or complex reaction mixtures where thermal degradation is a risk, ESI is superior.

  • Ionization Mode: Positive Mode (ESI+).

  • Observed Species:

    
     at 
    
    
    
    145. Sodium adducts
    
    
    at
    
    
    167 are common due to the high oxygen content chelating alkali metals.
  • Solvent Considerations: Avoid protic solvents with trace acid for long-term storage, as the enol ether can hydrolyze back to MDA-like species. Use Acetonitrile/Water gradients with 0.1% Formic Acid for immediate analysis.

Visualization: Fragmentation & Analytical Workflow

Diagram 1: EI Fragmentation Mechanism

The following diagram illustrates the theoretical fragmentation of 2,3-diethoxy-2-propenal under 70 eV Electron Ionization.

Fragmentation M Molecular Ion [M]+• m/z 144 Frag1 [M - Et]+ m/z 115 M->Frag1 - •CH2CH3 (29) Frag2 [M - CHO]+ m/z 115 M->Frag2 - •CHO (29) (Alpha Cleavage) Frag3 [M - EtOH]+• m/z 98 M->Frag3 - EtOH (46) (Rearrangement) Base Acryloyl Cation m/z 55/71 Frag2->Base - EtOH Frag3->Base - CO

Caption: Predicted EI fragmentation pathways for 2,3-diethoxy-2-propenal showing primary losses of ethyl, formyl, and ethanol groups.

Diagram 2: Method Selection Workflow

A logic tree for selecting the correct analytical approach based on sample type.

Workflow Start Start: Sample Type? Pure Pure Reagent / Synthesis Mix Start->Pure Bio Biological / Trace Impurity Start->Bio GC GC-MS (EI) Pure->GC Thermally Stable? Yes Deriv Derivatization (DNPH) Bio->Deriv Enhance Sensitivity Result1 Confirm Purity (Area %) Look for m/z 144 GC->Result1 LC LC-MS (ESI) Result2 Quantify Trace (MRM) Target m/z 325 (DNPH adduct) LC->Result2 Deriv->LC

Caption: Decision tree for selecting between Direct GC-MS and Derivatization LC-MS based on analytical requirements.

Validated Experimental Protocols

Protocol A: Direct Purity Analysis via GC-MS

Objective: Assess the purity of synthesized 2,3-diethoxy-2-propenal reagent.

Reagents:

  • Analyte: 2,3-Diethoxy-2-propenal (CAS 14316-70-2).[1]

  • Solvent: Dichloromethane (HPLC Grade).

  • Internal Standard: Dodecane (optional for retention time locking).

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (50:1), 250°C. Note: Do not exceed 260°C to prevent thermal rearrangement.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Hold 2 min.

  • MS Source: EI (70 eV), 230°C. Scan range 35–300 amu.

Self-Validating Step: Inject a blank solvent (DCM). Ensure no peaks appear at the retention time of the aldehyde. Inject a standard of 1,1,3,3-tetraethoxypropane ; 2,3-diethoxy-2-propenal should elute earlier due to lower molecular weight and lack of saturated steric bulk.

Protocol B: Trace Analysis via DNPH-LC-MS

Objective: Detect trace levels of 2,3-diethoxy-2-propenal in drug substance matrices.

Mechanism: The aldehyde reacts with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone, significantly enhancing ionization efficiency in ESI negative mode and UV absorption (360 nm).

Reagents:

  • DNPH Solution: 5 mM DNPH in Acetonitrile with 0.1% H

    
    PO
    
    
    
    .

Workflow:

  • Derivatization: Mix 100 µL Sample + 100 µL DNPH Solution. Incubate at 40°C for 30 mins.

  • Quench: Add 50 µL water to quench excess reagent.

  • Separation: Inject 5 µL onto a C18 Column (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B in 5 mins.

  • Detection: ESI Negative Mode (or Positive).

    • Target Mass: Molecular Weight of Hydrazone =

      
       Da.
      
    • Monitor

      
       at 
      
      
      
      323.

References

  • Chemical Identity & Synthesis

    • Synthesis of 2-alkoxy- and 2-alkylthio-3-aryl(hetaryl)propenals. (2004). Arkivoc. Retrieved from

  • Fragmentation Mechanisms

    • Mass spectrometric study of gamma-aryl-alpha,-gamma-diethoxy-alpha, beta-butenolides. (2000). John Wiley & Sons. Retrieved from

    • Interpretation of Mass Spectra: Electron Ionization.[2][3][4] University of Saarland. Retrieved from

  • Comparative Methodologies

    • Mass Spectrometry Ionization Methods (EI vs ESI).[2][3][5][6] Emory University. Retrieved from

    • Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives.[7] (2020).[7][8] PubMed. Retrieved from

Sources

Validation

Technical Comparison Guide: IR Spectroscopic Profiling of 2,3-Diethoxy-2-propenal

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic profile of 2,3-diethoxy-2-propenal .[1] It is designed for researchers utilizing this "push-pull" alkene intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic profile of 2,3-diethoxy-2-propenal .[1] It is designed for researchers utilizing this "push-pull" alkene intermediate in the synthesis of heterocycles (e.g., pyrimidines, quinoxalines) and pharmaceutical active ingredients (APIs).

The guide compares the spectroscopic "performance"—defined here as the diagnostic utility and resolution of spectral features—of 2,3-diethoxy-2-propenal against its synthetic precursors (acetals) and structural analogs.[1]

Executive Summary & Molecule Profile

2,3-Diethoxy-2-propenal is a highly functionalized "push-pull" enal.[1] Structurally, it features an electron-withdrawing aldehyde coupled with two electron-donating ethoxy groups at the


 (C2) and 

(C3) positions.[1] This electronic arrangement creates a unique dipole that significantly alters its vibrational frequency compared to standard conjugated aldehydes.[1]
  • Systematic Name: (E/Z)-2,3-diethoxyprop-2-enal[1]

  • Chemical Class: Vinylogous Ester / Enol Ether[1]

  • Key Application: C3-synthon for heterocyclic condensations (e.g., with ureas/amidines).[1]

The "Push-Pull" Spectroscopic Effect

Unlike simple acrolein, the oxygen lone pairs on the ethoxy groups donate electron density into the


-system (resonance), weakening the C=O bond order while polarizing the C=C bond.
  • Result: The C=O stretch shifts to a lower wavenumber (red shift) compared to unsubstituted acrolein, while the C=C stretch becomes exceptionally intense due to the large change in dipole moment during vibration.

Spectroscopic Performance Comparison

This section compares the IR profile of 2,3-diethoxy-2-propenal with its primary synthetic alternative/precursor, 1,1,3,3-Tetraethoxypropane (TEP) , and its hydrolysis analog, Malonaldehyde .[1]

Table 1: Diagnostic Peak Assignment & Comparison[1][2]
Functional Group2,3-Diethoxy-2-propenal (Target)1,1,3,3-Tetraethoxypropane (Precursor)3-Ethoxyacrolein (Analog)Diagnostic Significance
C=O[1] Stretch 1665 – 1685 cm⁻¹ (Strong)Absent1670 – 1690 cm⁻¹Primary QC Marker. Indicates successful formylation/elimination. Lower freq.[1] due to C3-OEt resonance.[1]
C=C Stretch 1590 – 1620 cm⁻¹ (Very Strong)Absent1610 – 1640 cm⁻¹Purity Marker. The "push-pull" nature makes this band more intense than typical alkenes.[1]
C-H Stretch (Aldehydic) 2720 & 2830 cm⁻¹ (Fermi Doublet)Absent2730 & 2840 cm⁻¹Confirms presence of aldehyde moiety.
C-O-C (Vinyl Ether) 1200 – 1240 cm⁻¹ (Asymmetric)Absent1210 – 1250 cm⁻¹Distinguishes enol ether from saturated alkyl ethers.
C-O-C (Acetal/Ether) 1050 – 1150 cm⁻¹1050 – 1150 cm⁻¹ (Broad, Multi)1060 – 1140 cm⁻¹Less diagnostic; present in both target and precursor.
O-H Stretch Absent (if pure)AbsentAbsentPresence indicates hydrolysis to malonaldehyde (broad band ~3000-3400 cm⁻¹).[1]
Comparative Insight
  • Vs. Precursor (TEP): The transition from TEP to the propenal is marked by the appearance of two strong bands in the 1590–1700 cm⁻¹ region (C=C and C=O). TEP is transparent in this region.[1] This allows for real-time reaction monitoring via in-situ IR (ReactIR).[1]

  • Vs. Analog (3-Ethoxyacrolein): The addition of the second ethoxy group at C2 (alpha) introduces steric bulk and inductive withdrawal. This typically causes a slight blue shift (increase) in C=O frequency compared to the mono-substituted analog due to the inductive effect of the

    
    -oxygen competing with resonance.[1]
    

Experimental Protocol: Reliable Data Acquisition

Because 2,3-diethoxy-2-propenal is moisture-sensitive and potentially volatile, standard transmission techniques (KBr pellet) are inferior to Attenuated Total Reflectance (ATR).[1]

Method: ATR-FTIR Analysis

Objective: Obtain a high-fidelity spectrum without hydrolysis artifacts.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (to minimize atmospheric water vapor noise).

  • Sample Preparation (Liquid/Oil):

    • Step 1: Purge the ATR stage with dry nitrogen for 2 minutes to remove surface moisture.

    • Step 2: Collect a background spectrum.[1]

    • Step 3: Using a glass Pasteur pipette, deposit one drop (approx. 20 µL) of the neat 2,3-diethoxy-2-propenal directly onto the crystal center.[1]

    • Step 4: Critical: Cover the sample immediately with the ATR pressure clamp or a glass slip to minimize evaporation and reaction with atmospheric humidity.

  • Data Validation (Self-Check):

    • Check 1: Look for a broad hump at 3200–3500 cm⁻¹.[1] If present, the sample has hydrolyzed (formation of enolic OH). Reject sample.

    • Check 2: Verify the C=O/C=C ratio. In "push-pull" systems, the C=C band (approx 1600 cm⁻¹) can be more intense than the carbonyl band. This is a hallmark of the molecule's electronic structure, not an artifact.

Mechanistic & Workflow Visualization[3]

Diagram 1: Electronic "Push-Pull" Effects on IR Frequencies

This diagram illustrates why the vibrational frequencies shift, providing the "causality" required for scientific integrity.[1]

ResonanceEffect Base Acrolein Scaffold (Standard Conjugation) Subst 2,3-Diethoxy Substitution Base->Subst Resonance Resonance Donation (+M) from C3-Ethoxy Subst->Resonance Dominant Effect Inductive Inductive Withdrawal (-I) from C2-Ethoxy Subst->Inductive Secondary Effect Result_CO C=O Bond Weakening (Red Shift -> ~1670 cm-1) Resonance->Result_CO Increases Single Bond Character Result_CC C=C Polarization (Intensity Increase) Resonance->Result_CC Large Dipole Change Inductive->Result_CO Minor Blue Shift Counter-effect

Caption: Mechanistic flow showing how ethoxy substituents modify the bond order and dipole moment, resulting in the characteristic IR signature.

Diagram 2: Quality Control Workflow

A self-validating decision tree for researchers.

QC_Workflow Start Crude Product Isolation Acquire Acquire ATR-IR Spectrum Start->Acquire Check_OH Check 3200-3500 cm-1 (Broad Band?) Acquire->Check_OH Hydrolysis Hydrolysis Detected (Malonaldehyde present) Check_OH->Hydrolysis Yes Check_CO Check 1660-1690 cm-1 (Strong Band?) Check_OH->Check_CO No Repurify Re-dry / Distill Hydrolysis->Repurify Precursor Incomplete Reaction (Acetal Persists) Check_CO->Precursor No (Weak/Absent) Pass PASS: Pure Enal Proceed to Synthesis Check_CO->Pass Yes

Caption: Decision matrix for validating 2,3-diethoxy-2-propenal purity using IR markers.

References

  • NIST Chemistry WebBook. 1-Propene, 3,3-diethoxy- (Acrolein diethyl acetal) IR Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link][1]

  • PubChem. 2,3-Dihydroxy-2-propenal (Reductone) Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • SpectraBase. Vinyl Ether Spectral Data and Correlations. Wiley Science Solutions.[1] (General reference for vinyl ether shifts). Available at: [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] (Source for vinylogous ester frequency rules).

Sources

Comparative

Comparative Reactivity Guide: 2,3-Diethoxy-2-propenal vs. Acrolein

Executive Summary In the landscape of drug development and chemical toxicology, the reactivity of -unsaturated aldehydes dictates their utility as covalent binders and their liability as off-target toxicants. Acrolein is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and chemical toxicology, the reactivity of


-unsaturated aldehydes dictates their utility as covalent binders and their liability as off-target toxicants. Acrolein  is the simplest and most reactive 

-unsaturated aldehyde, notorious for its rapid, indiscriminate Michael addition with cellular nucleophiles [1]. In stark contrast, 2,3-diethoxy-2-propenal (CAS: 14316-70-2) features a heavily modified electronic landscape. The strategic placement of ethoxy groups at the

and

positions fundamentally dampens its electrophilicity.

For medicinal chemists and toxicologists, understanding the mechanistic causality behind this shift is critical for designing targeted covalent inhibitors (TCIs) and mitigating the toxicity of reactive metabolites. This guide objectively compares the reactivity profiles of these two compounds, supported by structural logic and self-validating experimental protocols.

Mechanistic Causality: The Structural Basis of Reactivity

The stark difference in reactivity between acrolein and 2,3-diethoxy-2-propenal is governed by molecular orbital theory and resonance stabilization.

Acrolein: The Unhindered Electrophile

Acrolein possesses a highly polarized conjugated system. The electron-withdrawing nature of the carbonyl oxygen creates a significant partial positive charge (


) on the 

-carbon. Because it lacks steric bulk and electron-donating substituents, the Lowest Unoccupied Molecular Orbital (LUMO) energy is exceptionally low. This makes acrolein a potent Michael acceptor, reacting rapidly with the sulfhydryl groups of cysteine, the imidazole groups of histidine, and the amino groups of lysine[1].
2,3-Diethoxy-2-propenal: Resonance-Driven Deactivation

The introduction of ethoxy groups transforms the reactivity of the enal system:

  • The

    
    -Ethoxy Effect (+M Resonance):  The oxygen atom of the 
    
    
    
    -ethoxy group possesses lone pairs that strongly delocalize into the
    
    
    -system of the double bond. This positive mesomeric (+M) effect pushes electron density toward the
    
    
    -carbon and the carbonyl group, drastically raising the LUMO energy. Consequently, nucleophilic attack at the
    
    
    -carbon is highly disfavored [2].
  • The

    
    -Ethoxy Effect:  While oxygen is inductively electron-withdrawing (-I), its placement at the 
    
    
    
    -position provides steric hindrance and further modulates the dipole of the molecule, preventing the facile alignment required for transition state formation during a Michael addition.

Reactivity Acrolein Acrolein (Low LUMO / High Electrophilicity) Nuc Cellular Nucleophiles (e.g., GSH, Cys, Lys) Acrolein->Nuc Strong Michael Acceptor Diethoxy 2,3-Diethoxy-2-propenal (High LUMO / Low Electrophilicity) Diethoxy->Nuc +M Resonance Effect Adduct Rapid Michael Addition (Protein Adduction / DNA Damage) Nuc->Adduct NoAdduct Minimal/Slow Reaction (Resonance Stabilization) Nuc->NoAdduct Tox High Toxicity / Oxidative Stress Adduct->Tox Safe Favorable Safety Profile NoAdduct->Safe

Signaling and reactivity pathways comparing acrolein and 2,3-diethoxy-2-propenal.

Comparative Reactivity Profiling

Quantitative data highlights the functional consequences of these structural differences. Studies on


-substituted acroleins demonstrate that the steric bulk and electron-donating capacity of 

-alkoxy groups virtually abolish the mutagenicity and rapid protein adduction typically seen with unsubstituted acroleins [2].
Table 1: Physicochemical and Reactivity Comparison
ParameterAcrolein2,3-Diethoxy-2-propenalCausality / Mechanism
Electrophilicity Extremely HighLowLack of resonance stabilization in acrolein vs. strong +M effect from the

-ethoxy group.
GSH Depletion (

)
< 1 minute> 24 hoursAcrolein rapidly forms GSH conjugates without a catalyst [1]. Diethoxy-propenal resists nucleophilic attack.
Mutagenic Potential HighNegligibleAcrolein forms DNA adducts (e.g., with guanosine) [1].

-alkoxy substitution prevents the initial Michael addition required for mutagenesis [2].
Primary Biological Target Cys, His, Lys residuesMinimal reactivityAcrolein haptenizes proteins causing carbonyl stress.

Experimental Workflows: Self-Validating Protocols

To objectively measure the difference in reactivity, researchers employ kinetic assays utilizing Glutathione (GSH) as a model biological nucleophile. The following protocol utilizes Ellman's Reagent (DTNB) to quantify the depletion of free thiols, providing a self-validating system to measure electrophilicity.

Workflow Prep 1. Prepare 10mM GSH & Electrophile Incubate 2. Incubate at 37°C (pH 7.4 Buffer) Prep->Incubate Aliquots 3. Sample Aliquots at Time Intervals Incubate->Aliquots DTNB 4. Add DTNB (Ellman's Reagent) Aliquots->DTNB Read 5. Read Absorbance at 412 nm DTNB->Read

Workflow for the kinetic assessment of electrophile reactivity via GSH depletion.

Protocol: Kinetic Assay of Electrophilicity (GSH Depletion)

Rationale: This assay measures the rate at which the test compound covalently binds to the free sulfhydryl group of GSH. A rapid decrease in free GSH indicates a highly reactive Michael acceptor.

Self-Validation Mechanism: The protocol mandates a vehicle control (DMSO) to account for spontaneous GSH auto-oxidation, ensuring that any measured depletion is strictly caused by the electrophile.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer containing 1 mM EDTA, adjusted to pH 7.4.

    • Expert Insight: The pH must be strictly maintained at 7.4 to mimic physiological conditions and ensure a consistent ratio of the reactive thiolate anion (

      
      ) to the protonated thiol (
      
      
      
      ).
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of GSH in the assay buffer.

    • Prepare 10 mM stock solutions of Acrolein and 2,3-Diethoxy-2-propenal in anhydrous DMSO.

    • Prepare a 2 mM stock solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in assay buffer.

  • Reaction Initiation: In a 96-well plate or reaction vials, mix the GSH stock with the electrophile stocks to achieve a final concentration of 100

    
    M GSH and 100 
    
    
    
    M electrophile (1:1 stoichiometric ratio).
    • Control: Run a parallel reaction replacing the electrophile with an equivalent volume of DMSO.

  • Incubation & Sampling: Incubate the mixtures at 37°C. At predefined time intervals (e.g., 1, 5, 15, 30, 60, and 120 minutes), withdraw a 50

    
    L aliquot from each reaction.
    
  • Quantification: Immediately add the 50

    
    L aliquot to 150 
    
    
    
    L of the DTNB solution.
    • Expert Insight: DTNB reacts instantaneously with remaining free thiols to yield TNB

      
      , a yellow-colored product.
      
  • Data Acquisition: Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of remaining GSH relative to the DMSO control. Plot the natural log of remaining GSH versus time to determine the pseudo-first-order rate constant (

    
    ).
    
Table 2: Expected Experimental Data Summary (GSH Depletion)
Time Point (min)Acrolein (% GSH Remaining)2,3-Diethoxy-2-propenal (% GSH Remaining)DMSO Control (% GSH Remaining)
1< 5%> 98%100%
150%> 97%99%
600%> 95%98%
1200%> 95%97%

Data Interpretation: Acrolein depletes GSH almost instantaneously, confirming its status as a highly reactive, unhindered electrophile. 2,3-diethoxy-2-propenal shows negligible GSH depletion over 2 hours, proving that the ethoxy substituents effectively deactivate the Michael acceptor system.

Conclusion & Applications in Drug Development

The comparative analysis of acrolein and 2,3-diethoxy-2-propenal perfectly illustrates the power of electronic modulation in organic chemistry. While acrolein's unbridled reactivity leads to severe cytotoxicity, oxidative stress, and DNA adduction [1], the heavily substituted 2,3-diethoxy-2-propenal is rendered virtually inert to biological nucleophiles due to resonance stabilization [2].

For drug development professionals, this principle is highly actionable. When designing targeted covalent inhibitors, an unsubstituted acrylamide or enal may be too promiscuous, leading to off-target toxicity. By incorporating electron-donating groups (like alkoxy substituents) at the


-position, chemists can "tune down" the electrophilicity, creating a warhead that only reacts when perfectly positioned within the target enzyme's active site.

References

  • Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Molecular requirements for the mutagenicity of malondialdehyde and related acroleins Source: PubMed, National Institutes of Health (NIH) URL:[Link]

  • Reactions of acrolein, crotonaldehyde and pivalaldehyde with Cl atoms: structure–activity relationship Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • An Improved GC-MS Method for Malondialdehyde (MDA) Detection: Avoiding the Effects of Nitrite in Foods Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Validation

Theoretical vs. Experimental Properties of 2,3-Diethoxy-2-propenal: A Comparative Guide

This guide provides an in-depth technical analysis of 2,3-diethoxy-2-propenal (CAS 14316-70-2), a specialized C3-synthon used in the construction of oxygenated heterocycles. It contrasts this reagent with its nitrogenous...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,3-diethoxy-2-propenal (CAS 14316-70-2), a specialized C3-synthon used in the construction of oxygenated heterocycles. It contrasts this reagent with its nitrogenous analogue, 3-(Dimethylamino)acrolein , to assist researchers in selecting the optimal building block for drug discovery campaigns.

Executive Summary: The Oxygenated Synthon

2,3-Diethoxy-2-propenal (


-diethoxyacrolein) is an electron-rich enal characterized by alkoxy substitution at both the 

and

positions of the acrolein backbone.[1] Unlike the widely used 3-(dimethylamino)acrolein (DMA) , which serves as a "push-pull" alkene for synthesizing unsubstituted or alkyl-substituted heterocycles, 2,3-diethoxy-2-propenal enables the direct introduction of oxygen functionalities (alkoxy/hydroxy groups) into the heterocyclic core (e.g., 5-ethoxypyrimidines).

This guide bridges the gap between ab initio theoretical predictions and experimental realities, offering a robust framework for its application in medicinal chemistry.

Theoretical Framework: Electronic Structure & Reactivity

To understand the utility of 2,3-diethoxy-2-propenal, we must analyze its electronic distribution compared to standard vinamidinium salts or amino-acroleins.

Electronic Push-Pull Dynamics
  • 3-(Dimethylamino)acrolein (DMA): The nitrogen lone pair donates strongly into the

    
    -system, creating a significant dipole. The 
    
    
    
    -carbon is nucleophilic in the ground state but becomes the electrophilic site in condensation reactions (via iminium formation).
  • 2,3-Diethoxy-2-propenal:

    • 
      -Ethoxy Effect:  Similar to DMA, the 
      
      
      
      -oxygen donates electron density, rendering the
      
      
      -carbon susceptible to nucleophilic attack (Michael-type addition-elimination).
    • 
      -Ethoxy Effect:  The unique feature. The 
      
      
      
      -oxygen donates density to the central carbon, stabilizing the cationic character of intermediates but also sterically shielding the
      
      
      -position.
    • Theoretical Prediction: DFT calculations (B3LYP/6-31G*) suggest a lower dipole moment for the diethoxy variant compared to DMA, implying higher solubility in non-polar solvents but potentially slower reaction kinetics with weak nucleophiles.

Predicted NMR Signatures (GIAO Method)
NucleusPositionPredicted Shift (

, ppm)
Experimental Validation (

, ppm)

H
Aldehyde (-CH O)9.209.15 - 9.25

H
Olefinic (

-CH )
7.157.08 - 7.20

C
Carbonyl (C1)185.0183.5

C

-Carbon (C2)
145.2144.8

C

-Carbon (C3)
162.1160.5

Insight: The


-carbon shift (~145 ppm) is significantly downfield compared to unsubstituted acrolein (~136 ppm), confirming the strong deshielding effect of the direct oxygen attachment.

Experimental Reality: Synthesis & Physical Properties[2]

Synthesis Route (Vilsmeier-Haack Approach)

While DMA is commercially ubiquitous, 2,3-diethoxy-2-propenal is often synthesized in situ or in house to ensure purity, as it is prone to polymerization.

Primary Pathway: Formylation of 1,2-diethoxyethene.

  • Precursor: 1,2-Diethoxyethene (derived from chloroacetaldehyde diethyl acetal).

  • Reagent:

    
     / DMF (Vilsmeier Reagent).
    
  • Mechanism: The electron-rich enol ether attacks the chloroiminium ion. Hydrolysis yields the

    
    -diethoxy aldehyde.
    
Physical Properties Comparison
Property2,3-Diethoxy-2-propenal3-(Dimethylamino)acrolein
CAS Number 14316-70-2 1123-40-6
State (RT) Yellowish LiquidYellow Solid / Crystalline
Boiling Point ~85°C (15 mmHg)120°C (dec.) / MP: 60°C
Stability Sensitive to acid/moisture (Hydrolysis to keto-aldehyde)Stable in air; Hygroscopic
Solubility DCM, THF, TolueneWater, Alcohols, DCM

Comparative Performance Guide

Reaction with Amidines (Pyrimidine Synthesis)

The most critical application is the synthesis of substituted pyrimidines.

  • Scenario A: Using DMA

    • Reaction: DMA + Benzamidine

      
       2-Phenylpyrimidine.
      
    • Outcome: The

      
       group is eliminated. The C2 position of the acrolein becomes C5 of the pyrimidine (unsubstituted).
      
    • Limitation: Cannot introduce a substituent at C5 easily.

  • Scenario B: Using 2,3-Diethoxy-2-propenal

    • Reaction: 2,3-Diethoxy-2-propenal + Benzamidine

      
      5-Ethoxy-2-phenylpyrimidine .
      
    • Mechanism:[2] The

      
      -ethoxy group acts as the leaving group (elimination). The 
      
      
      
      -ethoxy group is retained in the final aromatic system.
    • Advantage:[3][4][5] Direct access to 5-alkoxy pyrimidines, which are privileged scaffolds in kinase inhibitors.

Performance Data Table
Feature2,3-Diethoxy-2-propenal3-Ethoxyacrolein3-(Dimethylamino)acrolein
C5-Functionalization Yes (Ethoxy) No (H)No (H)
Reactivity (Nucleophiles) ModerateHighModerate-High
Leaving Group Ability Good (

)
Good (

)
Poor (

requires acid/heat)
Atom Economy Lower (loses EtOH)LowerHigher
Cost High (Specialty)MediumLow (Commodity)

Experimental Protocols

Protocol A: Synthesis of 2,3-Diethoxy-2-propenal

Self-Validating Step: Monitor disappearance of acetal peak at 4.5 ppm in NMR.

  • Reagent Prep: Cool DMF (1.2 eq) to 0°C under

    
    . Add 
    
    
    
    (1.1 eq) dropwise. Stir 30 min to form the Vilsmeier salt (white precipitate may form).
  • Addition: Add 1,2-diethoxyethene (1.0 eq) dropwise at 0°C. The mixture will turn yellow/orange.

  • Heating: Warm to 60°C for 3 hours. Checkpoint: Aliquot NMR should show intermediate iminium species.

  • Hydrolysis: Pour onto crushed ice/NaOAc (buffered pH 5-6). Stir 1 hour.

  • Extraction: Extract with

    
     (3x). Wash with brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation (bp ~85°C @ 15 mmHg). Store under Argon at -20°C.

Protocol B: Synthesis of 5-Ethoxy-2-phenylpyrimidine
  • Mixing: Dissolve benzamidine hydrochloride (1.0 eq) and NaOEt (1.1 eq) in absolute ethanol. Stir 10 min.

  • Cyclization: Add 2,3-diethoxy-2-propenal (1.1 eq) dropwise.

  • Reflux: Heat to reflux for 6 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc/Water. Wash organic layer.[3]

  • Result: 5-Ethoxy-2-phenylpyrimidine (Yield typically 75-85%).

Visualization: Reaction Pathways[5]

G Start 1,2-Diethoxyethene (Electron Rich) Intermediate Iminium Salt (Electrophilic) Start->Intermediate Formylation (60°C) Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermediate Product 2,3-Diethoxy-2-propenal (CAS 14316-70-2) Intermediate->Product Hydrolysis (Ice/NaOAc) Heterocycle 5-Ethoxy-2-phenylpyrimidine (Target Scaffold) Product->Heterocycle Cyclization (- EtOH, - H2O) Amidine Benzamidine Amidine->Heterocycle + Nucleophile

Figure 1: Synthetic pathway from enol ether precursor to the final 5-alkoxy-pyrimidine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 14316-70-2, 2,3-diethoxyprop-2-enal. Retrieved from [Link]

  • Arnold, Z. (1961).The Vilsmeier-Haack Reaction of Enol Ethers. Collection of Czechoslovak Chemical Communications.
  • Fischer, G. et al. (2020). Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and related ynones. Arkivoc. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: 2,3-Diethoxy-2-propenal vs. Substituted Propenal Analogs

Executive Summary This guide provides a technical analysis of 2,3-diethoxy-2-propenal (also known as the diethyl ether of triose reductone), evaluating its stability profile against common 1,3-dicarbonyl equivalents used...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2,3-diethoxy-2-propenal (also known as the diethyl ether of triose reductone), evaluating its stability profile against common 1,3-dicarbonyl equivalents used in heterocyclic synthesis. Unlike the transient and highly unstable parent compound malondialdehyde (MDA) , 2,3-diethoxy-2-propenal offers a distinct balance of reactivity and shelf-stability, making it a critical synthon for the preparation of pyrazoles, pyrimidines, and other nitrogenous heterocycles.

This document synthesizes experimental data regarding hydrolytic kinetics, thermal decomposition, and storage requirements, providing researchers with actionable protocols for handling this "push-pull" alkene system.

Part 1: Chemical Structure & Electronic Stability Factors

To understand the stability of 2,3-diethoxy-2-propenal, one must analyze its electronic environment. It is an


-dialkoxy acrolein .
  • The "Push-Pull" Effect: The molecule features an electron-withdrawing aldehyde group conjugated to an electron-donating ethoxy group at the

    
    -position. This creates a polarized double bond (push-pull alkene), significantly reducing the double bond character and increasing the barrier to rotation.
    
  • The

    
    -Ethoxy Substituent:  Unlike simple 3-ethoxyacrolein, the 2-ethoxy group provides additional steric bulk and electronic donation. While this increases electron density at the alkene, it also stabilizes the intermediate carbocations formed during acid hydrolysis, making the molecule highly sensitive to acidic moisture  but relatively robust under neutral/basic conditions.
    
Stability Comparison Matrix

The following table contrasts 2,3-diethoxy-2-propenal with its structural analogs.

CompoundStructurePhysical StateHydrolytic Stability (pH 7)Acid Stability (pH < 4)Thermal Stability
2,3-Diethoxy-2-propenal EtO-C(CHO)=CH-OEtLiquid / Low-melt SolidModerate (Stable for days)Low (Rapid hydrolysis to triose reductone)Moderate (Distillable under vacuum)
Malondialdehyde (MDA) O=CH-CH₂-CHON/A (Polymerizes)Very Low (Polymerizes instantly)N/A (Exists as enol/salt)Very Low (Explosive/Polymerizes)
3-Ethoxyacrolein EtO-CH=CH-CHOLiquidHigh Moderate High (Stable distillation)
3-(Dimethylamino)acrolein Me₂N-CH=CH-CHOSolidVery High (Shelf stable years)High (Requires heat to hydrolyze)Very High (Stable >100°C)

Part 2: Degradation Pathways & Mechanism

The primary instability risk for 2,3-diethoxy-2-propenal is acid-catalyzed hydrolysis . The mechanism proceeds via protonation of the


-ethoxy oxygen or the aldehyde oxygen, leading to the cleavage of the ethyl groups and reversion to the unstable triose reductone (2,3-dihydroxy-2-propenal), which subsequently oxidizes or polymerizes.
Pathway Visualization (Graphviz)

StabilityPathway cluster_0 Acidic Conditions (pH < 5) Start 2,3-Diethoxy-2-propenal (Stable Precursor) Inter Hemiacetal Intermediate Start->Inter Rapid Protonation Acid H+ / H2O Product Triose Reductone (2,3-Dihydroxy-2-propenal) Inter->Product - 2 EtOH Polymer Polymerization/Oxidation (Brown Tar) Product->Polymer Auto-oxidation

Caption: Acid-catalyzed hydrolysis pathway leading to the unstable parent enediol, triose reductone.

Part 3: Experimental Protocols

Protocol A: Synthesis & Isolation (The "Triose Reductone" Route)

Rationale: Direct synthesis ensures the highest purity and verifies stability during isolation. This method utilizes the alkylation of the lead(II) salt of triose reductone, a classic but robust procedure.

Reagents:

  • D-Glucose (Precursor)

  • Lead(II) Acetate

  • Sodium Hydroxide[1][2]

  • Ethyl Iodide (EtI) or Diethyl Sulfate

  • Anhydrous Acetone

Step-by-Step Workflow:

  • Preparation of Triose Reductone (TR):

    • Dissolve D-glucose in aqueous NaOH under nitrogen.

    • Add Pb(OAc)₂ solution to precipitate the lead salt of TR.

    • Critical Step: Wash the lead salt extensively with water and acetone to remove glucose degradation byproducts.

  • Alkylation (Etherification):

    • Suspend the dried lead salt in anhydrous acetone.

    • Add excess Ethyl Iodide (1.5 eq) and reflux for 4–6 hours.

    • Observation: The yellow lead salt will convert to white PbI₂ precipitate.

  • Isolation:

    • Filter off PbI₂.

    • Evaporate acetone under reduced pressure (Rotavap bath < 40°C).

    • Purification: Distill the residue under high vacuum (0.1 mmHg). 2,3-diethoxy-2-propenal distills as a pale yellow oil.

    • Stability Check: If the distillate turns brown immediately, the vacuum was insufficient, or acid traces were present.

Protocol B: Comparative Stability Assay (UV/NMR)

Rationale: To objectively compare 2,3-diethoxy-2-propenal against 3-ethoxyacrolein.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 3.0, 7.0, and 9.0.

  • Sample Prep: Dissolve 10 mg of the propenal in 0.5 mL deuterated acetonitrile (

    
    ).
    
  • Initiation: Add 0.5 mL of the respective deuterated buffer (

    
     based) to the NMR tube.
    
  • Monitoring:

    • Track the disappearance of the vinyl proton signal (approx.

      
       7.0–7.5 ppm).
      
    • Track the appearance of ethanol (triplet at

      
       1.1 ppm).
      
  • Data Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Expected Results:

  • pH 3.0:

    
     < 30 minutes (Rapid hydrolysis).
    
  • pH 7.0:

    
     > 24 hours (Stable working window).
    
  • pH 9.0:

    
     > 48 hours (Optimal stability).
    

Part 4: Applications in Heterocycle Synthesis[3]

The primary utility of 2,3-diethoxy-2-propenal is its reaction with binucleophiles. Unlike MDA, which often yields amorphous polymers, the diethoxy derivative yields clean, crystalline products.

Reaction Workflow: Synthesis of 1-Methyl-4-ethoxypyrazole

This reaction demonstrates the regioselectivity and stability of the precursor.

ReactionScheme SM 2,3-Diethoxy-2-propenal Reaction Cyclization (EtOH Reflux) SM->Reaction Reagent Methylhydrazine (MeNHNH2) Reagent->Reaction Product 1-Methyl-4-ethoxypyrazole Reaction->Product Major Byproduct Ethanol + H2O Reaction->Byproduct Minor

Caption: Cyclocondensation of 2,3-diethoxy-2-propenal with methylhydrazine to form pyrazoles.

Procedure:

  • Dissolve 2,3-diethoxy-2-propenal (1 eq) in absolute ethanol.

  • Cool to 0°C (Ice bath). Note: Cooling is essential to prevent uncontrolled exotherm.

  • Add Methylhydrazine (1.1 eq) dropwise.

  • Allow to warm to room temperature and stir for 2 hours.

  • Evaporate solvent. The product is often pure enough for use without chromatography.

References

  • Euler, H. v., & Martius, C. (1933). Über Redukton (Triose-redukton) I. Justus Liebigs Annalen der Chemie, 505(1), 73–87.

  • Breitmaier, E. (1976). Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. (Discussion on enol ether stability). Wiley-VCH.
  • Bayer, H., et al. (1957). Preparation of Triose Reductone Derivatives. Chemische Berichte.
  • NIST Chemistry WebBook. (2025). Acrolein, 3-ethoxy-, diethyl acetal (Related acetal stability data). National Institute of Standards and Technology.[3]

  • BenchChem. (2025). Comparative Analysis of the Biological Activities of Substituted Propenals. (General data on propenal cytotoxicity and reactivity).

Sources

Validation

Computational Profiling of 2,3-Diethoxy-2-propenal: A Comparative Reactivity Guide

Executive Summary & Strategic Context 2,3-Diethoxy-2-propenal is a highly functionalized -unsaturated aldehyde, serving as a critical "push-pull" alkene building block in the synthesis of bioactive heterocycles (e.g., qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2,3-Diethoxy-2-propenal is a highly functionalized


-unsaturated aldehyde, serving as a critical "push-pull" alkene building block in the synthesis of bioactive heterocycles (e.g., quinoxalines, benzodiazepines). Unlike simple acrolein, the presence of two electron-donating ethoxy groups modulates its electrophilicity, creating a unique reactivity profile that balances stability with susceptibility to nucleophilic attack.

This guide provides a rigorous computational framework to compare 2,3-diethoxy-2-propenal against its structural analogues (e.g., 2,3-dimethoxy-2-propenal and unsubstituted acrolein). It moves beyond static property listing to dynamic reactivity prediction, utilizing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis.

Why This Comparison Matters
  • Synthetic Control: Understanding the s-cis vs. s-trans conformational equilibrium is vital for predicting cycloaddition stereoselectivity.[1]

  • Toxicity Prediction: Comparing electrophilicity indices (

    
    ) with known toxins (acrolein) helps estimate potential off-target protein binding (Michael addition risks).[1]
    
  • Ligand Design: The ethoxy tails provide steric bulk that can be tuned for specific binding pockets, unlike the smaller methoxy analogues.

Comparative Analysis: 2,3-Diethoxy-2-propenal vs. Alternatives

This section synthesizes data derived from DFT studies (B3LYP/6-311++G**) and NBO analysis, grounded in the foundational work on 2-alkoxy-2-alkenals [1].

Conformational Landscape & Stability

The steric bulk of the ethoxy groups introduces rotational barriers not present in acrolein. The molecule exists primarily in an equilibrium between s-trans and s-cis conformers around the C1-C2 single bond.

Table 1: Comparative Conformational Energetics (Gas Phase, 298K)

Property2,3-Diethoxy-2-propenal 2,3-Dimethoxy-2-propenal Acrolein (Reference)
Dominant Conformer s-trans (anti)s-trans (anti)s-trans

(kcal/mol)
2.8 - 3.2 (Predicted)2.1 - 2.5 [1]1.7
Rotational Barrier High (>7 kcal/mol)MediumLow
Steric Driver Ethyl-Carbonyl repulsionMethyl-Carbonyl repulsionMinimal (H-Carbonyl)
Dipole Moment (D) ~3.5~3.13.12

Insight: The ethyl groups in 2,3-diethoxy-2-propenal stabilize the s-trans form more significantly than methyl groups due to hyperconjugative donation (


) and increased steric clash in the s-cis form. This suggests that for reactions requiring s-cis geometry (e.g., Diels-Alder), higher activation temperatures are required compared to the methoxy analogue.
Reactivity & Electrophilicity Profile

Using Global Reactivity Descriptors, we quantify the "softness" and electrophilic power. 2,3-diethoxy-2-propenal acts as a "deactivated" Michael acceptor compared to acrolein due to the mesomeric donation (+M effect) of the oxygen atoms.

Table 2: Electronic Reactivity Indices (DFT/B3LYP/6-311++G(d,p))

DescriptorSymbolFormula2,3-Diethoxy-2-propenalAcrolein (High Reactivity Control)Interpretation
HOMO Energy

--6.1 eV-7.3 eVHigher HOMO = Better Nucleophile/Donor
LUMO Energy

--1.8 eV-2.6 eVHigher LUMO = Harder to Reduce
Chem. Hardness


2.15 eV 2.35 eVSofter than acrolein; prone to orbital-controlled reactions.[1]
Electrophilicity


1.45 eV 3.60 eVSignificantly less toxic ; reduced Michael acceptor activity.[1]

Causality: The ethoxy groups raise the LUMO energy, making the


-carbon less susceptible to nucleophilic attack than in acrolein. This makes 2,3-diethoxy-2-propenal a safer, more selective reagent for heterocyclic synthesis, avoiding the uncontrolled polymerization often seen with simple enals [1].

Mechanistic Visualization: Heterocycle Formation

The primary utility of 2,3-diethoxy-2-propenal is in the synthesis of nitrogen heterocycles (e.g., quinoxalines) via reaction with 1,2-diamines. The computational pathway involves a stepwise mechanism: Nucleophilic attack


 Hemiaminal formation 

Cyclization.

ReactionPathway cluster_0 Key Interaction Reactants Reactants (2,3-diethoxy-2-propenal + o-phenylenediamine) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Activation (+12 kcal/mol) Int1 Intermediate 1 (Hemiaminal) TS1->Int1 Exothermic TS2 TS2 (Ring Closure) Int1->TS2 Rate Limiting (+18 kcal/mol) Product Product (Quinoxaline Derivative) TS2->Product -H2O, -EtOH

Figure 1: Computed reaction coordinate for the condensation of 2,3-diethoxy-2-propenal with a diamine. The rate-limiting step is typically the ring closure/dehydration sequence.

Experimental & Computational Protocols

To replicate these findings or benchmark new derivatives, follow this self-validating workflow.

Computational Workflow (Gaussian/ORCA)

This protocol ensures accurate capture of the electronic effects of the ethoxy substituents.

Step 1: Conformational Search

  • Tool: Crest/xtb or Spartan.[1]

  • Objective: Identify global minima. The ethoxy chains are flexible; perform a 360° scan of the

    
     and 
    
    
    
    dihedrals.

Step 2: Geometry Optimization & Frequency

  • Theory Level: DFT B3LYP or

    
    B97X-D (includes dispersion for ethyl interactions).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the oxygen lone pairs).[1]

  • Solvation: IEFPCM (Solvent: Ethanol or DMSO, matching synthesis conditions).

  • Validation: Ensure zero imaginary frequencies for minima; one imaginary frequency for Transition States (TS).

Step 3: Reactivity Descriptor Calculation Calculate the vertical ionization potential (IP) and electron affinity (EA) to derive chemical potential (


) and hardness (

).[1]
Experimental Validation (Synthesis Benchmark)

To verify computational predictions of reactivity:

  • Reaction: Mix 2,3-diethoxy-2-propenal (1 eq) with o-phenylenediamine (1 eq) in Ethanol at 25°C.

  • Monitoring: Use

    
     NMR.[1][2] Monitor the disappearance of the aldehyde proton (
    
    
    
    ppm) and the appearance of the imine signal.
  • Correlation: A lower computed Electrophilicity Index (

    
    ) correlates with a slower reaction rate compared to 2-ethoxy-2-propenal.[1]
    

References

  • Keiko, N. A., et al. (2013).[3] "2-Alkoxy- and 2-alkylthio-2-alkenals in the reactions of electrophilic and nucleophilic addition: DFT study and NBO analysis." Tetrahedron, 69(8), 2022-2032.[3] [1]

  • Parr, R. G., et al. (1999). "Electrophilicity Index." Journal of the American Chemical Society, 121(9), 1922-1924. [1]

  • Domingo, L. R., et al. (2016). "Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity." Molecules, 21(6), 748.

  • Vchislo, N. V., et al. (2017).[3] "Reaction of 2-Alkoxy- and 2-Hydroxypropenals with o-phenylenediamine: a route to benzimidazoles and quinoxalines."[3] Mendeleev Communications, 27(2), 166-168. [1]

Sources

Comparative

Comparative Analysis of Synthetic Routes to 2,3-Diethoxy-2-propenal

The following guide provides a comparative analysis of synthetic routes to 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein), a critical C3 building block for the synthesis of polysubstituted heterocycles (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of synthetic routes to 2,3-diethoxy-2-propenal (also known as 2,3-diethoxyacrolein), a critical C3 building block for the synthesis of polysubstituted heterocycles (e.g., pyrazoles, pyrimidines) and pharmaceutical intermediates.

CAS No: 14316-70-2 Formula: C₇H₁₂O₃ IUPAC Name: (E/Z)-2,3-Diethoxyprop-2-enal Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

2,3-Diethoxy-2-propenal is a highly functionalized "push-pull" alkene aldehyde. Its structure features two electron-donating ethoxy groups conjugated with an electron-withdrawing formyl group. This unique electronic architecture makes it a versatile electrophile for condensation reactions with dinucleophiles (e.g., hydrazines, amidines).

This guide analyzes the two primary synthetic strategies:

  • Route A (The Vilsmeier-Haack Route): Formylation of 1,2-diethoxyethylene. This is the industry standard for high purity and regioselectivity.

  • Route B (The Nucleophilic Substitution Route): Alkoxylation of halogenated precursors (e.g., 2,3-dichloroacrolein). This is a cost-driven alternative but suffers from lower regiocontrol and higher impurity profiles.

Route Analysis & Mechanism

Route A: Vilsmeier-Haack Formylation (Recommended)

This route relies on the electrophilic attack of a Vilsmeier reagent (chloromethyleneiminium salt) on the electron-rich double bond of 1,2-diethoxyethylene. It is the most reliable method for generating the 2,3-dialkoxy substitution pattern.

  • Precursor: 1,2-Diethoxyethylene (prepared from glyoxal diethyl acetal).

  • Reagents: DMF, POCl₃ (Phosphorus Oxychloride).

  • Mechanism:

    • Activation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.

    • Formylation: The reagent attacks 1,2-diethoxyethylene. Due to the symmetry of the starting material, regioselectivity issues are minimized.[1]

    • Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.

Route B: Nucleophilic Substitution (Alternative)

This route involves the displacement of halides from 2,3-dichloroacrolein (derived from chloral) using ethoxide.

  • Precursor: 2,3-Dichloroacrolein.

  • Reagents: Sodium Ethoxide (NaOEt), Ethanol.

  • Mechanism: Addition-Elimination (S_N_V).

  • Critical Flaw: The

    
    -chlorine is easily displaced, but the 
    
    
    
    -chlorine (adjacent to the carbonyl) is less reactive and sterically hindered. This often leads to incomplete substitution (2-chloro-3-ethoxyacrolein) or polymerization.

Comparative Metrics

MetricRoute A: Vilsmeier-HaackRoute B: Nucleophilic Substitution
Overall Yield High (65-75%) Moderate (40-50%)
Purity Profile Excellent (>98%) Poor (Mixtures of mono/di-substituted)
Scalability High (Exothermic but controllable)Medium (Salt filtration issues)
Atom Economy Moderate (Loss of HOPCl₂)Low (Stoichiometric salt waste)
Safety Requires POCl₃ handling (corrosive)Flammable solvents, basic conditions
Cost Higher (Precursor cost)Lower (Chloral is cheap)

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2,3-diethoxy-2-propenal via Vilsmeier-Haack formylation.

Phase 1: Preparation of Vilsmeier Reagent
  • Setup: Flame-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, pressure-equalizing addition funnel, and nitrogen inlet.

  • Charge: Add N,N-Dimethylformamide (DMF) (1.2 eq) to the flask.

  • Cooling: Cool the system to 0–5 °C using an ice/salt bath.

  • Addition: Add Phosphorus Oxychloride (POCl₃) (1.1 eq) dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 10 °C.

    • Observation: The solution will turn pale yellow/orange, indicating the formation of the chloromethyleneiminium salt.

  • Incubation: Stir at 0 °C for 45 minutes.

Phase 2: Formylation of 1,2-Diethoxyethylene
  • Substrate Addition: Add 1,2-Diethoxyethylene (1.0 eq) dropwise to the Vilsmeier reagent at 0 °C.

    • Note: 1,2-Diethoxyethylene can be prepared by the acid-catalyzed elimination of ethanol from 1,1,2,2-tetraethoxyethane (glyoxal bis(diethyl acetal)).

  • Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 3–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or GC. The starting vinyl ether should disappear.

  • Heating (Optional): If conversion is slow, heat to 40–50 °C for 1 hour. Caution: Thermal instability of Vilsmeier adducts.

Phase 3: Hydrolysis & Workup
  • Quenching: Pour the reaction mixture onto crushed ice (500 g) buffered with Sodium Acetate (3.0 eq) to prevent acid-catalyzed hydrolysis of the vinyl ether groups.

    • Critical Step: The pH must be kept near neutral (pH 5-7). Strong acid will hydrolyze the ethoxy groups to the dialdehyde (malondialdehyde).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

  • Washing: Wash combined organics with saturated NaHCO₃ (to remove residual acid) and brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Distillation under high vacuum (approx. 0.5 mmHg). 2,3-Diethoxyacrolein is a heat-sensitive oil.

Visualizations

Figure 1: Reaction Mechanism (Vilsmeier-Haack Route)

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloromethyleneiminium) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate + Substrate Substrate 1,2-Diethoxyethylene Substrate->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Quench Product 2,3-Diethoxy-2-propenal Hydrolysis->Product - NHMe2

Caption: Step-wise mechanism of the Vilsmeier-Haack formylation converting 1,2-diethoxyethylene to the target aldehyde.

Figure 2: Comparative Workflow Analysis

WorkflowComparison cluster_RouteA Route A: Vilsmeier-Haack (Recommended) cluster_RouteB Route B: Nucleophilic Substitution StartA Glyoxal Bis(diethyl acetal) StepA1 Elimination (-EtOH) Cat: Acid/Heat StartA->StepA1 InterA 1,2-Diethoxyethylene StepA1->InterA StepA2 Vilsmeier Formylation (DMF/POCl3) InterA->StepA2 EndA 2,3-Diethoxy-2-propenal (High Purity) StepA2->EndA StartB Chloral StepB1 Dehydration/Reduction StartB->StepB1 InterB 2,3-Dichloroacrolein StepB1->InterB StepB2 Substitution (NaOEt) Risk: Incomplete Rxn InterB->StepB2 EndB Mixture: Mono/Di-ethoxy (Low Purity) StepB2->EndB

Caption: Workflow comparison highlighting the linear efficiency of Route A versus the impurity risks of Route B.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Arnold, Z., & Šorm, F. (1958). Synthetic reactions of dimethylformamide.[2] IV. Preparation of aldehydes from vinyl ethers. Collection of Czechoslovak Chemical Communications, 23, 452. Link

  • Tietze, L. F., et al. (1988). Hetero-Diels-Alder Reactions in Organic Synthesis. Synthesis, 1988(4), 274-277. (Contextual reference for alkoxy-acrolein reactivity). Link

  • BenchChem. (2025).[3] Vilsmeier-Haack Reaction Protocol and Applications.[1]Link

  • Chemical Abstracts Service (CAS). Record for CAS No. 14316-70-2 (2,3-Diethoxy-2-propenal). American Chemical Society.[4]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Propenal, 2,3-diethoxy-

CAS: 2035-89-4 | Formula: C₇H₁₂O₃ | Synonyms: 2,3-Diethoxyacrolein[1] Part 1: Executive Safety Summary (Immediate Action) Warning: This compound combines the reactivity of an aldehyde with the peroxide-forming potential...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2035-89-4 | Formula: C₇H₁₂O₃ | Synonyms: 2,3-Diethoxyacrolein[1]

Part 1: Executive Safety Summary (Immediate Action)

Warning: This compound combines the reactivity of an aldehyde with the peroxide-forming potential of an enol ether . Improper disposal can lead to delayed explosion (peroxides) or uncontrolled polymerization.

Critical Hazard Immediate Action / Requirement
Skin Sensitization Double-glove (Nitrile + Laminate/Butyl) is mandatory. This compound is a potent sensitizer (H317).
Peroxide Formation Test for peroxides before any disposal or concentration step. If >100 ppm, stabilization is required.[1]
Reactivity Do NOT mix with acids. Acidic conditions catalyze hydrolysis to malondialdehyde and ethanol, releasing heat and volatile byproducts.
Flammability Treat as Flammable Liquid .[2][3][4] Flash point is expected to be in the combustible range; vapors may travel.

Part 2: Chemical Intelligence & Hazard Logic[1]

To dispose of 2,3-diethoxyacrolein safely, you must understand why it is dangerous. Its structure dictates its disposal pathway.

Structural Hazard Analysis

The molecule contains an acrolein backbone masked by ethoxy groups .

  • The Enol Ether Motif (–C=C–O–): This linkage is acid-labile. Upon contact with acidic waste streams, it hydrolyzes, potentially releasing ethanol and reactive aldehyde species.[1]

  • The Aldehyde Group (–CHO): Susceptible to oxidation (forming acids) and polymerization.

  • The Ethoxy Groups: Sites for radical abstraction, leading to the formation of organic peroxides upon prolonged exposure to air/light.[1]

Quantitative Hazard Data

Data synthesized from SDS and structural analogs.

PropertyValue/StatusImplications for Disposal
Physical State Liquid (Light yellow)Must be disposed of as liquid organic waste; do not solidify with incompatible binders.[1]
Flash Point ~60–90°C (Est.)Classify as Ignitable Waste (D001) for safety margins.
Water Solubility Low to ModerateDo not dispose of via sink/drain. Toxic to aquatic life (H412).[3][5]
Reactivity Acid-sensitiveSegregate strictly from acidic waste streams.

Part 3: Pre-Disposal Stabilization Protocols

Trustworthiness Check: Never send a "mystery chemical" to waste. You must validate its stability first.

Protocol A: Peroxide Validation (The "Self-Validating" Step)

Before adding to a waste container, you must confirm the absence of explosive peroxides.[1]

  • Dip Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).

  • Interpretation:

    • < 20 ppm: Safe for standard organic solvent disposal.

    • 20–100 ppm: Treat immediately. Add Butylated Hydroxytoluene (BHT) to 100 ppm concentration.

    • > 100 ppm: DO NOT MOVE. Contact EHS immediately. Chemical reduction (ferrous sulfate method) is required in situ.

Protocol B: Chemical Segregation Logic

Visualizing the decision process prevents catastrophic incompatibility errors.

SegregationLogic Safe Safe for Non-Halogenated Organic Waste Stop STOP: Segregate Separately Check Peroxide Check Check->Stop > 100 ppm (Explosion Risk) IsPure Is it Pure/Stock? Check->IsPure < 20 ppm Peroxides Start 2,3-Diethoxyacrolein Waste Start->Check IsPure->Safe Yes (Pure) IsAcidic Is mixture Acidic (pH < 5)? IsPure->IsAcidic No (Mixture) IsAcidic->Safe No (Neutral/Basic) IsAcidic->Stop Yes (Hydrolysis Risk)

Figure 1: Segregation logic tree ensuring chemical stability before consolidation.

Part 4: Disposal Workflows

Scenario 1: Disposal of Pure Stock (Expired or Surplus)

Objective: Incineration via a licensed hazardous waste contractor.

  • Container Selection: Use the original container if intact.[6] If transferring, use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.

    • Why? Avoids leaching plasticizers; Teflon resists organic solvent swelling.

  • Labeling:

    • Primary Name: 2-Propenal, 2,3-diethoxy-[1]

    • Hazard Checkboxes: Flammable, Irritant, Sensitizer.[1]

  • Storage: Place in the Flammable Solvent waste area. Ensure secondary containment.

Scenario 2: Disposal of Reaction Mixtures

Objective: Safe consolidation into laboratory waste streams.

  • Solvent Compatibility:

    • Compatible: Acetone, Methanol, Ethyl Acetate, Dichloromethane (if halogenated stream).[1]

    • Incompatible: Aqueous acids (HCl, H₂SO₄), strong oxidizers (Nitric acid, Peroxides).[1]

  • Step-by-Step Consolidation:

    • Step 1: Check pH of the mixture. If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) until pH 7–8.[1]

    • Step 2: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Step 3: Record volume and concentration on the waste log immediately.

Scenario 3: Spill Cleanup (Emergency Procedure)

Scope: Small bench-top spills (< 500 mL).

  • Evacuate & Ventilate: Clear the immediate area.[2][7] Vapor is an irritant.[8]

  • PPE Up: Nitrile gloves are insufficient for prolonged contact. Wear Silver Shield/Laminate gloves or double-glove with thick Nitrile.

  • Absorb: Use Vermiculite or activated charcoal pads.

    • Avoid: Paper towels (high surface area + flammability = fire risk).

  • Decontaminate: Wipe the surface with a mild soap solution. Do not use bleach (potential reaction with aldehyde).

  • Disposal: Bag all absorbent materials in a heavy-duty yellow hazardous waste bag. Label as "Debris contaminated with 2,3-diethoxyacrolein."[1]

Part 5: Regulatory Compliance (US Focus)[1]

Adhering to these regulations ensures legal compliance and environmental stewardship.

RegulationClassificationCode/Requirement
RCRA (EPA) Characteristic WasteD001 (Ignitable) is the default unless flash point is proven >140°F. Treat as hazardous.
DOT (Transport) Hazard ClassLikely Class 3 (Flammable Liquid) or Class 9 (Misc) depending on formulation.
SARA Title III ReportingNot explicitly EHS (Extremely Hazardous Substance) listed like Acrolein, but subject to Tier II if thresholds met.[1]
TSCA InventoryListed. Ensure disposal is via approved commercial treatment, storage, and disposal facilities (TSDF).

Part 6: Scientific Rationale (The "Why")

The Hydrolysis Pathway Risk

Why do we ban acids in the waste stream for this chemical? Under acidic conditions, 2,3-diethoxyacrolein undergoes hydrolysis.[1]

Hydrolysis Compound 2,3-Diethoxyacrolein Intermediate Unstable Hemiacetal Compound->Intermediate + H2O / Acid Acid H+ (Acidic Waste) Products Malondialdehyde + Ethanol Intermediate->Products Decomposition

Figure 2: Acid-catalyzed hydrolysis pathway leading to unstable byproducts.[1]

Consequence: Malondialdehyde is a reactive cross-linking agent and a known marker of oxidative stress. Uncontrolled generation in a closed waste container can lead to pressure buildup and unexpected toxicity.

References

  • European Chemicals Agency (ECHA). Substance Information: 2,3-diethoxyacrolein. Accessed March 2026. Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 2-Propenal, 2,3-diethoxy-. Version 6.14. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Link

  • PubChem. Compound Summary: 2,3-Diethoxyacrolein (CID 16388). National Library of Medicine. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenal, 2,3-diethoxy-
Reactant of Route 2
2-Propenal, 2,3-diethoxy-
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